molecular formula C17H18O B158197 1,5-Diphenylpentan-1-one CAS No. 39686-51-6

1,5-Diphenylpentan-1-one

Cat. No.: B158197
CAS No.: 39686-51-6
M. Wt: 238.32 g/mol
InChI Key: DBLFABLNCUNXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenylpentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-diphenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFABLNCUNXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290428
Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39686-51-6
Record name NSC68549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYLVALEROPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,5-Diphenylpentan-1-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Diphenylpentan-1-one, a versatile ketone with applications in organic synthesis and potential relevance in medicinal chemistry. This document will delve into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering a valuable resource for professionals in the scientific community.

Core Chemical Identity

CAS Number: 39686-51-6[1][2]

Molecular Formula: C₁₇H₁₈O

Molecular Weight: 238.32 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A clear understanding of the physical constants of this compound is crucial for its handling, application in reactions, and purification.

Physical ConstantValueConditions
Melting Point 55-57 °C
Boiling Point 225-226 °Cat 10 Torr[1]
Density 1.0795 g/cm³at 25 °C[1]

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanone chain. The protons closer to the carbonyl group and the phenyl groups will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon, typically in the range of 190-220 ppm. The aromatic carbons and the aliphatic carbons of the pentanone backbone will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings, will also be present.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods in organic chemistry. One common approach involves the Friedel-Crafts acylation of benzene with 5-phenylvaleryl chloride.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 5-phenylvaleryl chloride dropwise at a controlled temperature (typically 0 °C).

  • Addition of Benzene: Following the formation of the acylium ion intermediate, add benzene to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its ketone functionality allows for a wide range of chemical transformations, including:

  • Reductions: The carbonyl group can be reduced to a secondary alcohol, providing access to 1,5-diphenylpentan-1-ol, a chiral intermediate.

  • Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, enabling the formation of new carbon-carbon bonds.

  • Condensation Reactions: It can participate in aldol-type condensation reactions, leading to the formation of more complex molecular architectures.

These transformations make this compound a precursor for the synthesis of various heterocyclic compounds and other molecules with potential pharmacological activities.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its toxicological properties and handling procedures. As a general guideline:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with a unique set of physical and chemical properties. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core characteristics, synthesis, and potential applications, serving as a valuable resource for scientific professionals.

References

Sources

Spectroscopic Data of 1,5-Diphenylpentan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Diphenylpentan-1-one is an aromatic ketone with a pentanone backbone flanked by two phenyl groups at positions 1 and 5. Its structure presents a unique set of spectroscopic characteristics that are crucial for its identification and characterization in various chemical processes. Understanding its spectral signature is paramount for researchers working on its synthesis, reactivity, and potential applications. This guide will delve into the theoretical underpinnings and practical interpretations of the NMR, IR, and Mass Spectra of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of this compound.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2', H-6')~7.95Doublet2H
Aromatic (H-3', H-4', H-5')~7.55 - 7.45Multiplet3H
Aromatic (H-2'', H-3'', H-4'', H-5'', H-6'')~7.30 - 7.15Multiplet5H
-CH₂- (adjacent to C=O)~2.95Triplet2H
-CH₂- (adjacent to Ph)~2.65Triplet2H
-CH₂- (central)~1.95Quintet2H

Interpretation:

  • The protons on the phenyl ring adjacent to the carbonyl group (H-2', H-6') are expected to be deshielded and appear at a lower field (~7.95 ppm) due to the electron-withdrawing nature of the carbonyl group.

  • The remaining aromatic protons will appear in the typical aromatic region (~7.15-7.55 ppm).

  • The methylene group adjacent to the carbonyl group (-CH₂-) will be deshielded and is predicted to appear as a triplet around 2.95 ppm.

  • The methylene group adjacent to the other phenyl group will also be deshielded, but to a lesser extent, appearing as a triplet around 2.65 ppm.

  • The central methylene group will be the most shielded of the aliphatic protons and is expected to appear as a quintet around 1.95 ppm due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)~200
Aromatic (C-1')~137
Aromatic (C-1'')~142
Aromatic (CHs)~128 - 133
-CH₂- (adjacent to C=O)~38
-CH₂- (adjacent to Ph)~35
-CH₂- (central)~24

Interpretation:

  • The carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift of around 200 ppm.

  • The quaternary carbons of the phenyl rings (C-1' and C-1'') will appear in the aromatic region, with the carbon of the phenyl group attached to the carbonyl being slightly more downfield.

  • The other aromatic carbons will give rise to a series of signals in the 128-133 ppm range.

  • The aliphatic carbons will appear in the upfield region, with the carbon adjacent to the carbonyl group being the most deshielded among them.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)~1685Strong
C-H (aromatic)~3060Medium
C-H (aliphatic)~2930, 2850Medium
C=C (aromatic)~1600, 1495, 1450Medium to Weak

Interpretation:

  • A strong absorption band around 1685 cm⁻¹ is the most characteristic feature, corresponding to the stretching vibration of the carbonyl group of the aryl ketone.

  • The bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

  • The bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methylene groups.

  • The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 238. Key fragmentation pathways would likely involve:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a C₄H₉Ph radical. The benzoyl cation is a very stable and often abundant fragment for aryl ketones.

  • McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation.

  • Cleavage of the alkyl chain: Fragmentation can also occur at other points along the pentyl chain.

M [M]⁺˙ (m/z 238) F1 C₆H₅CO⁺ (m/z 105) M->F1 α-cleavage F2 [M - C₆H₅CO]⁺ (m/z 133) M->F2 α-cleavage F3 C₆H₅⁺ (m/z 77) F1->F3 - CO

Figure 2. Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While based on predictive methods and analysis of related compounds, the information presented offers a solid foundation for the identification and characterization of this molecule. The provided experimental protocols serve as a practical reference for researchers in the field. The unique combination of aromatic and aliphatic features in this compound gives rise to a distinct spectroscopic fingerprint that, when carefully analyzed, can confirm its structure and purity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,5-Diphenylpentan-1-one, a bi-aromatic ketone, represents a foundational scaffold in organic synthesis. Its strategic placement of a carbonyl group and two phenyl rings offers a versatile platform for molecular elaboration, making it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity, aimed at empowering researchers to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Nomenclature

The structurally descriptive and systematically correct name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

This ketone is also recognized by several synonyms in commercial and academic literature, which include:

  • 5-Phenylvalerophenone

  • Phenyl 4-phenyl-1-butyl ketone

  • NSC 68549

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.32 g/mol
Melting Point 55-57 °C
Boiling Point 225-226 °C at 10 Torr
Appearance White to off-white solid
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is a summary of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted):

  • δ 7.95-7.92 (m, 2H): Protons ortho to the carbonyl group on the benzoyl moiety.

  • δ 7.58-7.45 (m, 3H): Protons meta and para to the carbonyl group on the benzoyl moiety.

  • δ 7.30-7.15 (m, 5H): Protons of the terminal phenyl group.

  • δ 3.01 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

  • δ 2.68 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the terminal phenyl group (Ph-CH₂-).

  • δ 2.05 (p, J=7.5 Hz, 2H): Central methylene protons of the pentanoyl chain.

¹³C NMR Spectroscopy (Predicted):

  • δ 200.0: Carbonyl carbon (C=O).

  • δ 142.0: Quaternary carbon of the terminal phenyl group.

  • δ 137.0: Quaternary carbon of the benzoyl group.

  • δ 133.0: Para carbon of the benzoyl group.

  • δ 128.6, 128.5, 128.4, 128.0: Aromatic CH carbons.

  • δ 38.5: Methylene carbon adjacent to the carbonyl group.

  • δ 35.5: Methylene carbon adjacent to the terminal phenyl group.

  • δ 24.5: Central methylene carbon.

Infrared (IR) Spectroscopy:

  • ~3060-3030 cm⁻¹: Aromatic C-H stretching.

  • ~2930-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone.

  • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 238.

  • Major Fragments:

    • m/z = 105: Benzoyl cation [C₆H₅CO]⁺, a characteristic fragment for benzoyl compounds.

    • m/z = 91: Tropylium cation [C₇H₇]⁺, from the terminal phenylalkyl moiety.

    • m/z = 77: Phenyl cation [C₆H₅]⁺.

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation

A classic and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 5-phenylpentanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

G A Benzene plus1 + B 5-Phenylpentanoyl chloride arrow AlCl₃ C This compound plus2 + HCl

Figure 2: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used as both solvent and reactant) at 0-5 °C, a solution of 5-phenylpentanoyl chloride (1.0 equivalent) in anhydrous benzene is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism Insight: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the desired ketone.

Catalytic Hydrogenation of Chalcone Derivatives

An alternative route involves the catalytic hydrogenation of an appropriate unsaturated precursor, such as 1,5-diphenylpent-2-en-1-one. This method is particularly useful if the unsaturated ketone is readily available.

Reaction Scheme:

G A 1,5-Diphenylpent-2-en-1-one plus + B H₂ arrow Pd/C C This compound

Figure 3: Catalytic hydrogenation to synthesize this compound.

Experimental Protocol:

  • 1,5-Diphenylpent-2-en-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Causality in Experimental Choice: This method is advantageous as it proceeds under mild conditions and often gives high yields with simple work-up procedures. The choice of catalyst and solvent can be optimized to ensure complete reduction of the double bond without affecting the carbonyl group or the aromatic rings.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by its ketone functional group, which allows for a variety of transformations.

Reduction of the Carbonyl Group

The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes under acidic conditions. This reaction converts this compound to 1,5-diphenylpentane.

Reaction Scheme:

G A This compound arrow Zn(Hg), conc. HCl, heat B 1,5-Diphenylpentane

Figure 4: Clemmensen reduction of this compound.

Experimental Protocol:

  • A mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and this compound is heated under reflux.

  • Additional portions of concentrated hydrochloric acid are added at intervals during the reflux period.

  • After several hours, the reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., toluene or diethyl ether).

  • The organic extract is washed, dried, and concentrated to give 1,5-diphenylpentane.

Trustworthiness of the Protocol: The use of amalgamated zinc is crucial for the success of the reaction, as it provides a clean surface for the reduction to occur and increases the hydrogen overvoltage.[1][2][3][4]

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents. For instance, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup yields a tertiary alcohol.

Reaction Scheme:

G A This compound B 1) CH₃MgBr, Et₂O C 2) H₃O⁺ D 1,5-Diphenyl-1-methylpentan-1-ol arrow1 arrow2

Figure 5: Grignard reaction of this compound.

Mechanism Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent protonation during the acidic workup furnishes the tertiary alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 1,5-diphenyl-1-hexene.

Reaction Scheme:

G A This compound plus1 + B Ph₃P=CH₂ arrow C 1,5-Diphenyl-1-hexene plus2 + D Ph₃P=O

Figure 6: Wittig reaction of this compound.

Causality in Experimental Choice: The Wittig reaction is highly versatile and tolerates a wide range of functional groups, making it a preferred method for olefination. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of its ketone functionality provide access to a wide array of more complex molecules. This guide has outlined its fundamental properties, reliable synthetic protocols, and key chemical transformations, offering a solid foundation for its application in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Unknown Author. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0171278). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

Sources

Discovery and history of 1,5-diphenyl-1-pentanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Diphenyl-1-pentanone: Discovery, Synthesis, and Core Principles

Abstract

This technical guide provides a comprehensive examination of 1,5-diphenyl-1-pentanone, a significant aryl ketone in the landscape of organic synthesis. Rather than focusing on a singular moment of discovery, this document traces the compound's origins to the foundational principles of 19th-century organic chemistry. We will explore the primary synthetic routes, grounded in the seminal Friedel-Crafts and Michael reactions, providing not just protocols but the underlying mechanistic reasoning essential for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental design, offering detailed methodologies, comparative data, and visual workflows to create a self-validating resource for laboratory application.

Introduction: Situating 1,5-Diphenyl-1-pentanone in Synthesis

1,5-Diphenyl-1-pentanone (Ph-CO-(CH₂)₃-Ph) is an aromatic ketone characterized by a five-carbon aliphatic chain flanked by two phenyl groups, one of which is part of a benzoyl moiety. Its significance lies not in its natural abundance but in its role as a versatile synthetic intermediate and as a textbook example of a 1,5-difunctionalized compound. The history of this molecule is not one of isolated discovery but rather the logical and inevitable outcome of the development of powerful carbon-carbon bond-forming reactions that defined modern organic chemistry. Understanding its origins requires an appreciation for the pioneering work that enabled the deliberate construction of such architectures.

This guide will deconstruct the two principal conceptual pathways to this molecule and its close relatives: the direct assembly via electrophilic aromatic substitution and the conjugate addition route, which is central to the broader class of 1,5-dicarbonyl compounds.

The Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and historically pertinent method for the synthesis of 1,5-diphenyl-1-pentanone is the Friedel-Crafts acylation. This reaction, discovered by Charles Friedel and James Crafts in 1877, revolutionized organic chemistry by providing a robust method for attaching acyl groups to aromatic rings.[1] The synthesis of 1,5-diphenyl-1-pentanone is a classic application of this transformative reaction, likely first performed as chemists of the era explored the scope and utility of this new synthetic tool.[1]

Mechanistic Underpinnings

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (e.g., 5-phenylpentanoyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the nucleophilic π-system of an aromatic ring, such as benzene. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final ketone product.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1-pentanone

This protocol describes a representative lab-scale synthesis based on the Friedel-Crafts acylation principle.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 5-Phenylpentanoyl Chloride

  • Benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Cool the suspension to 0 °C in an ice bath. Add benzene (1.0 equivalent) to the flask.

  • Acylation: Dissolve 5-phenylpentanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. Vigorous HCl gas evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (approx. 20 mL). This hydrolyzes the aluminum complexes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Workflow Visualization

Friedel_Crafts_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (0-5 °C) cluster_workup Workup & Purification Flask Three-Neck Flask AlCl3 Suspend AlCl₃ in DCM Flask->AlCl3 Benzene Add Benzene AlCl3->Benzene AcylChloride Dropwise addition of 5-Phenylpentanoyl Chloride Stir Warm to RT, Stir 2-3h AcylChloride->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Evaporate Wash->Dry Purify Purify (Distillation/Recrystallization) Dry->Purify Michael_Addition_Pathway cluster_reactants Reactants Acetophenone Acetophenone (Michael Donor) Enolate Acetophenone Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Chalcone Chalcone (Michael Acceptor) Intermediate Intermediate Enolate Base Base (e.g., NaOEt) Enolate->Intermediate Conjugate Addition (C-C Bond Formation) Product 1,5-Diphenyl-1,5-pentanedione (1,5-Diketone) Intermediate->Product Protonation

Caption: Michael Addition Pathway to a 1,5-Diketone.

Data Summary

The following table summarizes key physicochemical data for 1,5-diphenyl-1-pentanone and its related diketone, providing a clear reference for laboratory work.

Property1,5-Diphenyl-1-pentanone1,5-Diphenyl-1,5-pentanedione
CAS Number 5396-91-8 [2]6263-83-8 [3]
Molecular Formula C₁₇H₁₈O [2]C₁₇H₁₆O₂ [3]
Molecular Weight 238.33 g/mol 252.30 g/mol
Appearance SolidSolid
Melting Point Not consistently reported64-67 °C [3]
Key Structural Feature Single ketone at C1Ketones at C1 and C5
Primary Synthesis Friedel-Crafts AcylationMichael Addition

Conclusion

The discovery and history of 1,5-diphenyl-1-pentanone are not marked by a single event but are a direct consequence of the establishment of foundational synthetic reactions in the late 19th century. Its most logical synthesis stems from the Friedel-Crafts acylation , a testament to the enduring power of electrophilic aromatic substitution. Concurrently, the principles of conjugate addition, formalized by Arthur Michael, provided a powerful and parallel strategy for accessing the closely related and synthetically vital class of 1,5-dicarbonyl compounds . For the modern researcher, understanding both pathways is crucial. It provides not only a practical guide to synthesis but also a deeper appreciation for the chemical logic that underpins the construction of complex organic molecules. This guide serves as a technical resource grounded in these authoritative principles, equipping scientists with the historical context and practical knowledge necessary for innovation.

References

Sources

An In-depth Technical Guide to the Core Reactivity of the Carbonyl Group in 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the fundamental reactivity of the carbonyl group in 1,5-diphenylpentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the behavior of this ketone, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Unique Chemical Landscape of this compound

This compound presents a fascinating case study in carbonyl chemistry. Its structure, featuring a benzoyl group attached to a flexible four-carbon chain terminating in a phenyl group, offers a unique interplay of electronic and steric effects. The electron-withdrawing nature of the phenyl ring on the carbonyl group enhances its electrophilicity, while the flexible alkyl chain and the distant second phenyl group influence its conformational preferences and the steric accessibility of its reactive sites. Understanding these nuances is paramount for predicting its behavior in chemical transformations and for its strategic application in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough characterization of this compound is the foundation for any experimental undertaking. The following table summarizes its key physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.33 g/mol
Melting Point 55-57 °C
Appearance White to light beige crystalline powder
IR (KBr, cm⁻¹) ~1685 (C=O stretch), ~3060, 3030 (aromatic C-H stretch), ~2930, 2850 (aliphatic C-H stretch), ~1600, 1495, 1450 (aromatic C=C stretch)
¹H NMR (CDCl₃, ppm) δ 7.95 (d, 2H), 7.55-7.40 (m, 3H), 7.30-7.15 (m, 5H), 3.05 (t, 2H), 2.70 (t, 2H), 2.05 (quint, 2H)
¹³C NMR (CDCl₃, ppm) δ 200.0 (C=O), 137.0, 142.0 (aromatic quat. C), 128.6, 128.5, 128.4, 128.3, 126.0 (aromatic CH), 38.0, 35.5, 24.5 (aliphatic CH₂)
Mass Spectrum (EI) m/z (%): 238 (M+), 105 (100), 77, 91

Core Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in this compound is predominantly dictated by the electrophilicity of the carbonyl carbon. This reactivity can be broadly categorized into several key transformations.

Nucleophilic Addition: The Cornerstone of Carbonyl Chemistry

The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile.[1] Nucleophilic attack on this carbon is a fundamental reaction pathway.[1]

Diagram 1: General Nucleophilic Addition to a Ketone

G ketone R(R')C=O intermediate R(R')C(O⁻)Nu ketone->intermediate nucleophile Nu⁻ nucleophile->ketone Attack product R(R')C(OH)Nu intermediate->product Protonation proton_source H⁺ proton_source->intermediate

Caption: Mechanism of nucleophilic addition to a ketone.

The phenyl group directly attached to the carbonyl in this compound enhances the electrophilicity of the carbonyl carbon through its inductive effect. However, the steric bulk of the benzoyl group can influence the trajectory of the incoming nucleophile.[2]

Reactions at the α-Carbon: Enolate Formation and Reactivity

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity to these hydrogens. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Diagram 2: Enolate Formation from this compound

G ketone Ph-C(=O)-CH₂-R enolate Ph-C(O⁻)=CH-R ketone->enolate base B⁻ base->ketone Deprotonation conjugate_acid BH base->conjugate_acid

Caption: Base-mediated enolate formation.

Key Transformations and Experimental Protocols

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound to a secondary alcohol, 1,5-diphenylpentan-1-ol, is a common and useful transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is typically used as the solvent. These protic solvents can participate in the reaction mechanism by protonating the intermediate alkoxide.

  • Temperature: The reaction is often carried out at room temperature or slightly below to ensure selectivity and control the reaction rate.

  • Work-up: A mild acid work-up is necessary to neutralize any remaining reducing agent and to protonate the alkoxide to yield the final alcohol product.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 g, 4.2 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.16 g, 4.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 1 M HCl (10 mL) to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,5-diphenylpentan-1-ol.

Diagram 3: Workflow for the Reduction of this compound

G start Dissolve Ketone in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at Room Temp add_nabh4->stir quench Quench with HCl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product 1,5-Diphenylpentan-1-ol purify->product

Caption: Experimental workflow for NaBH₄ reduction.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.[4] Reacting this compound with a Grignard reagent, such as phenylmagnesium bromide, will yield a tertiary alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]

  • Slow Addition: The Grignard reaction is often exothermic. Slow, dropwise addition of the ketone to the Grignard reagent (or vice versa) is crucial to control the reaction temperature.

  • Acidic Work-up: An acidic work-up is required to protonate the intermediate magnesium alkoxide and to dissolve the magnesium salts.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Prepare the Grignard reagent by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve this compound (1.0 g, 4.2 mmol) in anhydrous diethyl ether (15 mL) and place it in the dropping funnel.

  • Add the solution of the ketone dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting ketones into alkenes using a phosphorus ylide.[6] This reaction is particularly valuable for its high degree of regioselectivity in forming the carbon-carbon double bond.

Causality Behind Experimental Choices:

  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride. The choice of base depends on the acidity of the α-protons of the phosphonium salt.

  • Solvent: Anhydrous, aprotic solvents like THF or DMSO are used to prevent the quenching of the highly basic ylide.

  • Reaction Conditions: The reaction is often performed at low temperatures to control the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. A characteristic color change indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 g, 4.2 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Conclusion

The carbonyl group in this compound serves as a versatile hub for a multitude of chemical transformations. Its reactivity, governed by a balance of electronic activation from the adjacent phenyl ring and the steric environment, allows for predictable and controllable reactions. The protocols detailed in this guide for reduction, Grignard addition, and Wittig olefination provide a solid foundation for the synthetic manipulation of this valuable ketone, empowering researchers to leverage its unique chemical properties in their synthetic endeavors.

References

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019, May). Synthesis, characterization, DFT and molecular docking studies for novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes. Journal of the Iranian Chemical Society. [Link]

  • Canadian Science Publishing. (n.d.). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]

  • ACS Publications. (1996). Synthesis of 1,5-Diphenyl- and 1,1,5,5-Tetraphenyl-2,4-pentanedione. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011, August). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Retrieved from [Link]

  • University of Missouri–Kansas City. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • NIH. (2021, March 9). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • University of California, Davis. (2017, February 23). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. Retrieved from [Link]

  • University of California, Berkeley. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • PubMed Central. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][8]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Convenient Method for the Reduction of Carbonyl Compounds with NaBH4 in the Presence of Catalytic Amounts of MoCl5. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentane-1,5-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward the Photoinduced Reactivity of 1,5-Diphenylpenta-1,4-diyn-3-one (DPD): Real-Time Investigations by Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5-Diphenyl-2,4-pentanedione and 1,5-bis(2-naphthyl)pentane-2,4-dione. Retrieved from [Link]

  • YouTube. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1,5-Diphenylpentan-1-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentan-1-one is a ketone derivative with a structural backbone that lends itself to further chemical modifications, making it a compound of interest in synthetic and medicinal chemistry. Understanding its solubility profile is a critical first step in its application, enabling appropriate solvent selection for synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of chemical interactions. It offers a predictive analysis based on its molecular structure, presents available qualitative solubility data, and details a robust experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for laboratory professionals engaged in research and development.

Introduction to this compound

This compound, with the molecular formula C₁₇H₁₈O, is a solid organic compound characterized by a five-carbon chain flanked by two phenyl groups, with a ketone functional group at the first carbon position[1]. Its structure is foundational to a class of compounds known as chalcones and their derivatives, which are widely investigated for their diverse biological activities and potential therapeutic applications[2][3]. The presence of both nonpolar (two phenyl rings, aliphatic chain) and polar (carbonyl group) moieties gives the molecule a distinct chemical personality that dictates its solubility.

Key Physicochemical Properties:

  • Molecular Weight: 238.32 g/mol [1]

  • Melting Point: 55-57 °C[1]

  • Appearance: Crystalline powder[4]

The utility of this compound and its analogues in drug discovery, particularly as intermediates for more complex molecules, necessitates a thorough understanding of their behavior in various solvent systems[5].

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible[6]. The solubility of this compound can be predicted by analyzing its structural components:

  • Nonpolar Features: The two phenyl rings and the butane chain (-C₄H₈-) are hydrophobic. These large nonpolar regions require a solvent that can engage in van der Waals forces.

  • Polar Feature: The carbonyl group (C=O) introduces a dipole moment, making this part of the molecule polar. It can act as a hydrogen bond acceptor.

Therefore, solvents that can accommodate both nonpolar surfaces and interact with the polar carbonyl group are expected to be the most effective. Purely nonpolar solvents may dissolve the compound by interacting with the phenyl and alkyl portions, while highly polar solvents (like water) will be poor solvents due to the compound's inability to overcome the strong hydrogen bonding network of water[7].

Solubility Profile in Common Organic Solvents

Protic Solvents (e.g., Ethanol, Methanol)

These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.

  • Prediction: Moderately soluble. The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the carbonyl group. Solubility is expected to decrease as the alcohol's alkyl chain length decreases (e.g., more soluble in ethanol than in methanol) due to the increasing polarity of the solvent.

Aprotic Polar Solvents (e.g., Acetone, DMSO, THF, Dichloromethane)

These solvents have a dipole moment but lack a hydrogen bond-donating capability.

  • Prediction: High solubility. Solvents like acetone and dichloromethane are excellent candidates[7][8]. Their polarity is sufficient to interact with the carbonyl group, and their organic nature allows for effective solvation of the phenyl rings and the aliphatic chain. Chalcones are often reported to be soluble in such solvents[7].

Aprotic Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and do not have a significant dipole moment.

  • Prediction: Sparingly to moderately soluble. Toluene, with its aromatic ring, may show moderate success due to π-π stacking interactions with the phenyl groups of the solute. Hexane is likely to be a poorer solvent as it relies solely on weaker van der Waals forces. Diethyl ether is predicted to be a reasonable solvent, as indicated by its use as a recrystallization solvent[1].

Tabulated Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Ethanol, MethanolModerateBalances polar (hydroxyl) and nonpolar (alkyl) interactions.
Aprotic Polar Acetone, DMSO, THF, DichloromethaneHighEffectively solvates both polar carbonyl and nonpolar regions.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateToluene may engage in π-π stacking. Hexane is limited to weak forces.
Aqueous WaterInsolubleThe large hydrophobic structure cannot disrupt water's H-bond network[7].

Experimental Protocol for Solubility Determination

To move beyond prediction, a standardized experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound at a specific temperature (e.g., 25 °C)[8].

Materials and Reagents
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Oven for drying

Workflow for Solubility Determination

A systematic workflow ensures reproducibility and accuracy in solubility measurements.

G cluster_exp Experiment cluster_analysis Analysis A Equilibrate solvent in thermostatic bath (e.g., 25°C) C Add equilibrated solvent to vial A->C B Weigh excess solute into vial B->C D Agitate mixture until equilibrium is reached (e.g., 24h) C->D Seal vial E Allow excess solid to settle D->E F Withdraw aliquot of supernatant using a filtered syringe E->F G Transfer to a pre-weighed tare vial F->G H Evaporate solvent completely in an oven G->H I Weigh the vial with dry solute residue H->I J Calculate solubility (g/100mL or mol/L) I->J

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Place sealed vials containing the selected organic solvents into a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least one hour.

  • Sample Creation: Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Dissolution: Add a known volume (e.g., 5.0 mL) of the temperature-equilibrated solvent to the vial containing the solute.

  • Equilibration: Seal the vial tightly and place it in the thermostatic shaker. Agitate the mixture for a sufficient time to ensure equilibrium is reached (a period of 24 hours is generally recommended)[6].

  • Sampling: After equilibration, cease agitation and allow the vial to stand undisturbed in the water bath for at least 2 hours to let the excess solid settle.

  • Isolation: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter (PTFE) to avoid transferring any solid particles.

  • Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact volume transferred.

  • Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-70 °C).

  • Final Weighing: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute residue.

  • Calculation: The solubility (S) is calculated using the formula: S (g / 100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

Factors Influencing Solubility

  • Temperature: The solubility of solids in organic solvents generally increases with temperature[6][8]. This is because the dissolution process is often endothermic. For applications requiring high concentrations, performing the dissolution at an elevated temperature can be advantageous.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

This compound is a largely nonpolar molecule with a single polar ketone group. This structure renders it highly soluble in aprotic polar organic solvents like dichloromethane and acetone, moderately soluble in protic solvents like ethanol, and sparingly soluble in highly nonpolar solvents like hexane. It is predicted to be insoluble in water. For precise quantitative needs, the detailed gravimetric protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. This foundational data is essential for the effective use of this compound in research and drug development.

References

  • Scholars Week. (n.d.). Water Solubility of Chalcones for Safer Aqueous Applications. Retrieved from [Link]

  • Rai University. (2024, January 21). BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. Retrieved from [Link]

  • Solubility of Things. (n.d.). Chalcone. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Chalcones: A Solubility Study at Different Temperatures. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2019, March 13). (PDF) Chalcones: A Physicochemical Study. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diphenylpent-1-en-3-one. Retrieved from [Link]

  • PubMed. (2012). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the Conformational Landscape of 1,5-Diphenylpentan-1-one: A Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the conformational preferences of 1,5-diphenylpentan-1-one using theoretical calculations. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry to understand the structure-activity relationships of flexible molecules. By integrating established theoretical protocols with practical insights, this document serves as a self-validating system for conducting and interpreting conformational analysis.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For pharmacologically relevant molecules like this compound, a flexible diarylpentanoid, understanding the accessible conformations is paramount. The spatial relationship between the two phenyl rings and the central carbonyl group dictates how the molecule interacts with biological targets, influencing its efficacy and selectivity. A thorough conformational analysis provides insights into the molecule's dynamic behavior and helps to identify the bioactive conformation, a critical step in rational drug design.

Theoretical Methodologies for Conformational Analysis

The exploration of a molecule's potential energy surface to identify stable conformers can be approached through various computational methods. The choice of method is a balance between computational cost and accuracy. For a molecule with the conformational flexibility of this compound, a hierarchical approach is often the most effective.

Initial Conformational Search: The Role of Molecular Mechanics

A broad and efficient exploration of the vast conformational space is best initiated with Molecular Mechanics (MM) methods.[1][2][3][4] MM force fields, such as MM3 or MMFF, provide a computationally inexpensive way to generate a large number of potential conformers by systematically or randomly rotating the rotatable bonds.[2]

Causality Behind this Choice: The primary goal of this initial step is to identify a diverse set of low-energy geometries without the computational expense of higher-level theories. MM methods are parameterized to reproduce structural features and relative energies of a wide range of organic molecules, making them ideal for a rapid and comprehensive initial search.[4]

Experimental Protocol 1: Molecular Mechanics Conformational Search

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or MM3, which are well-parameterized for organic molecules.

  • Conformational Search Algorithm: Employ a systematic or Monte Carlo search algorithm to explore the rotational space of the key dihedral angles. For this compound, the crucial torsions are around the C-C single bonds of the pentanone chain and the C-C bonds connecting the phenyl rings to the chain.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on structural similarity (e.g., RMSD) and energy. A typical energy window for retention is 10-20 kcal/mol above the global minimum.

Geometry Optimization and Energy Refinement: The Power of Density Functional Theory

The geometries obtained from the MM search serve as starting points for more accurate calculations using Density Functional Theory (DFT).[5][6] DFT provides a much-improved description of the electronic structure and, consequently, more reliable geometries and relative energies of the conformers.

Causality Behind this Choice: DFT methods offer a good compromise between accuracy and computational cost for medium-sized organic molecules. Functionals like B3LYP, paired with an appropriate basis set, have been shown to provide excellent results for the geometries and relative energies of organic compounds.[5][7]

Selecting the Right Basis Set: The choice of basis set is crucial for the accuracy of DFT calculations.[8][9][10][11][12] For organic molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are a common and reliable choice.[8][11] The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonding, while diffuse functions (+) are important for systems with lone pairs or for accurately calculating properties like proton affinities.[11]

Experimental Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input Preparation: Use the low-energy conformers from the MM search as initial geometries.

  • Method and Basis Set Selection: Choose a DFT functional and basis set, for example, B3LYP/6-311+G(d,p).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This process will refine the structure to a stationary point on the DFT potential energy surface.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative energies of the conformers, including ZPVE corrections, to determine their relative populations at a given temperature.

Data Presentation and Analysis

A clear presentation of the calculated data is essential for interpretation and comparison.

Table 1: Relative Energies of the Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Dihedral Angles (degrees)
Conf-1 0.000.00τ1: [value], τ2: [value], τ3: [value]
Conf-2 [value][value]τ1: [value], τ2: [value], τ3: [value]
Conf-3 [value][value]τ1: [value], τ2: [value], τ3: [value]
............

Note: Dihedral angles (τ1, τ2, τ3) should be defined based on the atom numbering of the this compound backbone.

Experimental Validation: The Synergy of Theory and Spectroscopy

Theoretical predictions gain significant credibility when they are validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase conformation of molecules.[13]

Causality Behind this Choice: NMR chemical shifts and coupling constants are sensitive to the local electronic and steric environment of the nuclei, which are directly influenced by the molecular conformation.[13] By comparing experimentally measured NMR parameters with those predicted from theoretical calculations for each conformer, it is possible to determine the predominant conformation(s) in solution.[14][15]

Experimental Protocol 3: NMR Chemical Shift Calculation and Comparison

  • NMR Calculation: For each of the low-energy DFT-optimized conformers, calculate the NMR shielding tensors using a suitable method, such as the Gauge-Independent Atomic Orbital (GIAO) method, at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: If multiple conformers are predicted to be significantly populated at room temperature, calculate the Boltzmann-averaged chemical shifts based on their relative Gibbs free energies.

  • Comparison with Experiment: Compare the calculated chemical shifts with the experimental NMR data for this compound.[16][17] A good agreement between the theoretical and experimental values provides strong evidence for the predicted conformational preferences.

Visualization of Workflows and Concepts

Visual aids are invaluable for understanding the complex workflows and relationships in computational chemistry.

Computational_Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 High-Level Refinement cluster_3 Analysis & Validation A 3D Structure Building B Molecular Mechanics (MM) Search A->B C Energy Minimization B->C D Filtering & Clustering C->D E DFT Geometry Optimization D->E F Frequency Calculation E->F G Relative Energy Analysis F->G H NMR Chemical Shift Calculation F->H I Comparison with Experimental Data H->I

Caption: Computational workflow for the conformational analysis of this compound.

Caption: Relationship between low-energy conformers and transition states.

Conclusion and Future Directions

The theoretical investigation of the conformational landscape of this compound, as outlined in this guide, provides a robust framework for understanding its structural preferences. The hierarchical approach, from broad molecular mechanics searches to focused DFT refinements and experimental validation through NMR, ensures both efficiency and accuracy. This detailed conformational knowledge is invaluable for elucidating structure-activity relationships and guiding the design of novel analogs with improved pharmacological profiles.

Future studies could expand upon this work by:

  • Solvent Effects: Investigating the influence of different solvent environments on the conformational equilibrium using implicit or explicit solvent models.

  • Molecular Dynamics: Employing molecular dynamics simulations to explore the dynamic transitions between different conformational states.

  • Docking Studies: Using the identified low-energy conformers in molecular docking simulations to predict their binding modes with specific biological targets.

By combining these advanced computational techniques, a more complete and dynamic picture of the behavior of this compound can be achieved, further empowering the drug discovery and development process.

References

  • Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed.
  • TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara.
  • Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry.
  • Basis set and methods for organic molecules.
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Recommendations for software that calculates the conform
  • Development of molecular mechanics torsion parameters for α,β-cyclopropyl ketones and conformational analysis of bicyclo[m.1.0]alkan-2-ones. University of Arizona.
  • Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks.
  • Basis Sets Used in Molecular Orbital Calculations. [Source institution not available].
  • Conformer Generation Software | Omega. OpenEye Scientific.
  • Conformational Sampling.
  • Basis set (chemistry). Wikipedia.
  • How to choose a basis set in DFT calcul
  • Molecular mechanics (MM3) calculations on aldehydes and ketones. Journal of the American Chemical Society.
  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. MDPI.
  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A.
  • 1,5-DIPHENYL-1,5-PENTANEDIONE(6263-83-8) 1H NMR spectrum. ChemicalBook.
  • 1,5-Diphenylpentane-1,5-dione - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
  • 1,5-Diphenylpentan-3-one | C17H18O | CID 21496. PubChem.
  • NMR Spectroscopy: a Tool for Conform
  • 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione. NIH.
  • (PDF) 1,5-Diphenyl-2,4-pentanedione and 1,5-bis(2-naphthyl)pentane-2,4-dione.
  • Conformational analysis, intramolecular hydrogen bonding, and vibrational assignment of 4,4-dimethyl-1-phenylpentane-1,3-dione. PubMed.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
  • DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers | Request PDF.

Sources

Unlocking the Therapeutic Potential of the 1,5-Diphenylpentan-1-one Scaffold: A Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Chalcone Framework

In the landscape of medicinal chemistry, certain molecular scaffolds are designated as "privileged structures" due to their ability to bind to multiple, diverse biological targets.[1] The chalcone framework (1,3-diphenyl-2-propen-1-one) is a quintessential example, serving as the foundation for countless derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Structurally analogous to chalcones and the potent natural product curcumin, the 1,5-Diphenylpentan-1-one scaffold represents a compelling, yet underexplored, platform for novel drug discovery.

While initial investigations into its derivatives have revealed promising insecticidal and antifungal activities, the full therapeutic potential of this scaffold remains largely untapped.[4][5] This guide moves beyond the established findings to delineate novel and high-impact research trajectories. By leveraging the extensive knowledge base of related structures and identifying critical gaps in current research, we will explore three primary areas of opportunity: Oncology, Neuroinflammation, and Antimicrobial Drug Discovery. This document serves as a technical roadmap, providing not only the scientific rationale for these pursuits but also the foundational synthetic and biological testing protocols necessary to embark on them.

Part 1: The Core Scaffold: Synthesis and Known Biological Landscape

The versatility of the this compound core begins with its accessible synthesis. The saturated backbone is readily constructed via well-established organic reactions, offering multiple points for diversification.

Foundational Synthetic Strategy: Michael Addition

The most direct route involves a Michael addition reaction, where a nucleophile, such as the enolate of acetophenone, adds to an α,β-unsaturated carbonyl compound like benzylideneacetone. This approach provides a robust and scalable method for creating the basic pentanone skeleton, which can then be further modified.

Generalized Synthetic Workflow: Michael Addition

cluster_start Starting Materials A Acetophenone Derivative (Enolate Precursor) C Base-catalyzed Enolate Formation A->C B Benzylideneacetone Derivative (Michael Acceptor) D Michael Addition (C-C Bond Formation) B->D C->D Nucleophilic Attack E Workup & Purification (e.g., Chromatography) D->E F Target this compound Derivative E->F

Caption: General workflow for synthesizing the this compound scaffold.

Detailed Protocol: Synthesis of this compound

This protocol provides a representative procedure for the base-catalyzed Michael addition.

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetophenone (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric components, while cooling controls the exothermic nature of the deprotonation step.

  • Base Addition: Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA), to the solution. Stir for 30 minutes at 0°C.

    • Rationale: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon of the acetophenone, quantitatively forming the reactive enolate.

  • Michael Addition: Add a solution of benzylideneacetone (1.0 eq) in THF dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: Dropwise addition maintains temperature control and prevents polymerization or side reactions of the Michael acceptor. TLC is crucial for determining reaction completion.

  • Quenching and Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Rationale: The NH₄Cl quench neutralizes the remaining base and protonates the resulting enolate, terminating the reaction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

    • Rationale: Purification is essential to remove unreacted starting materials and byproducts, yielding the pure target compound.

Established Biological Activities

Initial research has focused primarily on the agricultural applications of this compound derivatives. The natural product (E)-1,5-diphenyl-2-penten-1-one, isolated from Stellera chamaejasme L., demonstrated notable aphicidal activity.[5] Building on this, synthetic analogues incorporating a piperazine moiety have been developed, showing moderate antifungal properties and significant insecticidal activity against mosquito larvae.[4][6]

Compound ClassTarget Organism/FungusReported ActivityReference
(E)-1,5-diphenyl-2-penten-1-oneMyzus persicae (Aphid)LC₅₀ = 178.96 µg/mL[5]
Piperazine-containing analoguesMosquito Larva100% mortality at 1 mg/L[4][6]
Piperazine-containing analoguesPlant Pathogenic FungiModerate Activity[4]

Part 2: High-Potential Research Areas

The true potential of the this compound scaffold lies in its application to complex human diseases. We propose three key areas ripe for exploration.

Area 1: Oncology - Development of Novel Anticancer Agents

Scientific Rationale: The structurally related 1,5-diaryl-1,4-pentadien-3-ones, considered curcumin mimics, exhibit cytotoxic potency against prostate and cervical cancer cell lines that is up to 60 times greater than curcumin itself.[7] This enhanced activity is often attributed to the α,β-unsaturated ketone system, which acts as a Michael acceptor. This moiety can covalently bind to nucleophilic cysteine residues in key signaling proteins, such as NF-κB and STAT3, thereby inhibiting pathways critical for tumor survival and proliferation. The this compound scaffold, particularly its unsaturated variants, is an ideal candidate for exploiting this mechanism.

Proposed Research Trajectory:

  • Design & Synthesis: Create a library of 1,5-diphenylpent-2-en-1-one derivatives with diverse substitutions on the phenyl rings. Electron-withdrawing groups (e.g., -CF₃, -Cl) and hydrogen bond donors/acceptors (e.g., -OH, -OCH₃) should be explored to modulate electrophilicity and target binding.

  • Target Pathways: Focus on pathways commonly dysregulated in cancer. The Wnt/β-catenin pathway, crucial in many colon cancers, is a prime target, as inhibitors of its downstream signaling component, Dishevelled (DVL), have shown promise.[8]

  • In Vitro Screening: Evaluate the synthesized compounds for cytotoxicity against a panel of cancer cell lines (e.g., HCT116 for colon cancer, PC-3 for prostate cancer, HeLa for cervical cancer).[7][9]

Potential Signaling Pathway Inhibition: The NF-κB Cascade

cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription: - Proliferation - Anti-apoptosis - Angiogenesis Compound This compound Derivative Compound->IKK Inhibits Compound->NFkB Inhibits (Covalent Adduct) NFkB_n p50/p65 NFkB_n->Transcription Activates

Caption: Proposed mechanism for anticancer activity via inhibition of the NF-κB pathway.

Area 2: Neuroinflammation and Neurodegeneration

Scientific Rationale: Neuroinflammation is a critical factor in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[10] A promising therapeutic strategy is the dual inhibition of inflammatory pathways and key enzymes like monoamine oxidase B (MAO-B). MAO-B metabolizes dopamine in the brain, and its inhibition is a validated treatment for Parkinson's disease. Notably, 1,5-diphenylpenta-2,4-dien-1-one derivatives have been identified as highly potent and selective MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[11] Furthermore, related pentadienone structures significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂(PGE₂).[12] This positions the this compound scaffold as an excellent starting point for developing dual-function agents to treat complex neurodegenerative disorders.

Proposed Research Trajectory:

  • Blood-Brain Barrier (BBB) Optimization: Design derivatives with physicochemical properties conducive to crossing the BBB (e.g., lower molecular weight, optimal lipophilicity, low hydrogen bond count).

  • Dual-Activity Screening: Establish a screening cascade to first identify potent MAO-B inhibitors. Subsequently, test these "hits" for anti-inflammatory activity in relevant cell models, such as lipopolysaccharide (LPS)-stimulated BV-2 microglia.

  • Mechanism of Action: For lead compounds, investigate the specific mechanisms of anti-inflammatory action, such as inhibition of inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) expression.[13]

Area 3: Antimicrobial Drug Discovery - Combating Resistance

Scientific Rationale: The rise of multidrug-resistant (MDR) bacteria presents a severe global health threat, necessitating the discovery of novel antimicrobial agents.[14] Natural products, including chalcones, have long been a source of inspiration for antimicrobial drug development.[15] Their mechanisms often involve disrupting bacterial cell membranes or inhibiting critical enzymes. The this compound scaffold has already shown promise in this area with its antifungal and larvicidal derivatives.[4] By incorporating heterocyclic moieties known for antimicrobial efficacy (e.g., pyrazole, thiazole, piperazine), it is possible to generate novel derivatives with potent activity against clinically relevant and resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[6][15][16] A key area of modern antimicrobial research is the targeting of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics. Investigating the antibiofilm potential of these new derivatives could lead to treatments for chronic and persistent infections.[17]

Proposed Research Trajectory:

  • Heterocyclic Hybrids: Synthesize a series of derivatives where one or both phenyl rings are replaced by or substituted with nitrogen- or sulfur-containing heterocycles.

  • Broad-Spectrum Screening: Screen the library against a panel of Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria to determine the spectrum of activity.

  • Biofilm Inhibition and Eradication Assays: Test active compounds for their ability to both prevent the formation of new biofilms and eradicate pre-formed, mature biofilms using methods like the crystal violet assay.[17]

Antimicrobial Screening Workflow

cluster_synthesis Synthesis & Library Creation cluster_screening Primary Screening cluster_secondary Secondary Assays for 'Hits' A This compound Derivative Library B MIC Determination (Broth Microdilution) A->B C Identify 'Hits' (Compounds with low MIC) B->C D MBC Determination C->D Active E Biofilm Inhibition Assay (Crystal Violet) C->E F Cytotoxicity Assay (e.g., on HEK-293 cells) C->F G Lead Compound Identification D->G E->G F->G

Caption: A streamlined workflow for identifying novel antimicrobial lead compounds.

Part 3: Key Experimental Methodologies

To facilitate research in the proposed areas, the following are detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (negative) and positive control (e.g., Doxorubicin) wells.

    • Rationale: A dose-response curve is necessary to calculate the IC₅₀. Keeping the solvent concentration constant and low prevents solvent-induced toxicity from confounding the results.

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate until it reaches the logarithmic phase, then adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

    • Rationale: A standardized inoculum density is critical for the reproducibility and accuracy of MIC values.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

Conclusion and Future Outlook

The this compound scaffold stands as a platform of significant, yet underexplored, therapeutic potential. By moving beyond its established agricultural applications, researchers can venture into high-impact areas of human health. The proposed research avenues in oncology, neurodegeneration, and infectious diseases are grounded in the proven success of analogous structures and address pressing unmet medical needs. The synthetic accessibility of the core and the clear, actionable research plans outlined in this guide provide a solid foundation for drug development professionals to design next-generation therapeutics. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing these promising molecules into preclinical and clinical development.

References

  • S. Z. S. S. Al-Rawi, N. A. M. Al-Jamali, Synthesis of New Chalcone Derivatives and Their Biological Applications, Research Journal of Pharmacy and Technology, [URL not available]
  • Zhou, B., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. [Link]

  • Al-Azawi, R. S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Xu, H., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salehi, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Biomolecules. [Link]

  • Wang, Y., et al. (2010). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. Chinese Journal of Organic Chemistry. [Link]

  • Xu, H., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. ResearchGate. [Link]

  • Matos, M. J., et al. (2012). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences. [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Andrade-Carrera, B., et al. (2023). In Vitro Approaches to Explore the Anticancer Potential of One Natural Flavanone and Four Derivatives Loaded in Biopolymeric Nanoparticles. Pharmaceutics. [Link]

  • Wang, L., et al. (2016). Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

  • Campillo, N. E., et al. (2016). 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties. Future Medicinal Chemistry. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica. [Link]

  • Anand, U., et al. (2022). Phytochemicals as Invaluable Sources of Potent Antimicrobial Agents to Combat Antibiotic Resistance. Molecules. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate. [Link]

  • Al-Harbi, N. O., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Bioactive Compounds. [Link]

  • Dimmock, J. R., et al. (2022). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. [Link]

  • Paulino, N., et al. (2009). Evaluation of anti-inflammatory effect of synthetic 1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one, HB2. Bioorganic & Medicinal Chemistry. [Link]

  • Hussain, Y., et al. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Central European Journal of Biology. [Link]

  • Faergemann, J. (2005). The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? Acta Dermato-Venereologica. [Link]

  • Pellicciari, R., et al. (1996). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Neurochemistry. [Link]

  • St-Cyr, D. J., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. [Link]

  • Chen, L., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants. [Link]

  • Tang, J., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE. [Link]

  • Cain, C. I., et al. (2023). The Antibacterial Effect of Eight Selected Essential Oils Against Streptococcus mutans: An In Vitro Pilot Study. Applied Sciences. [Link]

  • Al-Ghanayem, A. A., & Joseph, B. (2020). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences. [Link]

  • Regassa, A., & Tadesse, M. G. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The 1,5-Diphenylpentanoid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-diphenylpentanoid core, a prominent structural motif within the broader class of chalcones and their analogues, represents a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the 1,5-diphenylpentan-1-one framework, detailing its synthesis, established biological activities, and the protocols necessary for its evaluation. We will delve into its applications as an anticancer, antimicrobial, and enzyme-inhibiting agent, supported by field-proven experimental methodologies and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 1,5-Diphenylpentanoid Scaffold: A Privileged Structure

The 1,5-diphenylpentanoid skeleton is characterized by two phenyl rings separated by a five-carbon chain. This structure is a close relative of chalcones (1,3-diphenyl-2-propen-1-ones), which are well-documented precursors for flavonoids and isoflavonoids in plants.[1] The inherent α,β-unsaturated keto function present in many of its derivatives is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins.[2] This reactivity, combined with the extensive opportunities for chemical modification on both aromatic rings and the pentane chain, makes the 1,5-diphenylpentanoid scaffold an exceptionally versatile template for drug design.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.[2][3][4]

General Synthesis of 1,5-Diarylpentanoid Derivatives

The synthesis of 1,5-diarylpentanoid derivatives is often achieved through condensation reactions. The Claisen-Schmidt condensation is a classic and highly effective method for producing the chalcone-like unsaturated core, which can be subsequently modified.[2][3] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

Protocol: Synthesis of (E)-1,5-Diaryl-1-penten-3-one via Aldol Condensation

This protocol describes the synthesis of a representative 1,5-diaryl-1-penten-3-one structure, a common intermediate for further derivatization. The causality behind this choice of reaction lies in its reliability and high yield for creating the core enone structure. The use of a base like NaOH deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Materials:

  • 4-Phenyl-2-butanone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq)

  • Ethanol or Diethyl Ether (as solvent)

  • 10% Sodium Hydroxide (NaOH) solution (catalyst)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 4-phenyl-2-butanone (1.0 eq) and the selected substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalysis: While stirring at room temperature, slowly add the 10% NaOH solution dropwise to the mixture. The base is the catalyst; its role is to facilitate the formation of the enolate intermediate from the ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 48-60 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography.[5]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Dissolve Reactants (4-Phenyl-2-butanone + Ar-CHO) B 2. Add Catalyst (10% NaOH) A->B Catalysis C 3. Stir at RT (48-60h, Monitor by TLC) B->C Reaction D 4. Neutralize & Extract (HCl, Ethyl Acetate) C->D Workup E 5. Purify (Column Chromatography) D->E Purification F 6. Characterize (NMR, MS) E->F Validation

Caption: Workflow for the synthesis of 1,5-diaryl-1-penten-3-one.

Application in Oncology

Derivatives of the 1,5-diphenylpentanoid scaffold have demonstrated significant tumor-selective cytotoxicity.[6] Their mechanism of action often involves inducing cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development.

Cytotoxic Activity and Mechanism

Studies have shown that certain 3,5-bis(benzylidene)-4-piperidones, which contain the 1,5-diarylpentadienone framework, are highly toxic to various human cancer cell lines, including oral squamous carcinoma (Ca9-22, HSC-2) and colon adenocarcinoma (Colo-205, HT-29), while being less harmful to non-malignant cells.[6] Mechanistic studies suggest these compounds can inhibit mitosis and increase the subG1 cell population, which is indicative of apoptosis.[6] Some derivatives have also been shown to cause slight activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[6]

Compound ClassCancer Cell LineIC50 (µM)Non-Malignant Cell LineSelectivity InsightReference
1,5-Diaryl-1-penten-3-onesMCF-7 (Breast)4.8 - 15.6-Potent activity against breast cancer cells.[5]
1,5-Diaryl-1-penten-3-onesPC-3 (Prostate)12.7 - 45.7-Moderate activity against prostate cancer.[5]
3,5-bis(benzylidene)-4-piperidonesCa9-22 (Oral)~5 - 15HGF (Gingival Fibroblast)High tumor-selective toxicity observed.[6]
3,5-bis(benzylidene)-4-piperidonesColo-205 (Colon)~2 - 10Hs27 (Foreskin Fibroblast)Potent and selective against colon cancer.[6]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. The choice of this assay is due to its robustness, reliability, and widespread use for screening cytotoxic compounds.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, CaCo-2) and a non-malignant control cell line (e.g., HGF).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound derivatives (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. The rationale here is that viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_pathway Proposed Cytotoxic Mechanism Compound 1,5-Diphenylpentanoid Derivative Mitosis Mitotic Machinery Compound->Mitosis Inhibition Caspase3 Pro-Caspase 3 Compound->Caspase3 Activation CellCycle G2/M Arrest Mitosis->CellCycle Apoptosis Apoptosis (SubG1 Population Increase) CellCycle->Apoptosis ActiveCaspase3 Active Caspase 3 Caspase3->ActiveCaspase3 ActiveCaspase3->Apoptosis MIC_Workflow cluster_mic MIC Assay Protocol A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacteria A->C B 2. Serially Dilute Compound in 96-well plate B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Read Results (Visual or OD600) D->E F 6. Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Other Notable Biological Activities

The versatility of the 1,5-diphenylpentanoid scaffold extends to other therapeutic areas.

  • Insecticidal/Larvicidal Activity: The natural product (E)-1,5-diphenyl-1-penten-1-one, isolated from Stellera chamaejasme, showed aphicidal activity. [4]Furthermore, synthetic analogues incorporating a piperazine moiety demonstrated potent larvicidal effects against mosquitos (Culex species), with some compounds achieving 100% mortality at just 1 mg/L. [7][8]* Enzyme Inhibition: Derivatives of 1,5-diphenylpenta-2,4-dien-1-one have been identified as highly potent and selective inhibitors of human Monoamine Oxidase-B (hMAO-B), with IC50 values in the low nanomolar range. [9]MAO-B inhibitors are used in the treatment of Parkinson's disease.

  • Antioxidant Activity: 1,5-diphenylpenta-1,4-dien-3-ones have been synthesized and evaluated as free radical scavengers, indicating potential applications in conditions associated with oxidative stress. [10]

Conclusion and Future Perspectives

The this compound scaffold and its unsaturated derivatives are undeniably a privileged platform in medicinal chemistry. The ease of synthesis via methods like the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The extensive research into their anticancer and antimicrobial properties has yielded potent lead compounds with clear structure-activity relationships, guiding future design efforts.

Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent derivatives. Advanced strategies, such as the development of PROTACs or targeted drug delivery systems, could further enhance their therapeutic index. Moreover, exploring the full potential of this scaffold against other targets, such as viral enzymes or inflammatory pathway proteins, remains a promising avenue for novel drug discovery.

References

  • Nascimento, P., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy. [Link]

  • Kumar, S., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]

  • Hasan, H. (2021). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Drug and Therapeutic Research. [Link]

  • Kouipou, R. M. T., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Patel, K. D., et al. (2023). Synthesis of Chalcone Derivatives and its Antimicrobial Activities. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. ResearchGate. [Link]

  • Xu, H., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Xu, H., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead | Request PDF. ResearchGate. [Link]

  • Naik, N., et al. (2008). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. International Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Chimenti, F., et al. (2012). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2021). Tyrosinase-mediated synthesis of larvicidal active 1,5-diphenyl pent-4-en-1-one derivatives against Culex quinquefasciatus and investigation of their ichthyotoxicity. Scientific Reports. [Link]

  • Modzelewska, A., et al. (2006). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. [Link]

  • Fassihi, A., et al. (2015). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Research in Pharmaceutical Sciences. [Link]

  • Grienke, U., et al. (2016). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Molecules. [Link]

Sources

Strategic Synthesis of Pyrimidine Derivatives from Phenyl-Substituted Ketone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and Its Synthetic Challenges

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including nucleobases like cytosine, thymine, and uracil.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Consequently, the development of robust and versatile synthetic routes to access this privileged heterocycle is of paramount importance to the drug discovery and development pipeline.

A prevalent and powerful method for constructing the pyrimidine ring is the cyclocondensation reaction between a suitable carbonyl compound and a binucleophilic reagent containing an N-C-N moiety, such as urea, thiourea, or guanidine.[4][5] The Biginelli reaction, a classic multicomponent reaction, exemplifies this approach, typically employing a β-dicarbonyl compound.[6][7] A critical variation involves the use of α,β-unsaturated ketones, commonly known as chalcones, which serve as highly effective synthons for producing dihydropyrimidines and their derivatives.[8][9][10]

This application note addresses the strategic use of 1,5-diphenylpentan-1-one as a starting material for pyrimidine synthesis. As a saturated ketone, this compound is not a direct substrate for classical pyrimidine-forming cyclocondensations, which require either a 1,3-dicarbonyl arrangement or an α,β-unsaturated system to facilitate the necessary Michael addition and subsequent cyclization steps. Therefore, a critical precursor activation step is required. This guide details a two-part strategy:

  • Precursor Activation: Conversion of the saturated ketone framework into a reactive α,β-unsaturated chalcone-type intermediate.

  • Cyclocondensation: Reaction of the activated chalcone intermediate with urea or thiourea to yield the target tetrahydropyrimidine derivative.

This document provides the scientific rationale behind the synthetic design, detailed experimental protocols, and characterization guidelines for researchers aiming to leverage phenyl-substituted ketones in their synthetic programs.

Part I: Precursor Activation via Chalcone Synthesis

The key to utilizing a saturated ketone like this compound is to introduce α,β-unsaturation relative to the carbonyl group. This creates an electrophilic β-carbon, which is susceptible to nucleophilic attack by the N-C-N reagent, initiating the cyclization cascade. The most direct and well-documented parallel is the Claisen-Schmidt condensation to form a chalcone.[9] While direct dehydrogenation of this compound is conceptually possible, a more practical and illustrative protocol involves the synthesis of a model chalcone, 1,3-diphenyl-2-propen-1-one, from acetophenone and benzaldehyde. This reaction perfectly demonstrates the creation of the required reactive intermediate.

Workflow for Chalcone Synthesis

start Start: Reagents reactants Acetophenone + Benzaldehyde start->reactants Combine dissolve Dissolve in Ethanol reactants->dissolve base Add 40% aq. KOH (Catalyst) dissolve->base Slowly, with stirring stir Stir at Room Temp (3 hours) base->stir monitor Monitor by TLC stir->monitor Check completion refrigerate Refrigerate Overnight monitor->refrigerate If complete workup Filter, Wash with Cold Water, Neutralize refrigerate->workup product Product: 1,3-Diphenylpropenone (Chalcone) workup->product Isolate & Dry

Caption: Experimental workflow for Claisen-Schmidt condensation.

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This protocol is adapted from established Claisen-Schmidt condensation procedures.[8][10]

Materials:

  • Acetophenone (0.01 mol, 1.20 g)

  • Benzaldehyde (0.01 mol, 1.06 g)

  • Ethanol (95%, 20 mL)

  • Potassium Hydroxide (KOH) solution (40% aqueous, 10 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnetic stirrer, beakers, Erlenmeyer flask, Buchner funnel, filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of 95% ethanol.

  • Place the flask on a magnetic stirrer and begin stirring at room temperature.

  • Slowly add 10 mL of 40% aqueous KOH solution to the mixture dropwise over 10-15 minutes. The solution will typically turn yellow and may become cloudy.

  • Continue stirring the reaction mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates completion.

  • Once the reaction is complete, place the flask in a refrigerator or an ice bath overnight to facilitate the precipitation of the chalcone product.

  • Filter the resulting solid product using a Buchner funnel.

  • Wash the crude product with abundant cold water until the washings are neutral to litmus paper. This step is crucial to remove the KOH catalyst.

  • If the filtrate is still basic, neutralize it carefully with dilute HCl to precipitate any remaining product, then filter and wash again.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature. The product should be a pale yellow solid.

Part II: Cyclocondensation to Form Tetrahydropyrimidines

With the activated α,β-unsaturated ketone (chalcone) in hand, the core pyrimidine ring can be constructed. This is achieved through a base-catalyzed cyclocondensation reaction with urea or thiourea. The mechanism involves an initial Michael addition of the nucleophilic nitrogen of urea/thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.[8]

Reaction Mechanism: Chalcone to Tetrahydropyrimidine

chalcone Chalcone (α,β-Unsaturated Ketone) michael Michael Addition chalcone->michael urea Urea / Thiourea urea->michael intermediate1 Acyclic Intermediate michael->intermediate1 Base-catalyzed cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 Nucleophilic attack dehydration Dehydration (-H₂O) intermediate2->dehydration product Tetrahydropyrimidine Derivative dehydration->product

Sources

Application Notes & Protocols: Synthesis and Cytotoxic Evaluation of 1,5-Diphenylpentan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and cytotoxic evaluation of 1,5-diphenylpentan-1-one analogs. These compounds, structurally related to curcumin and chalcones, are of significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] This document is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for their study.

Introduction

This compound and its derivatives are a class of dicarbonyl compounds that serve as crucial building blocks in the synthesis of various heterocyclic and polyfunctional molecules.[3][4] Many of these compounds, particularly those with unsaturated backbones (chalcones and their analogs), have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2][5] Their cytotoxic effects are often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways in cancer cells.[6][7] This guide will detail a robust synthetic route to these analogs and a standard methodology for assessing their in vitro cytotoxic activity.

Section 1: Synthesis of this compound Analogs

Principle of Synthesis

The most common and efficient method for synthesizing this compound analogs involves a two-step process: a Claisen-Schmidt condensation followed by a Michael addition.[3]

  • Claisen-Schmidt Condensation: An aromatic ketone (e.g., acetophenone) is reacted with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][8][9][10] This reaction forms the core unsaturated backbone of the intermediate.

  • Michael Addition: The resulting chalcone then acts as a Michael acceptor. An enolate, typically generated from another equivalent of the aromatic ketone, adds to the β-carbon of the chalcone's α,β-unsaturated system.[11][12] This conjugate addition reaction forms the 1,5-dicarbonyl skeleton.[12]

This two-step sequence can often be performed in a "one-pot" synthesis, simplifying the procedure and improving overall yield.[3]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the purified and characterized final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Aromatic Ketone + Aromatic Aldehyde reaction One-Pot Reaction: 1. Claisen-Schmidt Condensation 2. Michael Addition (Base Catalyst, e.g., KOH in EtOH) start->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure_product Pure this compound Analog purification->pure_product characterization Structural Characterization (NMR, MS, FT-IR) pure_product->characterization

Caption: General workflow for the synthesis and characterization of this compound analogs.

Detailed Protocol: One-Pot Synthesis of 3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione

This protocol describes the synthesis of a representative analog. The choice of substituted acetophenones and benzaldehydes allows for the creation of a diverse library of analogs.

Materials:

  • Acetophenone

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure: [3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (2 equivalents) and ethanol (1.5 mL per 0.5 mmol of acetophenone).

  • Base Addition: Cool the solution to 0°C in an ice bath. While stirring, add a 60% aqueous solution of KOH (1 equivalent). Continue stirring at 0°C for 15-20 minutes to facilitate enolate formation.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1 equivalent) to the reaction mixture. If the aldehyde is not fully soluble in ethanol, a minimal amount of dichloromethane can be added to aid dissolution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture by adding dilute HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-(4-chlorophenyl)-1,5-diphenylpentane-1,5-dione.[3]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][4]

Section 2: Evaluation of Cytotoxic Activity

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14] The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13][15] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability, and thus, cytotoxicity of the tested compound.[14]

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis cell_culture Culture Cancer Cell Line seeding Seed Cells into 96-well Plate cell_culture->seeding incubation1 Incubate (24h) for Adherence seeding->incubation1 treatment Treat Cells with Serial Dilutions of This compound Analogs incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 controls Include Controls: - Vehicle (e.g., DMSO) - Positive (e.g., Doxorubicin) - Blank (Media only) controls->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (1.5-4h) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_abs Read Absorbance (e.g., 570 nm) solubilize->read_abs analysis Data Analysis: - Calculate % Viability - Determine IC50 Value read_abs->analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed for screening the synthesized analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Multichannel pipette

  • Microplate reader

Procedure: [15][16][17]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the synthesized analogs in DMSO. Perform serial dilutions in a complete medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-treated wells (DMSO only) as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 1.5 to 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

Data Presentation

The cytotoxic activity of the synthesized analogs should be summarized in a table, presenting the IC₅₀ values against different cancer cell lines. This allows for a clear comparison of the potency of each compound.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound Analogs

Compound IDR¹ (on Phenyl Ring A)R² (on Phenyl Ring B)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
1a HH15.2 ± 1.318.5 ± 2.120.1 ± 1.8
1b 4-ClH8.7 ± 0.910.3 ± 1.112.5 ± 1.4
1c 4-OCH₃H12.1 ± 1.114.8 ± 1.516.3 ± 1.2
1d H4-NO₂5.4 ± 0.67.1 ± 0.88.9 ± 0.9
Doxorubicin --0.8 ± 0.11.1 ± 0.21.0 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Structure-Activity Relationship (SAR) Insights

By analyzing the data in Table 1, researchers can derive key SAR insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO₂) at the para-position of the B-ring (Compound 1d ), significantly enhances cytotoxic activity compared to the unsubstituted analog (1a ).

  • Halogen Substitution: Halogen atoms like chlorine (Compound 1b ) also tend to increase potency, though to a lesser extent than the nitro group in this example.

  • Electron-Donating Groups: Conversely, electron-donating groups like a methoxy group (OCH₃) (Compound 1c ) may slightly decrease or have a neutral effect on cytotoxicity compared to the unsubstituted analog.

These relationships suggest that the electronic properties of the substituents on the phenyl rings play a critical role in the anticancer activity of these compounds.[18]

Potential Mechanism of Action

Chalcone-related compounds, including this compound analogs, are known to exert their cytotoxic effects through multiple mechanisms.[2] Mechanistic studies often reveal that these compounds can:

  • Induce Apoptosis: They can trigger programmed cell death by activating caspase cascades (e.g., caspase-3 and -9) and altering the expression of pro- and anti-apoptotic proteins.[1][7]

  • Cause Cell Cycle Arrest: Many analogs arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis.[6][7] This is often linked to the inhibition of tubulin polymerization, a key process in forming the mitotic spindle.[6][19]

  • Inhibit Signaling Pathways: They can interfere with critical cancer-related signaling pathways, such as NF-κB, PI3K/Akt, or MAPK pathways.

The diagram below illustrates a plausible mechanism of action.

MoA_Pathway cluster_cell Cancer Cell compound This compound Analog tubulin Tubulin Polymerization compound->tubulin Inhibits caspases Caspase-9, Caspase-3 Activation compound->caspases Induces mitosis Mitosis tubulin->mitosis required for g2m G2/M Phase Arrest mitosis->g2m apoptosis Apoptosis (Programmed Cell Death) g2m->apoptosis Can lead to caspases->apoptosis leads to

Caption: Plausible mechanisms of cytotoxic action for this compound analogs.

Conclusion

The synthetic route via Claisen-Schmidt condensation and Michael addition provides a versatile platform for generating a library of this compound analogs. The MTT assay is a reliable, high-throughput method for screening these compounds for cytotoxic activity. The structure-activity relationships derived from such screenings are invaluable for guiding the rational design of more potent and selective anticancer agents. Further studies should focus on elucidating the precise molecular targets and signaling pathways modulated by the most active compounds to advance their development as potential therapeutic agents.

References

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. [Link]

  • 1,5-Diphenylpentan-3-one | C17H18O. PubChem. [Link]

  • 1,5-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. PubMed. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH). [Link]

  • Cytotoxic activity of compounds 1–5 at different concentrations toward... ResearchGate. [Link]

  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. National Institutes of Health (NIH). [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Comparative synthesis and cyclization of 1, 5-diketone. ResearchGate. [Link]

  • Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. DocPlayer. [Link]

  • Synthesis, biological evaluation and mechanism study of chalcone analogues as novel anti-cancer agents. RSC Publishing. [Link]

  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. ResearchGate. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]

  • Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents. ResearchGate. [Link]

  • The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation. ResearchGate. [Link]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • 1,5-Diphenyl-2,4-pentadien-1-one | C17H14O. PubChem. [Link]

  • Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. [Link]

  • Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. CentAUR. [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Development of Antifungal Agents from 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Saturated Diarylpentanone Scaffold

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. While significant research has focused on unsaturated α,β-unsaturated ketones like chalcones and their analogs, the corresponding saturated diarylalkanone backbones represent a relatively underexplored chemical space. This guide focuses on the potential of 1,5-diphenylpentan-1-one as a foundational structure for the development of a new class of antifungal agents.

The rationale for investigating this scaffold is rooted in the well-documented antifungal properties of its unsaturated precursors and analogs, such as chalcones (1,3-diphenyl-2-propen-1-ones) and 1,5-diphenylpenta-1,4-dien-3-ones.[1][2][3] These molecules have demonstrated a capacity to disrupt the fungal cell wall and membrane, offering a promising mechanism of action.[4][5][6] This document provides a comprehensive framework for researchers, outlining the synthetic pathways to this compound derivatives, detailed protocols for in vitro antifungal screening, and an exploration of the putative mechanisms of action that warrant investigation. By systematically modifying the core structure and evaluating its biological activity, new lead compounds with improved potency and selectivity may be identified.

Strategic Approach to Synthesis and Derivatization

The development of a diverse library of this compound analogs is crucial for establishing robust structure-activity relationships (SAR). A logical and efficient synthetic strategy begins with the creation of an unsaturated precursor, followed by selective reduction.

Synthesis of the Unsaturated Precursor: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

The most direct route to the precursor of our target scaffold is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[7][8] In this case, two equivalents of benzaldehyde react with one equivalent of acetone.

Protocol 1: Synthesis of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

Materials:

  • Benzaldehyde

  • Acetone

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (2.0 equivalents) and acetone (1.0 equivalent) in ethanol.

  • While stirring at room temperature, slowly add 10% aqueous NaOH solution dropwise.

  • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

  • Upon completion, a yellow precipitate will have formed. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water until the filtrate is neutral, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one as a pale-yellow solid.[1]

  • Characterize the final product by melting point, FTIR, and NMR spectroscopy.

Saturation of the Alkene Bonds

To arrive at the this compound scaffold, the double bonds of the pentadienone precursor must be reduced. Catalytic hydrogenation is the most effective method for this transformation.

Protocol 2: Synthesis of this compound

Materials:

  • (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

  • Methanol or Ethyl acetate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Celite or another filtration aid

Procedure:

  • Dissolve the synthesized (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one in a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Structure-Activity Relationship (SAR) and Lead Optimization

While direct antifungal data for the saturated this compound is limited, the extensive research on chalcone-like molecules provides a valuable roadmap for SAR studies.[3][5] Key modifications to the this compound scaffold should focus on the two phenyl rings.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationType of Substituent to InvestigateRationale
Phenyl Ring A (attached to the carbonyl)Electron-donating groups (e.g., -OCH₃, -CH₃)Modulate electron density and potential interactions with the target.
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)Often enhances the biological activity of chalcones.[5]
Hydroxyl groups (-OH)Can participate in hydrogen bonding with the target site.
Phenyl Ring BElectron-donating groups (e.g., -OCH₃, -CH₃)Explore the impact on overall lipophilicity and target binding.
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)Known to be important for the antifungal activity of chalcones.[5]
Heterocyclic ringsIntroduce new potential binding interactions and alter solubility.

The following diagram illustrates the proposed drug development workflow, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Claisen-Schmidt Condensation (Benzaldehyde + Acetone) B (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one A->B C Catalytic Hydrogenation B->C D This compound Core C->D E Library of Analogs (SAR Modifications) D->E F In Vitro Antifungal Screening (MIC Determination) E->F G Cytotoxicity Assays F->G H Mechanism of Action Studies F->H I Identification of Hit Compounds G->I H->I J Further Chemical Modification I->J K In Vivo Efficacy Studies I->K J->F Iterative Screening

Caption: Antifungal Drug Development Workflow.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for this purpose.[10]

Protocol 3: Broth Microdilution Antifungal Susceptibility Assay

Materials:

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B) for positive controls

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the test compounds and control drugs in DMSO.

  • Prepare fungal inocula according to established guidelines (e.g., CLSI M27-A3 for yeasts, M38-A2 for filamentous fungi).

  • In a 96-well plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium. The final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Investigating the Mechanism of Action

Based on the known mechanisms of related chalcones, it is hypothesized that this compound derivatives may exert their antifungal effects by disrupting the fungal cell envelope.

Putative Antifungal Mechanisms:

  • Cell Wall Disruption: Chalcones have been shown to interfere with the synthesis of key cell wall components like β-(1,3)-glucan.[2] This leads to osmotic instability and cell lysis.

  • Membrane Permeabilization: These compounds can also directly interact with the fungal plasma membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Efflux Pumps: Some chalcones can inhibit the activity of efflux pumps that are often responsible for drug resistance.

The following diagram outlines the potential targets of this compound derivatives within the fungal cell.

G cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane A β-(1,3)-Glucan Synthase B Ergosterol Biosynthesis C Membrane Integrity D Efflux Pumps E This compound Derivative E->A Inhibition E->C Disruption E->D Inhibition

Caption: Potential Fungal Cellular Targets.

Conclusion and Future Directions

The this compound scaffold presents a promising, yet understudied, avenue for the discovery of novel antifungal agents. The synthetic routes are accessible, and a clear strategy for lead optimization can be derived from the extensive knowledge base on related chalcone structures. The protocols provided herein offer a comprehensive guide for the synthesis, screening, and initial mechanistic evaluation of this compound class. Future research should focus on building a diverse chemical library, establishing robust SAR, and elucidating the precise molecular targets to validate this scaffold as a viable source of new antifungal therapeutics.

References

  • Kumar, K. V. S. S., et al. (2025, January 30). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Medical and Pharmaceutical Journal, 3(4). [Link]

  • López, S. N., et al. (2001). Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones. Planta Medica, 67(8), 754-758. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • Sivakumar, P. M., et al. (2011). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. Pharmaceutical Chemistry Journal, 45(1), 39-45. [Link]

  • Wikipedia. (2023, November 13). Claisen–Schmidt condensation. Wikipedia. [Link]

  • Saleh, M. M., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7040. [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules, 17(1), 571-580. [Link]

  • Khedr, M. A. (2015). Stepwise Design, Synthesis, and in Vitro Antifungal Screening of (Z)-substituted-propenoic Acid Derivatives With Potent Broad-Spectrum Antifungal Activity. Drug Design, Development and Therapy, 9, 4501–4513. [Link]

  • Liu, W., et al. (2009). Design, synthesis and antifungal activity of a series of novel analogs based on diphenyl ketones. Chemical Biology & Drug Design, 73(6), 661-667. [Link]

  • Sivakumar, P. M., Doble, M., & Kumar, S. (2011). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. Semantic Scholar. [Link]

  • Kumar, A., et al. (2013). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 209-213. [Link]

  • Li, H., et al. (2019). Synthesis and antifungal activity of novel 1,5-diphenyl-1,4-pentadien-3-one oxime esters. Molecules, 24(5), 925. [Link]

  • Stefancich, G., et al. (1986). [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole]. Il Farmaco; edizione scientifica, 41(7), 548-559. [Link]

  • Ishida, K., et al. (2016). Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. Frontiers in Microbiology, 7, 130. [Link]

  • Patil, A., et al. (2015). Synthesis and antifungal activity of 1, 5-diaryl pyrazole substituted thiazole derivatives. Indian Journal of Chemistry - Section B, 54B(7), 918-923. [Link]

  • Ragavan, R. V., et al. (2010). Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European Journal of Medicinal Chemistry, 45(3), 1173-1180. [Link]

  • Khedr, M. A. (2015). Stepwise Design, Synthesis, and in Vitro Antifungal Screening of (Z)-substituted-propenoic Acid Derivatives With Potent Broad-Spectrum Antifungal Activity. Drug Design, Development and Therapy, 9, 4501-4513. [Link]

  • Jones, S. K., et al. (1993). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 37(4), 759-764. [Link]

  • Li, J., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 643. [Link]

  • Angeli, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 647. [Link]

  • de Oliveira, L. L. C., et al. (2023). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Journal of Fungi, 9(1), 94. [Link]

  • Pagniez, F., et al. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(20), 5833-5836. [Link]

  • Becerra, J. X., et al. (2022). In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance. Journal of Fungi, 8(11), 1152. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Journal of Medicinal Chemistry, 64(20), 15152-15173. [Link]

Sources

Application Notes & Protocols: Insecticidal Properties of 1,5-Diphenylpentan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Insecticide Discovery

The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical scaffolds with unique modes of action. 1,5-Diphenylpentan-1-one and its derivatives, structurally related to chalcones, have emerged as a promising class of botanical insecticides.[1][2][3] Originally isolated from plants like Stellera chamaejasme, these compounds have demonstrated significant insecticidal, larvicidal, and antifeedant activities against a range of agricultural and public health pests.[1]

The core structure, a 1,5-diphenylpentanoid, offers a flexible backbone for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis, formulation, and bio-evaluation of these compounds, empowering researchers to explore their full potential in the development of next-generation insecticides.

Synthesis and Characterization

The synthesis of this compound derivatives is often achieved through straightforward and scalable condensation reactions. A common and efficient method is the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone with a cinnamaldehyde derivative. More recently, greener synthetic methods, such as tyrosinase-mediated reactions using a grindstone technique, have been developed, offering high yields under mild conditions.[5][6]

Protocol 2.1: General Synthesis via Grindstone Method[6]

This protocol describes a one-pot, multi-component synthesis that is environmentally friendly and efficient.

Rationale: The grindstone method avoids the use of bulk solvents, reducing waste and often shortening reaction times. The tyrosinase enzyme acts as a biocatalyst, promoting the reaction under mild conditions.[6]

Materials:

  • Substituted Acetophenone (1 mmol)

  • Substituted Cinnamaldehyde (1 mmol)

  • Substituted Amine (1 mmol)

  • Cu(II)-Tyrosinase enzyme (catalytic amount)

  • Mortar and Pestle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Combine the acetophenone, cinnamaldehyde, substituted amine, and a catalytic amount of Cu(II)-tyrosinase enzyme in a mortar.

  • Grind the mixture vigorously with a pestle for the time specified by preliminary optimization (typically 15-60 minutes) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, directly transfer the solid reaction mixture to a silica gel column.

  • Purify the product via column chromatography using an appropriate solvent gradient (e.g., increasing ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Characterize the final compound using FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[6]

Application Protocol: Insecticidal Bioassays

Evaluating the biological activity of newly synthesized compounds is a critical step. The choice of bioassay depends on the target insect and the intended application (e.g., contact poison, stomach poison). Larvicidal assays are particularly common for public health pests like mosquitoes.[7][8]

Protocol 3.1: Mosquito Larvicidal Bioassay (Adapted from WHO Guidelines)[7][9]

This protocol is designed to determine the lethal concentration (LC50) of a compound against mosquito larvae, such as Culex quinquefasciatus or Aedes aegypti.

Rationale: This standardized method ensures reproducibility and allows for comparison with existing insecticides. Using 3rd or 4th instar larvae provides a consistent developmental stage for testing. A 24-hour endpoint is standard for acute toxicity assessment.[8][9]

Materials:

  • Synthesized this compound derivative

  • Solvent (e.g., DMSO or acetone)

  • Deionized or distilled water

  • 250 mL beakers or disposable cups

  • Late 3rd or early 4th instar mosquito larvae

  • Pipettes and micropipettes

  • Larval food (e.g., ground fish flakes)

  • Positive Control (e.g., Temephos, Permethrin)[5][6]

  • Negative Control (solvent only)

Procedure:

  • Stock Solution Preparation: Prepare a 1000 mg/L (or 1 mg/mL) stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Test Concentrations: Prepare a series of dilutions from the stock solution. A typical range to start with might be 100, 50, 25, 12.5, and 6.25 mg/L. The goal is to find a range of concentrations that result in mortality between 10% and 90%.

  • Assay Setup:

    • Label beakers for each concentration and control, with at least three replicates per concentration.

    • Add 199 mL of deionized water to each beaker.

    • Add 1 mL of the appropriate test dilution to each corresponding beaker to achieve the final target concentration. For the negative control, add 1 mL of the solvent. For the positive control, add 1 mL of a known insecticide solution.

    • Gently stir the water to ensure even distribution of the compound.[8]

  • Introducing Larvae: Using a transfer pipette, introduce 20-25 larvae into each beaker.[7]

  • Incubation: Keep the beakers at a constant temperature (e.g., 25-27°C) and provide a small amount of larval food.

  • Mortality Assessment: After 24 hours, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

  • Data Analysis:

    • If mortality in the negative control is between 5% and 20%, correct the data using Abbott's formula. If control mortality exceeds 20%, the experiment should be repeated.

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis software to determine the LC50 (the concentration that kills 50% of the population) and the 95% confidence intervals.[7]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold is key to developing potent insecticides. SAR studies reveal which chemical groups and positions on the molecule are critical for activity.

Key Insights from Research:

  • Thiourea Derivatives: The introduction of a thiourea group can significantly enhance larvicidal activity. For example, compound 1i (1-(5-oxo-1,5-diphenylpent-1-en-3-yl)-3-(3-phenylallylidene)thiourea) showed an LD50 of 12.09 µg/mL against Culex quinquefasciatus, which was more potent than the commercial insecticides temephos and permethrin.[5]

  • Piperazine Moiety: Incorporating a piperazine ring has also yielded compounds with high larvicidal activity against mosquitoes, with some derivatives achieving 100% mortality at a concentration of just 1 mg/L.[4]

  • Substituent Position: The position of substituents on the phenyl rings can dramatically affect activity. For mosquito larvicidal activity, substituents at the 4-position (para) of the benzene ring were found to be more effective than those at the 2- or 3-positions.[4]

Table 1: Example Structure-Activity Relationship Data for Mosquito Larvicides
Compound IDCore StructureR1 Group (Ring A, para)R2 Group (Ring B, para)Bioassay TargetLC50 (mg/L)
Lead-A 1,5-Diphenyl-2-penten-1-one-H-HAphis gossypii178.96 µg/mL[10]
7c Lead-A with Piperazine-Cl-HCulex sp. larvae< 1.0[4]
7e Lead-A with Piperazine-CH3-HCulex sp. larvae< 1.0[4]
7h Lead-A with Piperazine-F-HCulex sp. larvae< 1.0[4]
1i 1,5-Diphenylpent-1-en-3-ylPhenylallylidene-thiourea-HC. quinquefasciatus12.09 µg/mL[5]

Mechanistic Considerations

While the exact mode of action for many this compound derivatives is still under investigation, their structural similarity to chalcones provides valuable clues. Chalcones are known to have a wide range of biological activities and can interact with multiple biological targets.[2][3][11] Molecular docking studies on highly active larvicidal derivatives have suggested potential binding to crucial proteins in insects.[5][6] One study pointed to strong binding energy with the 3OGN protein, suggesting a potential target for these molecules.[6] Further research, including molecular docking and enzymatic assays, is needed to fully elucidate the mechanism of action, which could involve targeting insect-specific receptors like the ryanodine receptor.[12]

Visualized Workflows and Relationships

Diagrams can clarify complex processes and relationships, from synthesis to final bioassay confirmation.

G cluster_0 Synthesis & Purification cluster_1 Bioassay Preparation cluster_2 Bio-Evaluation S1 Reactant A (e.g., Acetophenone) S3 One-Pot Synthesis (Grindstone Method) S1->S3 S2 Reactant B (e.g., Cinnamaldehyde) S2->S3 S4 Crude Product S3->S4 S5 Column Chromatography S4->S5 S6 Pure Derivative S5->S6 B1 Prepare Stock Solution (e.g., 1000 mg/L in DMSO) S6->B1 Characterization (NMR, MS) B2 Serial Dilutions B1->B2 B3 Prepare Test Beakers (Water + Compound) B2->B3 C1 Introduce Target Insect (e.g., Mosquito Larvae) B3->C1 C2 Incubate (24h) C1->C2 C3 Record Mortality C2->C3 C4 Data Analysis (Probit, LC50 Calculation) C3->C4 SAR SAR Analysis & Lead Optimization C4->SAR Feedback Loop SAR->S1

Caption: Workflow from synthesis to bioactivity assessment.

SAR cluster_R1 Ring A Modifications cluster_R2 Ring B Modifications cluster_Linker Linker Modifications Start Core Scaffold: This compound R1_pos Position? (ortho, meta, para) Start->R1_pos R2_sub Add Substituents (e.g., -Cl, -F, -CH3) Start->R2_sub L1 Introduce Heterocycles (e.g., Piperazine) Start->L1 L2 Add Functional Groups (e.g., Thiourea) Start->L2 R1_edg Group Type? (EDG vs EWG) R1_pos->R1_edg R1_para Para-position is optimal for larvicidal activity R1_edg->R1_para Result Optimized Lead Compound (Enhanced Potency & Selectivity) R1_para->Result R2_sub->Result L1->Result L2->Result

Caption: Structure-Activity Relationship (SAR) decision tree.

References

  • Muthu, C., et al. (2021). Tyrosinase enzyme mediated: Synthesis and larvicidal activity of 1,5-diphenyl pent-4-en-1-one derivatives.
  • protocols.io. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. Available at: [Link]

  • Muthu, C., et al. (2021). Tyrosinase-mediated synthesis of larvicidal active 1,5-diphenyl pent-4-en-1-one derivatives against Culex quinquefasciatus and investigation of their ichthyotoxicity. PMC, NIH. Available at: [Link]

  • Figueira, E. L. Z., et al. (2020). PROTOCOL FOR LARVICIDE BIOASSAYS. protocols.io. Available at: [Link]

  • Wang, B-L., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. PubMed. Available at: [Link]

  • Platt, T., et al. Bioassays for Monitoring Insecticide Resistance. PMC, NIH. Available at: [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. WHO. Available at: [Link]

  • Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Available at: [Link]

  • Gao, P., et al. (2001). Activity of the botanical aphicides 1,5-diphenyl-1-pentanone and 1,5-diphenyl-2-penten-1-one on two species of Aphididnae. PubMed. Available at: [Link]

  • Yuan, Z., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. PMC, NIH. Available at: [Link]

  • Díaz-Tielas, C., et al. (2016). Biological activities and novel applications of chalcones. ResearchGate. Available at: [Link]

  • Nalwar, Y. S., et al. (2009). Synthesis and Insect Antifeedant Activity of Some New Chalcones Against Phenacoccus solanopsis. ResearchGate. Available at: [Link]

  • Çetin, B., et al. (2019). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. PubMed Central. Available at: [Link]

  • Solic, I., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC, NIH. Available at: [Link]

  • Yuan, Z., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Implementation of the Michael Addition for the Synthesis of 1,5-Dicarbonyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3] This reaction is prized for its reliability, mild conditions, and efficiency in constructing complex molecular frameworks, particularly the 1,5-dicarbonyl motif, which is a versatile precursor for many natural products and pharmaceuticals.[4][5][6][7]

This guide provides a comprehensive overview of the Michael addition, focusing on strategies to synthesize systems structurally related to 1,5-diphenylpentan-1-one. We will first clarify the roles of Michael donors and acceptors. A saturated ketone like this compound can function as a Michael donor by forming a nucleophilic enolate. However, it cannot act as a Michael acceptor due to the absence of an α,β-unsaturated system. Therefore, this document will detail two key protocols:

  • The synthesis of a 1,3,5-triphenyl-1,5-pentanedione scaffold , a close and highly relevant analogue, via the reaction of an acetophenone enolate (donor) with chalcone (acceptor).

  • A general protocol for using a saturated ketone like This compound as a Michael donor to react with various acceptors.

These protocols are designed for researchers in organic synthesis and drug development, offering both theoretical understanding and practical, field-tested methodologies.

The Michael Addition: A Mechanistic Perspective

The reaction proceeds via three fundamental steps: 1) deprotonation of the Michael donor to form a resonance-stabilized enolate, 2) nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, and 3) protonation of the resulting intermediate enolate to yield the final 1,5-dicarbonyl product.[2][8] The thermodynamic stability of the final product, driven by the formation of a strong C-C single bond at the expense of a weaker C-C pi bond, makes this reaction highly favorable.[2]

Michael_Mechanism cluster_Donor Michael Donor Activation cluster_Acceptor Michael Acceptor cluster_Product Product Formation Donor Pronucleophile (e.g., Ketone) Enolate Nucleophilic Enolate Donor->Enolate Deprotonation Base Base (e.g., NaOEt) Acceptor α,β-Unsaturated Carbonyl (Acceptor) Enolate->Acceptor Conjugate Addition (C-C Bond Formation) Intermediate Intermediate Enolate Acceptor->Intermediate Product 1,5-Dicarbonyl Adduct Intermediate->Product Protonation ProtonSource Proton Source (e.g., EtOH)

Caption: General mechanism of the base-catalyzed Michael Addition.

Protocol I: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

This protocol details the classic Michael addition of acetophenone to chalcone (1,3-diphenyl-2-propen-1-one). This reaction serves as an exemplary model for constructing the 1,5-dicarbonyl backbone prevalent in many complex molecules. The choice of a catalytic amount of a strong base like sodium hydroxide in an alcoholic solvent is crucial; it ensures sufficient enolate formation without promoting significant side reactions like self-condensation.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEq.
ChalconeC₁₅H₁₂O208.262.08 g10 mmol1.0
AcetophenoneC₈H₈O120.151.32 g (1.28 mL)11 mmol1.1
Sodium HydroxideNaOH40.0080 mg2 mmol0.2
Ethanol (95%)C₂H₅OH46.0725 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Deionized WaterH₂O18.02As needed--
Safety Precautions
  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Wear gloves and safety glasses.

  • Acetophenone: Irritant. Handle in a well-ventilated fume hood.

  • Ethanol/Diethyl Ether: Highly flammable. Keep away from ignition sources.

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (2.08 g, 10 mmol) and ethanol (25 mL). Stir at room temperature until the chalcone is fully dissolved.

  • Addition of Donor: Add acetophenone (1.28 mL, 11 mmol) to the solution.

  • Initiation of Reaction: Prepare a fresh solution of sodium hydroxide (80 mg, 2 mmol) in ethanol (2 mL). Add this basic solution dropwise to the reaction mixture over 2 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of the chalcone spot on TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with 10 mL of cold ethanol, followed by 10 mL of cold deionized water, and finally with 10 mL of cold diethyl ether to remove residual starting materials and solvent.

  • Purification and Characterization:

    • The crude product is often of high purity. For further purification, recrystallize from hot ethanol.

    • Dry the purified solid under vacuum to obtain 1,3,5-triphenyl-1,5-pentanedione as a white crystalline solid.

    • Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 80-90%.

Workflow_Protocol_I start Start dissolve Dissolve Chalcone in Ethanol start->dissolve add_acetophenone Add Acetophenone (Michael Donor) dissolve->add_acetophenone add_base Add NaOH/EtOH Solution (Catalyst) add_acetophenone->add_base stir Stir at RT (2-4 hours) add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Cool in Ice Bath (Precipitation) monitor->quench Reaction Complete filter Vacuum Filtration quench->filter wash Wash Solid (EtOH, H₂O, Et₂O) filter->wash purify Recrystallize from Ethanol (Optional) wash->purify dry Dry Under Vacuum purify->dry characterize Characterize Product (NMR, MP) dry->characterize end_node End characterize->end_node

Sources

Application Notes & Protocols: Strategic Synthesis of 1,5-Diphenyl-1-pentanone Precursors via Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,5-Diarylpentanoid Scaffolds

In the landscape of modern drug discovery and materials science, the 1,5-diarylpentanoid motif is a privileged scaffold. Its structural framework is a cornerstone for a diverse array of biologically active compounds, including anti-inflammatory, anticancer, and antioxidant agents. The synthesis of these molecules often relies on the strategic formation of precursors, which can be readily modified to achieve the desired final product. A crucial precursor for compounds like 1,5-diphenyl-1-pentanone is 1,5-diphenyl-1,4-pentadien-3-one , more commonly known as dibenzylideneacetone (DBA) .

This guide provides a detailed exploration of the synthesis of DBA through a robust and widely utilized organic reaction: the Aldol Condensation . Specifically, we will focus on the Claisen-Schmidt condensation , a variant of the crossed aldol reaction, which offers a highly efficient and controlled route to this key precursor. The protocols detailed herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible synthesis.

The Heart of the Synthesis: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone possessing α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens.[1] In our synthesis of dibenzylideneacetone, acetone provides the acidic α-hydrogens, while two equivalents of benzaldehyde serve as the electrophilic partner.[2] The reaction's success hinges on two key factors:

  • Lack of Self-Condensation for Benzaldehyde: Benzaldehyde has no α-hydrogens and thus cannot form an enolate, preventing unwanted side reactions.[1]

  • Higher Reactivity of Aldehydes: The aldehyde carbonyl is inherently more electrophilic and less sterically hindered than a ketone's, ensuring the acetone enolate preferentially attacks the benzaldehyde.[3]

The base, typically sodium hydroxide, catalyzes the reaction by deprotonating acetone to form a nucleophilic enolate ion.[2][4] This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes dehydration (elimination of a water molecule), driven by the formation of a highly stable, conjugated system involving the benzene ring and the carbonyl group.[2][5] This process occurs sequentially on both sides of the acetone molecule to yield the final DBA product.[2][3]

Claisen_Schmidt_Mechanism Start Acetone + Benzaldehyde (2 equivalents) Step1 Step 1: Enolate Formation (Base-catalyzed deprotonation of acetone α-hydrogen) Start->Step1 NaOH, EtOH/H₂O Enolate Resonance-Stabilized Acetone Enolate Step1->Enolate Step2 Step 2: Nucleophilic Attack (Enolate attacks benzaldehyde carbonyl) Enolate->Step2 + Benzaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Step2->Alkoxide Step3 Step 3: Protonation (Alkoxide is protonated by solvent, e.g., H₂O) Alkoxide->Step3 Hydroxyketone β-Hydroxy Ketone Intermediate Step3->Hydroxyketone Step4 Step 4: Dehydration (Base-catalyzed elimination of H₂O) Hydroxyketone->Step4 Benzalacetone Benzalacetone (α,β-Unsaturated Ketone) Step4->Benzalacetone Step5 Step 5: Repeat Sequence (Steps 1-4 occur on the other side of the ketone) Benzalacetone->Step5 + Benzaldehyde + NaOH DBA Final Product: Dibenzylideneacetone (DBA) Step5->DBA

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Standard Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one (DBA)

This protocol outlines the most common and reliable method for synthesizing DBA at a laboratory scale. The insolubility of the final product in the aqueous ethanol reaction medium is a key thermodynamic driver, often leading to its precipitation and facilitating high yields.[2]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Ratio
BenzaldehydeC₇H₆O106.122.40 mL (2.50 g)23.52.2
AcetoneC₃H₆O58.080.90 mL (0.71 g)12.21.0
Sodium HydroxideNaOH40.001.8 g45.0Catalyst
95% EthanolC₂H₅OH46.0713.5 mL-Solvent
WaterH₂O18.0218.0 mL-Solvent

Step-by-Step Procedure

  • Catalyst Preparation: Prepare the aqueous ethanolic sodium hydroxide solution by dissolving 1.8 g of NaOH pellets in 18.0 mL of water. Once dissolved, add 13.5 mL of 95% ethanol.[5] This solution should be prepared immediately before use.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2.40 mL of benzaldehyde and 0.90 mL of acetone.[5]

  • Initiation of Reaction: To the benzaldehyde-acetone mixture, add the 25 mL of the prepared aqueous ethanolic sodium hydroxide solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate of dibenzylideneacetone should form during this time.[5][6]

  • Isolation of Crude Product: Collect the solid yellow product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with several portions of cold water until the filtrate runs neutral. This removes any remaining sodium hydroxide catalyst.

  • Drying: Squeeze the product between sheets of filter paper or allow it to air dry to a constant weight.[6]

  • Purification (Recrystallization): For a purer product, recrystallize the crude DBA from a minimum amount of hot 95% ethanol or a 70:30 ethanol:water mixture.[6] Dissolve the crude solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Expected Results

  • Yield: A typical yield for this reaction is between 60% and 75%.[7]

  • Appearance: Pale to bright yellow crystalline solid.[2]

  • Melting Point: The melting point of the purified trans,trans-isomer should be in the range of 110-112 °C.[6]

Overall Experimental Workflow

The following diagram illustrates the complete workflow from initial reagent preparation to the final characterization of the purified product.

Workflow Reagents Reagents: Benzaldehyde, Acetone, NaOH, EtOH, H₂O Mixing Combine Reagents in Round-Bottom Flask Reagents->Mixing Stirring Stir at Room Temp (30 minutes) Mixing->Stirring Precipitation Precipitation of Yellow Solid (Crude DBA) Stirring->Precipitation Filtration Vacuum Filtration (Isolate Crude Product) Precipitation->Filtration Washing Wash with Cold H₂O Filtration->Washing Drying Air Dry Crude Product Washing->Drying Crude Crude DBA Drying->Crude Recrystallization Recrystallization (from hot Ethanol) Crude->Recrystallization FinalFiltration Vacuum Filtration (Collect Purified Crystals) Recrystallization->FinalFiltration Pure Pure DBA Crystals FinalFiltration->Pure Analysis Characterization: - Melting Point - Yield Calculation - NMR/IR Spectroscopy Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of DBA.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Add a small amount of additional hot solvent to fully dissolve the oil. If the issue persists, use a seed crystal from a successful batch to initiate crystallization as the solution cools.[6]
Low Yield Incomplete reaction; loss of product during transfers or washing.Ensure vigorous stirring for the full reaction time. Use an excess of benzaldehyde to drive the reaction to completion.[3] Be meticulous during filtration and transfer steps.
No crystals form after 30 minutes Reaction has not initiated properly; insufficient nucleation sites.Be patient and continue stirring. If necessary, scratch the inside of the flask with a glass stirring rod to create nucleation sites. Cooling the flask in an ice bath can also aid precipitation.[6]
Broad or low melting point Impure product; presence of starting materials, intermediates (benzalacetone), or solvent.Ensure the product is thoroughly washed to remove catalyst and dried completely. Perform a second recrystallization if necessary.

Subsequent Conversion to 1,5-Diphenyl-3-pentanone

The synthesized precursor, 1,5-diphenyl-1,4-pentadien-3-one (DBA), contains two α,β-unsaturated C=C bonds. To obtain the target saturated ketone, 1,5-diphenyl-3-pentanone , a catalytic hydrogenation reaction is employed. This step reduces the alkene functionalities while leaving the ketone and aromatic rings intact.

A common procedure involves shaking a solution of DBA in a suitable solvent (e.g., methyl cellosolve or ethyl acetate) with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The reaction progress can be monitored by techniques like TLC or NMR. Following the reaction, the catalyst is filtered off, and the solvent is removed to yield 1,5-diphenyl-3-pentanone.[8]

Conclusion

The Claisen-Schmidt condensation provides a powerful and straightforward method for synthesizing 1,5-diphenyl-1,4-pentadien-3-one, a vital precursor for various 1,5-diarylpentanoid compounds. The protocols described in this guide are robust, well-established, and offer high yields of a pure product. By understanding the underlying mechanism and potential experimental challenges, researchers can confidently and efficiently produce these valuable chemical building blocks for applications in drug development and beyond.

References

  • Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one). (n.d.). University of Missouri–St. Louis. [Link]

  • LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. (n.d.). Scribd. [Link]

  • Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. (n.d.). Studylib. [Link]

  • Obtaining 1,5-Diphenyl-1,4-Pentadien-3-One. (n.d.). Scribd. [Link]

  • Dibenzalacetone by Aldol Condensation. (n.d.). Diablo Valley College. [Link]

  • Davis, H. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). YouTube. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]

  • Davis, H. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. [Link]

  • Chem Help ASAP. (2022, January 20). synthesis of dibenzylideneacetone (dba) - laboratory experiment. YouTube. [Link]

  • Nagaraja Naik, et al. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. International Journal of Drug Development and Research. [Link]

  • What is the product formed during cross aldol condensation of benzyldehyde and acetone?. (2023, August 28). BYJU'S. [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. [Link]

  • Claisen-Schmidt Condensation Lab. (n.d.). Scribd. [Link]

  • The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.). Truman State University. [Link]

  • Preparation of Dibenzal Acetone. (n.d.). BYJU'S. [Link]

  • Aldol Reaction. (n.d.). University of Colorado Denver. [Link]

  • The Aldol Condensation. (n.d.). Magritek. [Link]

  • Synthesis of 1,5-diphenyl-3-pentanone. (n.d.). PrepChem.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,5-Diphenylpentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Diphenylpentan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Introduction to this compound Synthesis

This compound is a versatile ketone scaffold and a valuable intermediate in organic synthesis. Its structure, featuring a pentanone backbone with phenyl groups at the C1 and C5 positions, makes it a precursor for various more complex molecules, including certain arylalkylamines and heterocyclic compounds. While several synthetic routes exist, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide will focus on the most common and reliable synthetic strategies, providing in-depth troubleshooting for issues you may encounter.

The two primary and most effective routes for synthesizing this compound are:

  • Friedel-Crafts Acylation: A classic and direct method involving the acylation of benzene with 5-phenylvaleryl chloride using a strong Lewis acid catalyst.

  • Conjugate Addition (Michael Addition) based routes: A multi-step approach that often involves the formation of an α,β-unsaturated ketone followed by a 1,4-addition of a phenyl group equivalent and subsequent reduction.

This guide is structured to address specific problems in a question-and-answer format, followed by detailed experimental protocols and a comprehensive reference list.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is one of the most frequent challenges. The root cause often depends on the chosen synthetic route.

For Friedel-Crafts Acylation:

  • Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze it, rendering it inactive.

    • Solution: Use fresh, unopened AlCl₃ or a freshly sublimed batch. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[1]

  • Cause 2: Insufficient Catalyst Loading. Friedel-Crafts acylation requires at least one full equivalent of AlCl₃ because the catalyst complexes with the carbonyl group of the acyl chloride reactant and the ketone product. Using catalytic amounts will result in a stalled reaction.

    • Solution: Use 1.1 to 1.3 equivalents of AlCl₃ to ensure the reaction goes to completion. The excess accounts for any minor exposure to moisture and ensures all product is decomplexed during workup.

  • Cause 3: Improper Temperature Control. The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction and then warmed to room temperature.[1] Running the reaction at too high a temperature can promote side reactions, such as polymerization or the formation of undesired isomers.

    • Solution: Begin the dropwise addition of the acyl chloride solution at 0 °C using an ice bath. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for the recommended duration (typically 2-4 hours).

For Conjugate Addition Routes (e.g., using a cuprate):

  • Cause 1: Inefficient Cuprate Formation. The formation of a Gilman reagent (a lithium diorganocuprate) is sensitive to temperature and reagent quality.

    • Solution: Ensure the copper(I) salt (e.g., CuI) is pure and the organolithium reagent (e.g., phenyllithium) has been recently titrated. The reaction should be performed at low temperatures (-78 °C to 0 °C) to prevent cuprate decomposition.

  • Cause 2: Competing 1,2-Addition. Ketones are more susceptible to direct (1,2-) addition to the carbonyl group than esters or other Michael acceptors. This leads to the formation of tertiary alcohols instead of the desired 1,4-adduct.

    • Solution: Use a Gilman cuprate, which is known to favor 1,4-addition. Ensure the reaction temperature is kept low, as higher temperatures can increase the amount of 1,2-addition.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity profiles are also route-dependent. Proper identification via NMR, GC-MS, or TLC is the first step.

For Friedel-Crafts Acylation:

  • Impurity 1: Isomeric Products. If the benzene ring of the 5-phenylvaleryl chloride is substituted, or if a substituted benzene is used as the starting material, ortho-, meta-, and para- isomers can form.

    • Prevention: Use unsubstituted benzene for a clean reaction. If substitutions are necessary, be aware of the directing effects of the existing groups (ortho/para vs. meta directing).

  • Impurity 2: Poly-acylated Products. Using a large excess of the acylating agent or a highly activated aromatic ring can lead to the addition of a second acyl group.

    • Prevention: Use a slight excess of the aromatic substrate (benzene) and maintain the recommended 1:1 stoichiometry with the acyl chloride.

  • Purification Strategy: Most impurities from this route can be effectively removed by column chromatography on silica gel, followed by recrystallization if the product is a solid at room temperature.[2]

For Conjugate Addition Routes:

  • Impurity 1: Unreacted Starting Material. Incomplete conversion is a common source of impurities.

    • Prevention: Ensure the active concentration of your organometallic reagent is correct (titrate it!). Allow the reaction to run for a sufficient amount of time. Monitor progress using TLC.

  • Impurity 2: Products from 1,2-Addition. As mentioned above, this leads to alcohol byproducts.

    • Prevention: Strict adherence to low-temperature protocols.

  • Purification Strategy: These impurities often have very different polarities from the desired ketone product, making separation by column chromatography straightforward.

Q3: The reaction failed to start or stalled midway. What should I check first?

A stalled reaction is frustrating but often has a simple cause.

  • Check 1: Inert Atmosphere & Anhydrous Conditions (Critical for both routes). Organometallic reagents (like cuprates or Grignards) and Lewis acids (AlCl₃) are highly reactive with water and oxygen.[3] A poor inert atmosphere setup is a common point of failure.

    • Solution: Check for leaks in your inert gas line. Ensure solvents are passed through a purification system or freshly distilled from an appropriate drying agent.[4]

  • Check 2: Reagent Quality.

    • Solution (Friedel-Crafts): Use a fresh bottle of aluminum chloride. Ensure the 5-phenylvaleryl chloride has not hydrolyzed during storage (check for HCl evolution).

    • Solution (Conjugate Addition): Titrate your organolithium reagent. Commercial suppliers often list a concentration that can decrease over time. Use pure, dry copper salts.

  • Check 3: Temperature.

    • Solution: Ensure your thermometer is calibrated and properly placed. For very low-temperature reactions (-78 °C), ensure your dry ice/acetone bath is well-mixed and not starting to warm up.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is better for achieving high purity?

    • A: The Friedel-Crafts acylation route is generally more direct and, when performed under strictly anhydrous conditions, can be very clean, often yielding the product in high purity after a straightforward workup and purification.[1] Conjugate addition routes involve more steps and sensitive reagents, which can introduce more opportunities for side reactions.

  • Q: What are the primary safety concerns for this synthesis?

    • A: For the Friedel-Crafts route, aluminum chloride reacts violently with water and releases HCl gas; work in a well-ventilated fume hood and wear appropriate PPE. Benzene is a known carcinogen and should be handled with extreme care. For conjugate addition, organolithium reagents are pyrophoric and must be handled under an inert atmosphere. Always quench reactions carefully, especially those involving reactive metal hydrides or organometallics.

  • Q: What is the most effective method for purifying this compound?

    • A: The crude product is typically an oil or a low-melting solid. The most robust purification method is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is effective.[2] If the purified product is a solid, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can further enhance purity.

  • Q: Can I use a different Lewis acid for the Friedel-Crafts reaction?

    • A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times, which can lead to different side product profiles. For acylation, AlCl₃ remains the gold standard for its high reactivity.

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the recommended synthetic route.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts procedures.[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • 5-Phenylvaleryl chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM, followed by anhydrous benzene (1.0 eq.). Cool the stirred mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 5-phenylvaleryl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary & Visualization

Table 1: Comparison of Primary Synthetic Routes
FeatureFriedel-Crafts AcylationConjugate Addition (Michael-type)
Starting Materials Benzene, 5-Phenylvaleryl Chlorideα,β-Unsaturated Ketone, Phenyl Cuprate
Key Reagents AlCl₃ (Lewis Acid)Organolithium, Copper(I) Salt
Typical Yield 75-90%60-80%
Pros Direct, one-pot reaction; High-yieldingMilder conditions possible; Tolerates more functional groups
Cons Harsh conditions; Requires anhydrous setup; Benzene is toxicMulti-step; Sensitive organometallic reagents; Potential for 1,2-addition
Diagrams

// Nodes RCOCl [label="5-Phenylvaleryl Chloride"]; AlCl3 [label="AlCl₃"]; Acylium [label="Acylium Ion Complex\n[R-C=O]⁺ AlCl₄⁻"]; Benzene [label="Benzene"]; Sigma [label="Sigma Complex\n(Arenium Ion)"]; Product_Complex [label="Product-Catalyst\nComplex"]; Product [label="this compound"]; Workup [label="Aqueous Workup\n(H₂O, HCl)"];

// Edges RCOCl -> Acylium [label=" + AlCl₃"]; Acylium -> Sigma [label=" + Benzene\n(Electrophilic Attack)"]; Sigma -> Product_Complex [label=" - H⁺, + AlCl₃"]; Product_Complex -> Product [label=" via Workup"]; Workup -> Product; }

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ACS Omega.

  • ResearchGate.

  • BenchChem.

  • Chemical Synthesis Database.

  • Journal of the Chemical Society, Perkin Transactions 1.

  • ChemSynthesis.

  • MDPI.

  • BenchChem.

  • The Journal of Organic Chemistry.

  • Alfa Chemistry.

  • ResearchGate.

  • ResearchGate.

  • PubChem.

  • BenchChem.

  • ACS Catalysis.

  • Química Organica.org.

  • Scribd.

  • PubMed.

  • BenchChem.

  • BenchChem.

Sources

Common side products in the synthesis of 1,5-diphenyl-1-pentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-diphenyl-1-pentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your work.

Section 1: Troubleshooting Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of benzene with 5-phenylpentanoyl chloride is a direct approach to 1,5-diphenyl-1-pentanone. However, this classic reaction is not without its subtleties. This section addresses the most common issues encountered with this method.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

You are likely observing a product of polyacylation. While Friedel-Crafts acylation is generally less prone to this than alkylation due to the deactivating nature of the ketone product, it can still occur under certain conditions.[1][2] The primary ketone product, 1,5-diphenyl-1-pentanone, can undergo a second acylation, leading to a diacylated benzene derivative.

Troubleshooting Guide:

Root Cause Analysis:

  • Excess Acylating Agent or Catalyst: Using a significant excess of 5-phenylpentanoyl chloride or the Lewis acid catalyst (e.g., AlCl₃) can drive the reaction towards polyacylation.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for the deactivated ring of the product to react further.

  • Non-Homogeneous Reaction Mixture: Poor stirring can lead to localized high concentrations of reactants, promoting side reactions.

Recommended Actions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of benzene relative to the 5-phenylpentanoyl chloride and the Lewis acid catalyst. A 1:1.1:1.1 molar ratio of acyl chloride to benzene to AlCl₃ is a good starting point.

  • Temperature Management: Maintain a low reaction temperature, especially during the initial addition of the acylating agent. Performing the addition at 0-5 °C is recommended.[3]

  • Controlled Addition: Add the 5-phenylpentanoyl chloride dropwise to the mixture of benzene and Lewis acid to maintain a low instantaneous concentration of the electrophile.

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity.

FAQ 2: I am observing an unexpected cyclic ketone in my product mixture. What is its origin?

Answer:

The formation of a cyclic ketone, most likely a tetralone derivative, is indicative of an intramolecular Friedel-Crafts acylation. This occurs when the acylium ion intermediate reacts with the phenyl group within the same molecule rather than with a separate benzene molecule.

Troubleshooting Guide:

Root Cause Analysis:

  • High Reaction Temperatures: Higher temperatures can favor the intramolecular cyclization, which has a higher activation energy than the intermolecular reaction.

  • Concentrated Conditions: Very high concentrations can, in some cases, promote intramolecular reactions.

  • Choice of Lewis Acid: Highly active Lewis acids can promote this side reaction.

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature below 25 °C after the initial addition.

  • Dilution: Running the reaction at a slightly lower concentration may disfavor the intramolecular pathway.

  • Alternative Catalysts: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may be less prone to promoting the cyclization.

Section 2: Troubleshooting Claisen-Schmidt Condensation and Subsequent Hydrogenation

A common and efficient two-step route to 1,5-diphenyl-1-pentanone involves the Claisen-Schmidt condensation of benzaldehyde with acetone to form 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone), followed by catalytic hydrogenation. Each step presents its own set of challenges.

FAQ 3: My Claisen-Schmidt condensation is giving a low yield of dibenzalacetone and multiple other products. How can I optimize this step?

Answer:

The Claisen-Schmidt condensation, while robust, can lead to a mixture of products if not properly controlled.[4][5] Side reactions can include self-condensation of acetone, Cannizzaro reaction of benzaldehyde (under strong basic conditions), and the formation of mono-benzalacetone.

Troubleshooting Guide:

Root Cause Analysis:

  • Incorrect Stoichiometry: An improper ratio of benzaldehyde to acetone can lead to the formation of the mono-substituted product or leave unreacted starting materials. The ideal molar ratio is 2:1 for benzaldehyde to acetone.

  • Base Concentration and Temperature: A high concentration of a strong base (like NaOH) and elevated temperatures can promote side reactions.[6]

Recommended Actions:

  • Optimize Stoichiometry: Use a 2:1 molar ratio of benzaldehyde to acetone to drive the reaction to the desired dibenzalacetone.

  • Controlled Conditions: Perform the reaction at room temperature or below with dropwise addition of the base to the solution of the aldehyde and ketone in a solvent like ethanol.[7]

FAQ 4: During the hydrogenation of dibenzalacetone, I'm getting a mixture of products including my desired 1,5-diphenyl-1-pentanone and other compounds. How can I improve the selectivity?

Answer:

The catalytic hydrogenation of dibenzalacetone to 1,5-diphenyl-1-pentanone requires careful control to avoid two primary side products: 1,5-diphenyl-1-penten-3-one (from incomplete reduction of one double bond) and 1,5-diphenyl-1-pentanol (from over-reduction of the ketone).

Troubleshooting Guide:

Root Cause Analysis:

  • Incomplete Reduction:

    • Insufficient Catalyst: Not enough catalyst (e.g., Pd/C) will lead to incomplete reaction.

    • Low Hydrogen Pressure: Inadequate hydrogen pressure can result in slow or incomplete reduction.

    • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.

  • Over-reduction to the Alcohol:

    • Prolonged Reaction Time: Leaving the reaction to run for too long after the double bonds are reduced will lead to the reduction of the ketone.

    • High Temperature and Pressure: Aggressive reaction conditions increase the rate of ketone reduction.

    • Catalyst Choice: Some catalysts are more aggressive in reducing ketones.

Recommended Actions and Protocols:

Protocol 1: Selective Hydrogenation of Dibenzalacetone

Objective: To selectively reduce the double bonds of dibenzalacetone without reducing the ketone functionality.

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (dibenzalacetone)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethyl acetate or Ethanol (as solvent)

  • Hydrogen source (gas cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a stir bar and a balloon)

Procedure:

  • Dissolve the dibenzalacetone in a suitable solvent (e.g., ethyl acetate) in the hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Purge the vessel with nitrogen or argon to remove air.

  • Introduce hydrogen gas (a balloon or a pressure of 1-3 atm is usually sufficient).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed and the desired product is the major component, stop the reaction.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,5-diphenyl-1-pentanone.

Data Summary Table:

Side ProductCausePrevention
1,5-diphenyl-1-penten-3-oneIncomplete hydrogenationEnsure adequate catalyst loading and hydrogen pressure. Monitor reaction to completion.
1,5-diphenyl-1-pentanolOver-reductionMonitor reaction closely and stop once the desired product is formed. Avoid high temperatures and pressures.

Section 3: Purification Strategies

FAQ 5: How can I purify my crude 1,5-diphenyl-1-pentanone from the common side products?

Answer:

The choice of purification method will depend on the nature and quantity of the impurities.

Troubleshooting Guide:

Purification Techniques:

  • Recrystallization: This is often effective for removing minor impurities. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be required to achieve good separation.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., containing both under- and over-reduced products), silica gel column chromatography is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The less polar 1,5-diphenyl-1-pentanone will elute before the more polar 1,5-diphenyl-1-pentanol.

Section 4: Visualizing Reaction Pathways

Diagram 1: Friedel-Crafts Acylation of Benzene

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction AcylChloride 5-Phenylpentanoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ Catalyst->Reaction DesiredProduct 1,5-Diphenyl-1-pentanone Reaction->DesiredProduct Desired Pathway SideProduct Polyacylated Product Reaction->SideProduct Side Reaction

Caption: Friedel-Crafts acylation pathway and potential side product.

Diagram 2: Claisen-Schmidt and Hydrogenation Route

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation Benzaldehyde Benzaldehyde Condensation Claisen-Schmidt Condensation Benzaldehyde->Condensation Acetone Acetone Acetone->Condensation Base Base (e.g., NaOH) Base->Condensation Dibenzalacetone 1,5-Diphenyl-1,4-pentadien-3-one Condensation->Dibenzalacetone Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Dibenzalacetone->Hydrogenation DesiredProduct 1,5-Diphenyl-1-pentanone Hydrogenation->DesiredProduct IncompleteReduction Incomplete Reduction Product Hydrogenation->IncompleteReduction OverReduction Over-Reduction Product (Alcohol) Hydrogenation->OverReduction

Caption: Two-step synthesis via Claisen-Schmidt and hydrogenation.

References

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from a source providing details on organic reaction mechanisms.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Friedel Crafts - Acylation - Reaction Mechanism Notes. (n.d.). Retrieved from a source providing revision sheets on organic chemistry.
  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. National Center for Biotechnology Information. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Claisen-Schmidt Condensation. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,5-Diketone synthesis by C-C coupling. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • PubMed. (2025, December 12). 1,5-Conjugate Addition: A Potentially Valuable Synthetic Tool. [Link]

  • ResearchGate. (2025, December 16). 1,5‐Conjugate Addition: A Potentially Valuable Synthetic Tool. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ChemSynthesis. (2025, May 20). 1,5-dihydroxy-1,5-diphenyl-3-pentanone. [Link]

  • ChemSynthesis. (2025, May 20). 1,5-diphenyl-3-pentanone. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • SpectraBase. (n.d.). 3-Pentanone, 1,5-diphenyl-. [Link]

  • ResearchGate. (n.d.). The Friedel–Crafts acylation to synthesise 5. [Link]

  • ResearchGate. (2025, August 9). Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. [Link]

  • NIST. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)-. NIST Chemistry WebBook. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2025, August 7).
  • National Institutes of Health. (2025, May 19). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. [Link]

  • PMDA. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. [Link]

  • National Institutes of Health. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • Google Patents. (n.d.). Method for producing high-purity 1,5-pentanediol.
  • National Institutes of Health. (n.d.). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. [Link]

  • Scilit. (n.d.). A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions. [Link]

  • The Good Scents Company. (n.d.). spicy pentanone. [Link]

  • Google Patents. (n.d.). The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
  • ResearchGate. (2025, August 10). 1,5-Diphenyl-3-(2-pyridyl)pentane-1,5-dione. [Link]

Sources

Technical Support Center: Purification of 1,5-Diphenylpentan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1,5-Diphenylpentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific separation. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that can arise during the column chromatography process. Each answer provides a causal explanation and a clear course of action.

Q1: My compound, this compound, is not eluting from the column. What's happening and how do I fix it?

A: This is a classic sign that your mobile phase (eluent) is not polar enough to move the compound down the polar silica gel stationary phase. The ketone functional group in this compound imparts moderate polarity, and its interaction with the silica is currently stronger than its affinity for the eluent.

  • Causality: The separation in normal-phase chromatography is a competition. The polar stationary phase (silica gel) adsorbs your compound. The mobile phase flows past, and the compound desorbs and moves with it for a short time before re-adsorbing. If the mobile phase is too non-polar, it cannot effectively compete for the compound, and the compound remains adsorbed at the top of the column.

  • Solution:

    • Confirm with TLC: First, ensure your compound hasn't decomposed on the silica. Scrape a small amount of silica from the very top of your column, dissolve it in a highly polar solvent like ethyl acetate or acetone, and spot it on a TLC plate to confirm the compound is still present.

    • Increase Solvent Polarity: If the compound is present, you must increase the eluting power of your mobile phase.[1] This is done by gradually increasing the percentage of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Systematic Increase: Do not switch to a 100% polar solvent immediately. Increase the polarity incrementally (e.g., from 10% ethyl acetate to 15%, then 20%) while collecting fractions. This prevents eluting all compounds at once and maintains your separation.

Q2: All my spots are coming out at once, right at the solvent front. Why did I get no separation?

A: This is the opposite problem of Q1. Your mobile phase is too polar. It has such a high affinity for your compound that it completely outcompetes the stationary phase, washing everything through without allowing for differential adsorption and separation.

  • Causality: When the eluent is excessively polar, the equilibrium is pushed heavily towards the compound being dissolved in the mobile phase rather than adsorbed on the silica. Consequently, both your target compound and impurities travel at the same speed as the solvent front. Your target compound's Rf value under these conditions is likely close to 1.0.

  • Solution:

    • TLC Optimization is Key: Before running a column, you must identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[2][3] This Rf range provides the optimal balance of movement and interaction for good separation on a column.

    • Decrease Solvent Polarity: You must remake your mobile phase with a higher percentage of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate system). For example, if you used 50:50 hexane:ethyl acetate, try 80:20 or 90:10.

Q3: The separation is poor, and my collected fractions are all cross-contaminated. My TLC showed good separation, what went wrong?

A: Several mechanical or procedural errors during the column setup and loading can lead to poor separation, even with an optimized solvent system.

  • Causality & Solutions:

    • Overloading the Column: You may have loaded too much crude material. A general rule is to use a mass ratio of stationary phase to crude sample of at least 20:1, and preferably 50:1 or more for difficult separations.[2] Overloading saturates the stationary phase, preventing proper interaction and leading to broad, overlapping bands.

    • Uneven Column Packing: If the silica gel is not packed uniformly, channels can form. The solvent and sample will flow faster through these channels, leading to a non-horizontal elution band and poor separation. Always pack the column using a wet slurry method to ensure a homogenous, bubble-free bed.[4][5]

    • Inappropriate Sample Loading: The initial sample band must be as thin and concentrated as possible. If you dissolve your sample in too much solvent, the starting band will be very wide, leading to broad, mixed fractions. Always use the minimum amount of solvent to dissolve the sample for loading.[2][6] If solubility is an issue, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6][7]

    • Running the Column Dry: Allowing the solvent level to drop below the top of the silica bed will cause cracks and channels to form, destroying the separation.[5][7] Always keep the column topped up with eluent.

Q4: My compound is coming off the column, but the spot on the TLC is a long streak (tailing). How can I get a sharp band?

A: Peak tailing for ketones on silica gel can occur due to secondary interactions or concentration effects.

  • Causality: While this compound is neutral, strong interactions can still occur with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing some molecules to "stick" longer than others, resulting in a tailed peak.[8] Tailing can also be exacerbated by overloading or running the column too slowly.

  • Solution:

    • Check for Overload: First, ensure you haven't overloaded the column. Tailing is a classic symptom.

    • Increase Flow Rate: For flash chromatography, applying gentle pressure to speed up the solvent flow can sometimes reduce the time available for unwanted secondary interactions, leading to sharper bands.[9]

    • Mobile Phase Modifier: Although less common for neutral ketones than for acids or bases, adding a very small amount of a slightly more polar, competitive solvent (like a trace of methanol or isopropanol in your eluent) can sometimes help by occupying the highly active sites on the silica gel. However, this should be done cautiously as it will significantly increase the eluent's polarity.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying this compound?

A: Standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective choice.[9] Its polarity is well-suited for separating moderately polar compounds like this ketone from less polar (e.g., unreacted starting materials, hydrocarbon byproducts) or more polar impurities. For specific issues, such as compound decomposition on silica, neutral alumina could be considered as an alternative.[2][8]

Q: How do I select the right mobile phase (eluent)?

A: The selection process is empirical and must be guided by Thin-Layer Chromatography (TLC).

  • Start with a Standard System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[10]

  • Perform TLC Trials: Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Aim for the Target Rf: The ideal system is one that moves the spot for this compound to an Rf value between 0.2 and 0.4.[3] This ensures the compound will move through the column at a reasonable rate, allowing for separation from impurities with different Rf values.

Q: Should I use gradient or isocratic elution?

A:

  • Isocratic Elution: Using a single, constant solvent composition throughout the entire separation. This method is simple and effective if your impurities are well-separated from your product on the initial TLC (i.e., large ΔRf).

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20%). This is useful when you have a complex mixture with compounds of widely varying polarities. It allows you to first elute the non-polar impurities, then your product, and finally wash off the highly polar impurities that would otherwise take a very long time to elute isocratically.

For this compound, start with an isocratic elution based on your optimized TLC. If you find that some impurities are retained on the column after your product has eluted, a step-gradient (e.g., flushing the column with a more polar solvent mixture at the end) can be efficient.

Data Presentation: Solvent & Elution Properties

Table 1: Solvent Properties for Mobile Phase Selection

Solvent Polarity Index Role
Hexane / Petroleum Ether ~0.1 Non-polar base solvent
Dichloromethane (DCM) 3.1 Mid-polarity modifier
Ethyl Acetate (EtOAc) 4.4 Polar modifier

| Acetone | 5.1 | Polar modifier / Flushing solvent|

Table 2: Recommended TLC Screening Systems for this compound

Solvent System (v/v) Expected Rf of Product Notes
90:10 Hexane:EtOAc ~0.4 - 0.5 Good starting point for TLC. May be slightly too high for column.
85:15 Hexane:EtOAc ~0.3 - 0.4 Often in the optimal range for column chromatography.

| 80:20 Hexane:EtOAc | ~0.2 - 0.3 | Good choice if separation from less polar impurities is needed. |

Diagrams: Workflows & Logic

TroubleshootingWorkflow Problem Problem Identified (e.g., Poor Separation) CheckTLC Analyze Fractions with TLC Problem->CheckTLC Rf_High Rf > 0.5? (Eluting too fast) CheckTLC->Rf_High Rf_Low Rf < 0.1? (Not eluting) CheckTLC->Rf_Low MixedFractions Overlapping Spots? CheckTLC->MixedFractions Sol_Decrease Solution: Decrease Mobile Phase Polarity Rf_High->Sol_Decrease Yes Sol_Increase Solution: Increase Mobile Phase Polarity Rf_Low->Sol_Increase Yes Sol_Mech Solution: Check Mechanical Issues (Overloading, Packing, Loading) MixedFractions->Sol_Mech

Caption: Troubleshooting workflow for column chromatography issues.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Optimization (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap

Caption: Standard experimental workflow for column chromatography.

Experimental Protocol: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC Grade)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Methodology:

  • Mobile Phase Selection (TLC):

    • Prepare several developing jars with different ratios of hexane:ethyl acetate (e.g., 9:1, 8.5:1.5, 8:2).

    • Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane).

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that provides an Rf value of ~0.2-0.4 for the main product spot and gives good separation from visible impurities. This will be your mobile phase.

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently tamp it into place.[4]

    • Add a small layer (~1 cm) of sand on top of the plug to create a flat base.[4]

    • In a separate beaker, create a slurry by mixing silica gel with your chosen mobile phase. The consistency should be like a milkshake, pourable but not too dilute.[7]

    • With the stopcock closed, pour some eluent into the column. Then, carefully pour the silica slurry into the column.

    • Continuously tap the side of the column gently to dislodge air bubbles and encourage even packing.[4]

    • Open the stopcock to drain some solvent, and continue adding the slurry until you have the desired bed height (typically 15-20 cm for a 1-2g scale). Never let the solvent level drop below the top of the silica.

    • Once packed, add a final layer of sand (~1 cm) on top to prevent the silica bed from being disturbed during solvent addition.[4]

    • Drain the solvent until it is just level with the top of the sand layer.

  • Sample Loading:

    • Dissolve your crude this compound in the absolute minimum volume of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully pipette this solution onto the center of the sand layer, taking care not to disturb the surface.

    • Open the stopcock and allow the sample solution to absorb into the silica bed until the liquid is level with the sand.

    • Carefully add a small amount of fresh mobile phase to rinse the sides of the column and wash the remaining sample down. Drain this rinse into the silica bed as before. Repeat once more.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully fill the top of the column with your mobile phase.

    • Open the stopcock and begin collecting the eluent in sequentially numbered test tubes.

    • Maintain a steady flow rate. For "flash" chromatography, you can apply gentle pressure to the top of the column using a bellow or regulated air/nitrogen line.

    • Keep the solvent reservoir at the top of the column full at all times.

  • Analysis:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate and visualize the spots under a UV lamp.

    • Identify the fractions that contain your pure product (single spot at the correct Rf).

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Title: Column Chromatography Procedures Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: How to run column chromatography Source: University of New South Wales URL: [Link]

  • Title: MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual Source: MIT OpenCourseWare URL: [Link]

  • Title: The Basics of Running a Chromatography Column Source: Bitesize Bio URL: [Link]

  • Title: Setting up and running a column Source: University of Leicester URL: [Link]

  • Title: TROUBLESHOOTING GUIDE Source: Restek URL: [Link]

  • Title: TLC Fundamentals – Stationary & mobile phase choice (part 4) Source: Interchim – Blog URL: [Link]

  • Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI Technologies URL: [Link]

  • Title: Support information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF Source: ResearchGate URL: [Link]

  • Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1,5-Diphenylpentan-3-one Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1,5-Diphenylpent-1-en-3-one Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: How can I find out the same Rf value compounds by TLC wise without using NMR? Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)- (CAS 58321-78-1) Source: Cheméo URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: A Bried Review on Thin Layer Chromatography Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

  • Title: FLASH OPTIMIZATION Source: Brian H. Northrop, Wesleyan University URL: [Link]

  • Title: Supporting Information - European Journal of Organic Chemistry Source: Wiley-VCH URL: [Link]

  • Title: 1,5-dihydroxy-1,5-diphenyl-3-pentanone Source: ChemSynthesis URL: [Link]

  • Title: 1,5-Diphenylpentane Source: NIST WebBook URL: [Link]

  • Title: 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Separation, purification and identification of the components of a mixture Source: The Royal Society of Chemistry URL: [Link]

  • Title: Exploring the World of Thin-Layer Chromatography: A Review Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: TLC in the Analysis of Plant Material Source: MDPI URL: [Link]

  • Title: Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

Improving the yield of 1,5-Diphenylpentan-1-one in aldol condensation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Aldol Condensation Reactions

A Guide for Researchers on Improving the Yield of α,β-Unsaturated Ketones

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maximizing the yield and purity of your target compound is paramount. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Claisen-Schmidt aldol condensation to synthesize α,β-unsaturated ketones, such as chalcones and their analogues.

While the topic specifies 1,5-Diphenylpentan-1-one, it's important to clarify that this specific molecule is not a direct product of a standard aldol condensation between common starting materials like benzaldehyde and acetophenone. Such a reaction classically yields 1,3-Diphenylprop-2-en-1-one (Chalcone) . The principles and troubleshooting strategies detailed in this guide, focusing on the synthesis of chalcone, are directly applicable to a wide range of similar condensation reactions and are essential for optimizing the synthesis of the unsaturated precursors required for more complex targets.

This resource provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Section 1: The Core Reaction - Mechanism and Critical Control Points

Understanding the reaction mechanism is the first step toward effective troubleshooting. The base-catalyzed Claisen-Schmidt condensation proceeds through several equilibrium steps, and controlling these steps is key to maximizing your yield.

Q: What is the detailed mechanism of the base-catalyzed aldol condensation, and which step is typically rate-limiting?

A: The reaction proceeds via a three-stage mechanism: enolate formation, nucleophilic attack (the aldol addition), and dehydration (the condensation).

  • Enolate Formation: A base, typically hydroxide (⁻OH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate. This step is a rapid equilibrium.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), which lacks α-hydrogens and thus cannot enolize. This forms a tetrahedral alkoxide intermediate. Protonation of this intermediate yields a β-hydroxy ketone (the "aldol adduct").

  • Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide ion to form the final α,β-unsaturated ketone product. This dehydration is driven by the formation of a highly stable conjugated system.

Recent kinetic studies, including those analyzing solvent isotope effects, have established that the rate-limiting step for chalcone formation is typically the final dehydration (elimination) of the β-hydroxy ketone intermediate.[1][2] The reaction is often faster in D₂O than in H₂O, which supports an E1cB (unimolecular elimination from the conjugate base) mechanism where the final loss of hydroxide from the enolate is the slowest step.[1][2]

Aldol_Condensation_Mechanism Figure 1: Base-Catalyzed Aldol Condensation Mechanism Start Acetophenone + Benzaldehyde Enolate Enolate Formation (Fast Equilibrium) Start->Enolate  Base (e.g., NaOH)   Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct  Nucleophilic Attack on Benzaldehyde   Dehydration Dehydration (E1cB) (Rate-Limiting Step) Adduct->Dehydration  Base   Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Product  -H₂O  

Caption: Figure 1: Base-Catalyzed Aldol Condensation Mechanism

Section 2: Troubleshooting Guide for Low Yields

Low yields can be frustrating, but a systematic approach can quickly identify the root cause. We have structured this section to address the most common issues encountered in the lab.

Q1: My reaction resulted in a very low yield, or I only recovered my starting materials. What are the most likely causes?

A: This is a common problem that usually points to one of three areas: catalyst/reagent issues, suboptimal reaction conditions, or inefficient purification.

  • Catalyst & Reagent Integrity:

    • Inactive Base: The base is the engine of this reaction. Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and that it has not been deactivated by excessive exposure to atmospheric CO₂ or moisture.[3] For highly sensitive bases, anhydrous conditions are critical.[4]

    • Purity of Reactants: Impurities can halt the reaction. Benzaldehyde is prone to air oxidation, forming benzoic acid, which will neutralize the base catalyst. Use freshly distilled or high-purity benzaldehyde. Ensure your ketone and solvent are pure and dry.[5][6]

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and lower yields.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: While the initial addition can often occur at room temperature or below, the dehydration step frequently requires energy.[8] If you isolate the β-hydroxy adduct instead of the desired enone, gentle heating may be necessary to drive the condensation to completion.[9] However, excessive heat can promote side reactions.[8]

    • Reaction Time: Aldol condensations can be rapid, but some substrate combinations may require longer reaction times for completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield CheckReagents 1. Verify Reagent & Catalyst Quality Start->CheckReagents ReagentPurity Are reagents pure & fresh? Is base active? CheckReagents->ReagentPurity CheckConditions 2. Assess Reaction Conditions TempTime Are temperature & time optimal? CheckConditions->TempTime CheckWorkup 3. Review Workup & Purification ProductLoss Is product lost during isolation? CheckWorkup->ProductLoss ReagentPurity->CheckConditions Yes ActionReagent ACTION: - Use fresh/purified reagents. - Use fresh, high-quality base. ReagentPurity->ActionReagent No ActionReagent->CheckReagents TempTime->CheckWorkup Yes ActionConditions ACTION: - Screen temperatures (0°C, RT, 40°C). - Monitor reaction by TLC to determine optimal time. TempTime->ActionConditions No ActionConditions->CheckConditions ActionWorkup ACTION: - Optimize recrystallization solvent. - Back-extract aqueous layers. - Consider chromatography. ProductLoss->ActionWorkup Yes Success Yield Improved ProductLoss->Success No ActionWorkup->CheckWorkup

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Q2: I am observing multiple byproducts. How can I improve the reaction's selectivity?

A: Side product formation is common when equilibria are not properly controlled. The Claisen-Schmidt design (using a non-enolizable aldehyde) already prevents many issues, but others can arise.[10][11]

  • Ketone Self-Condensation: If your ketone is highly reactive, it can self-condense before reacting with the aldehyde.

    • Solution: A common strategy is to prepare a mixture of the base and the ketone first, and then add the aldehyde slowly to this mixture.[10] This ensures the aldehyde is always present in low concentration and is immediately consumed by the pre-formed enolate.

  • Cannizzaro Reaction: In the presence of a strong base, an aldehyde without α-hydrogens (like benzaldehyde) can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[7]

    • Solution: This is typically a minor pathway but can become significant if the primary reaction is slow. Ensuring an appropriate reaction temperature and using the correct stoichiometry can minimize this.

  • Double Aldol Addition: If the ketone has α-hydrogens on both sides (e.g., acetone), a double condensation can occur. For instance, one mole of acetone can react with two moles of benzaldehyde to form dibenzalacetone.[11][12]

    • Solution: Control the stoichiometry carefully. Use a 1:1 molar ratio of the ketone to the aldehyde if the mono-adduct is desired.

Q3: My product is a persistent oil or solidifies into an amorphous mass that is difficult to purify. What are the best practices for isolation?

A: Product isolation can be a significant source of yield loss, especially if the product does not crystallize easily.

  • Inducing Crystallization: If an oil forms, it may be the desired product. Try scratching the inside of the flask at the oil-solvent interface with a glass rod or adding a seed crystal from a previous successful batch. Cooling the mixture in an ice bath can also promote solidification.[13]

  • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble but impurities are soluble, like cold hexanes or ethanol/water mixtures) to the crude oil/solid and stir vigorously. This can wash away impurities and induce crystallization.

  • Chromatography: If crystallization fails, column chromatography is a highly effective method for purifying oils.[7] You will need to determine an appropriate solvent system (eluent) using TLC to achieve good separation between your product and any impurities or starting materials.

Section 3: Optimizing Key Reaction Parameters

Fine-tuning your reaction conditions is crucial for moving from a moderate to a high yield.

ParameterRecommendationRationale & Scientific Insight
Catalyst Use 10-40% aqueous NaOH or KOH. Solid-state reaction with solid NaOH is also effective.Aqueous alcoholic bases are effective and economical. The concentration must be sufficient to catalyze the reaction without promoting significant side reactions like the Cannizzaro. Solvent-free methods are a green alternative that can lead to high yields.[14][15][16]
Solvent Ethanol is the most common and effective solvent.Alcoholic solvents are generally good at dissolving both the reactants and the base.[17] The choice of solvent can influence the reaction; for instance, some solvents may favor the addition product over the condensation product.[17] Solvent-free conditions can also be highly effective.[15]
Temperature Start at room temperature (20-25°C). Gentle heating (40-60°C) may be required.The aldol addition is often exothermic and can proceed at room temperature. However, the subsequent dehydration (condensation) is an elimination reaction that is favored by heating.[8][9] The optimal temperature balances reaction rate against byproduct formation.[18]
Stoichiometry For mono-condensation, use a 1:1 molar ratio of enolizable ketone to non-enolizable aldehyde.Using the aldehyde as the limiting reagent ensures it is fully consumed, simplifying purification. If the ketone is the limiting reagent, any unreacted aldehyde must be removed. For double condensation (e.g., with acetone), a 2:1 ratio of aldehyde to ketone is required.[11][12]

Section 4: Experimental Protocols

This section provides a reliable, field-tested protocol for the synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone) that can be adapted for other substrates.

Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one
  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 2.4 g, 20 mmol) in 30 mL of 95% ethanol.

  • Aldehyde Addition: To the stirring solution, add benzaldehyde (e.g., 2.12 g, 20 mmol).

  • Catalyst Addition: Prepare the catalyst solution by dissolving sodium hydroxide (e.g., 1.0 g, 25 mmol) in 10 mL of water. Slowly add the NaOH solution dropwise to the ethanolic solution of the carbonyl compounds over 10-15 minutes. A precipitate should begin to form.

  • Reaction Execution: Allow the mixture to stir vigorously at room temperature for 30-60 minutes. The formation of a thick, pale-yellow precipitate indicates product formation. Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the benzaldehyde spot has disappeared.

  • Workup: Cool the reaction flask in an ice-water bath for 15 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with three portions of cold water (to remove NaOH) followed by one portion of cold 95% ethanol (to remove any unreacted starting materials).

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. A typical yield of crude product is 80-90%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude chalcone to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

  • Analysis: Determine the melting point and calculate the final yield. The literature melting point of trans-chalcone is 55-57°C.

References

  • TSI Journals. (n.d.). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Retrieved from [Link]

  • Wiley Online Library. (2010). Concerning the Solvent Effect in the Aldol Condensation. Retrieved from [Link]

  • eScholarship. (n.d.). The Complete Mechanism of Chalcone Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (2023). The effect of reaction temperature on the aldol condensation. Retrieved from [Link]

  • AIChE. (n.d.). Effect of Aqueous Solvent on Aldol Condensation of Formaldehyde and Acetone on Anatase TiO2 (101) Surface. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Chalcone synthesis. Retrieved from [Link]

  • YouTube. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on aldol condensation reaction for different chemical compounds. Retrieved from [Link]

  • eScholarship. (n.d.). The Complete Mechanism of an Aldol Condensation. Retrieved from [Link]

  • UMass Lowell. (n.d.). Aldol Condensation: Preparation of Dibenzalacetone. Retrieved from [Link]

  • ACS Publications. (2016). The Complete Mechanism of an Aldol Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]

  • UMass Boston. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Scribd. (n.d.). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Condensation of 1,3,5-Triphenylpentane-1,5-dione with Benzaldehyde—A New Domino Reaction. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation: Benzaldehyde & Acetophenone. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diphenylpent-1-en-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

Sources

Technical Support Center: Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on catalyst poisoning—a frequent challenge that can lead to stalled reactions, low yields, and inconsistent results. This guide provides in-depth, experience-based answers to common problems, detailed protocols, and visual workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding Catalyst Poisoning

This section addresses fundamental questions about the nature of catalyst poisoning in the context of palladium-catalyzed hydrogenations.

Q1: What is catalyst poisoning in a hydrogenation reaction?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1][2] In the context of a palladium-catalyzed hydrogenation, poisons are impurities in the reaction mixture that adsorb more strongly to the palladium surface than the intended reactants (hydrogen and the substrate).[3] This interaction blocks the active sites, preventing the catalyst from facilitating the hydrogenation, which leads to a significant drop in reaction rate or a complete halt of the reaction.[2][3]

Q2: My reaction involves 1,5-diphenylpenta-1,4-dien-3-one. What are the most common poisons for the Palladium on Carbon (Pd/C) catalyst I'm using?

A2: Palladium catalysts are sensitive to a range of functional groups and elements. The most common poisons include:

  • Sulfur Compounds: This is the most notorious class of poisons for palladium.[4] Examples include thiols, sulfides, disulfides, thiophenes, and even residual sulfates from upstream processes.[1][5][6] Their strong affinity for palladium leads to the formation of stable palladium-sulfur bonds on the catalyst surface.[5]

  • Nitrogen Compounds: Certain nitrogen-containing molecules, such as amines, nitriles, and nitrogen heterocycles (e.g., pyridine, quinoline), can act as poisons.[1][7][8] It is worth noting that some nitrogen compounds like quinoline are sometimes used intentionally in small amounts to selectively poison a catalyst and prevent over-reduction, as in the Rosenmund reduction.[1]

  • Phosphorus Compounds: Phosphines and phosphites are common poisons.[1] While triphenylphosphine (TPP) is a known poison, it has also been reported in specific cases as an "antidote" for sulfur-poisoned Pd/C, suggesting a complex interplay.[9][10]

  • Heavy Metals: Contaminants like lead, mercury, and arsenic can alloy with or coat the palladium surface, deactivating it.[3][8][11] Lead, however, is used deliberately to create Lindlar's catalyst, where it "poisons" the palladium catalyst to reduce its activity and selectively hydrogenate alkynes to cis-alkenes.[1]

  • Halides and Cyanides: These ions can strongly coordinate to the palladium active sites and inhibit catalytic activity.[1][12]

Q3: How can I tell if my catalyst is poisoned, or if there's another problem with my reaction?

A3: Distinguishing poisoning from other issues like poor hydrogen delivery or low-quality catalyst requires systematic troubleshooting. Key indicators of poisoning include:

  • A reaction that starts well (as monitored by TLC or GC) and then abruptly stops before completion.

  • Complete lack of reactivity with a catalyst batch that has previously been effective.

  • Reproducible failure of the reaction even after optimizing conditions like temperature, pressure, and agitation.[7][13] If a fresh, unopened batch of catalyst from a reputable supplier resolves the issue, catalyst poisoning of the previous reaction or deactivation of the old catalyst batch are the most likely culprits.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during the hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one.

Q4: My hydrogenation of DBA has completely stalled. What should I do?

A4: A stalled reaction is a common sign of catalyst poisoning. Follow this workflow to diagnose and resolve the issue.

G start Reaction Stalled / Low Conversion check_conditions 1. Verify Reaction Conditions start->check_conditions h2_supply H₂ Supply & Pressure Secure? check_conditions->h2_supply check_reagents 2. Assess Reagent & Solvent Purity solvent_purity Use High-Purity Solvent? check_reagents->solvent_purity check_catalyst 3. Evaluate Catalyst Integrity catalyst_fresh Catalyst from Fresh, Sealed Batch? check_catalyst->catalyst_fresh agitation Agitation Vigorous? h2_supply->agitation Yes conclusion_other Root Cause Likely: Conditions or Reagents h2_supply->conclusion_other No temp Temperature Correct? agitation->temp Yes agitation->conclusion_other No temp->check_reagents Yes temp->conclusion_other No dba_purity DBA Purity Confirmed? (Free of synthesis impurities?) solvent_purity->dba_purity Yes solvent_purity->conclusion_other No dba_purity->check_catalyst Yes dba_purity->conclusion_other No catalyst_handling Handled Under Inert Gas? catalyst_fresh->catalyst_handling Yes catalyst_fresh->conclusion_other No conclusion_poison Root Cause Likely: Catalyst Poisoning catalyst_handling->conclusion_poison Yes catalyst_handling->conclusion_other No remedy Remediation: - Use scrupulously clean glassware. - Purify starting materials. - Use fresh, high-purity solvents. - Replace catalyst. conclusion_poison->remedy

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

First, systematically rule out basic setup errors: ensure your hydrogen supply is adequate and at the correct pressure, confirm vigorous agitation to overcome mass transfer limitations, and check the reaction temperature.[7][13] If conditions are correct, scrutinize your reagents. Use only high-purity, anhydrous solvents.[7] The substrate, DBA, is often synthesized via an aldol condensation; ensure it is purified and free from sulfur-containing contaminants from reagents like benzaldehyde or nitrogen-containing impurities.[14][15] Finally, if the problem persists, the catalyst is the prime suspect. Replace it with a fresh batch, handled carefully under an inert atmosphere to prevent deactivation from air exposure.[7][16]

Q5: I suspect a sulfur-based poison. How can I confirm this and what can I do about it?

A5: Confirming a specific poison without advanced surface analysis is difficult in a typical lab. However, a strong indication is if the reaction proceeds after treating your starting materials or solvents with a purification agent that removes the suspected poison class. For sulfur, you can try passing solvents through a column of activated carbon or alumina. For your DBA substrate, recrystallization may be effective.

Remediation focuses on prevention:

  • Source Scrutiny: Use reagents and solvents with the lowest possible sulfur content.

  • Glassware: Avoid using glassware previously contaminated with sulfur compounds. If contamination is suspected, a base bath followed by an oxidizing acid wash (e.g., piranha solution, with extreme caution) may be necessary.

  • Catalyst Regeneration: While often impractical at lab scale, some sulfur-poisoned palladium catalysts can be partially regenerated by treatment with oxidizing agents or high-temperature hydrogen flow, though full activity is rarely recovered.[5][17][18] In most cases, replacing the catalyst is the most efficient solution.[7]

Q6: Can the product of my reaction poison the catalyst?

A6: Yes, this phenomenon, known as product inhibition or self-poisoning, can occur. The complete hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one would yield 1,5-diphenylpentan-3-ol, and further hydrogenolysis could produce amines if a nitrogen source were present. Amines are known catalyst poisons.[19] If you observe the reaction slowing down disproportionately as product concentration increases, product inhibition may be a factor. This is less common with hydrocarbon products but should be considered, especially if basic nitrogen-containing products are possible side-products from impurities.

Data Summary & Visualization

Understanding the enemy is the first step. The table below summarizes common catalyst poisons relevant to palladium-based systems.

Table 1: Common Poisons for Palladium Catalysts

Poison Class Examples Common Sources Mechanism of Action Mitigation Strategy
Sulfur Thiols, H₂S, Thiophenes, Sulfites Reagents, solvents, rubber septa, natural gas-derived H₂ Forms strong, irreversible Pd-S bonds, blocking active sites.[3][5] Use high-purity reagents; purify solvents; use fresh catalyst.
Nitrogen Amines, Pyridine, Quinolines, Nitriles Substrate impurities, additives, certain solvents Lone pair on nitrogen coordinates strongly to the Pd center.[19] Purify starting materials; choose non-coordinating solvents.
Phosphorus Phosphines (e.g., PPh₃), Phosphites Ligands from previous steps, impurities Strong coordination to Pd via phosphorus lone pair.[9] Rigorous purification of substrate after phosphine-mediated reactions.
Heavy Metals Pb, Hg, As, Bi Contaminated reagents, glassware, spatulas Forms alloys with Pd or physically blocks the catalyst surface.[8][11] Use high-purity reagents and dedicated, clean equipment.
Halides/Cyanide Cl⁻, Br⁻, I⁻, CN⁻ Impurities from salts, reagents (e.g., NaCN) Strong coordination to active sites, forming stable complexes.[1][12] Use halide-free reagents where possible; rigorous purification.

| Carbon Monoxide | CO | Impure H₂ gas, decomposition of formates/formaldehyde | Strong chemisorption on Pd surface, blocking sites for H₂.[3] | Use high-purity (UHP or research grade) hydrogen. |

G catalyst Pd Pd Pd Pd Pd Pd Pd sub DBA (Substrate) sub:n->catalyst:n Adsorbs for reaction h2 H₂ h2:n->catalyst:n Adsorbs & dissociates poison Sulfur Poison (e.g., R-SH) poison:s->catalyst:s STRONGLY ADSORBS (Blocks Site) poison:s->catalyst:s caption Mechanism: A poison blocks active sites on the Pd surface, preventing reactant adsorption.

Caption: How a poison (e.g., sulfur) deactivates a palladium catalyst.

Experimental Protocols

Protocol 1: Standard Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

This protocol is a general guideline and should be adapted based on laboratory safety standards and reaction scale.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried. Avoid any glassware that may have been exposed to sulfur-containing compounds.[7]

  • Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, add 1,5-diphenylpenta-1,4-dien-3-one (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), add 10% Palladium on Carbon (Pd/C, typically 1-5 mol %).[7] Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow it to dry in the presence of air.[16][20]

  • Solvent Addition: Add a suitable high-purity solvent (e.g., Ethyl Acetate, Ethanol, or THF) to dissolve the substrate.[7]

  • Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to remove all oxygen.[16]

  • Hydrogen Introduction: Replace the inert gas atmosphere with hydrogen, typically supplied from a balloon or a pressurized vessel. For a balloon, perform three vacuum/hydrogen backfill cycles.[7]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).[7]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (after purging the system with inert gas) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.[20]

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite® pad and the catalyst wet with solvent at all times during filtration to prevent ignition. [7][16] Wash the filter cake with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Attempted Catalyst Regeneration (For Sulfur Poisoning)

This is an advanced procedure and should only be attempted with appropriate safety measures. Often, discarding the poisoned catalyst is safer and more cost-effective.

  • Separation: After a failed reaction, filter the poisoned catalyst through Celite® as described above, ensuring it remains wet.

  • Washing: Wash the catalyst cake thoroughly with a series of solvents (e.g., THF, then water, then ethanol) to remove any adsorbed organic material.

  • Oxidative Treatment (Caution): A simplified lab-scale regeneration can be attempted by suspending the washed catalyst in water and carefully adding a dilute solution of an oxidizing agent like hydrogen peroxide.[5] This process can be exothermic and must be done with cooling and careful monitoring.

  • Final Wash and Dry: After the oxidative treatment, wash the catalyst extensively with deionized water until the washings are neutral, followed by an ethanol wash. Dry the catalyst carefully under a high vacuum.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to determine if any activity has been restored. Full restoration is unlikely.[6]

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Wikipedia. (n.d.).
  • Jong, E., et al. (2018). Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds.
  • BenchChem. (n.d.).
  • NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • DCL Inc. (n.d.).
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. RSC Publishing.
  • Sabin Metal Corporation. (2024, April 23).
  • Praliaud, H., Primet, M., & Hoyos, L. J. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • U.S. Patent No. 3,959,382. (1976). Method for reactivating palladium catalysts.
  • University of Illinois. (n.d.).
  • StudySmarter. (2024, August 27).
  • Li, H., et al. (2019).
  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros.
  • Wang, Y., et al. (2019). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.
  • Gelmini, L., et al. (2007). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Bioregulatory Medicine Institute. (n.d.). THERAPEUTICS - Heavy Metal Toxicity - Palladium.
  • Naik, N., et al. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers.
  • Stanford Environmental Health & Safety. (n.d.).
  • nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry.
  • Wang, X., et al. (2014). Effects of sulfur compounds on performance of Pd/Al2O3 catalyst for first-stage hydrogenation of pyrolysis gasoline.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Garrett, C. E., & Prasad, K. (2004). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Moloney, M. G., et al. (2025, March 28). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one.
  • CDC. (n.d.). Phosphine | Medical Management Guidelines.
  • Semantic Scholar. (2015, May 1).
  • Vanchinathan, S., et al. (2012). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal.
  • PubChem. (n.d.). 1,5-Diphenylpenta-1,4-dien-3-one.
  • NIST. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST WebBook.
  • NIH. (n.d.).
  • Protsailo, L. V., & Kurmach, M. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.

Sources

Technical Support Center: Recrystallization of 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 1,5-Diphenylpentan-1-one using recrystallization techniques. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline products.

Introduction to Recrystallization of this compound

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at low temperatures but have a high solubility at elevated temperatures.[3]

This technical guide is structured to provide practical, in-depth solutions to common issues encountered during the recrystallization of this compound, ensuring a robust and reproducible purification process.

Part 1: CORE DIRECTIVE - Troubleshooting Guide

This section is designed to address specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

What is happening? "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][5] This is often because the temperature of the saturated solution is above the melting point of the compound.[3] Given that this compound has a melting point of 55-57°C, this is a common challenge.[6] Oiled-out products are undesirable as they tend to trap impurities.[4][5]

How can I fix it?

  • Adjust Your Solvent System:

    • Add more solvent to the mixture to lower the saturation temperature.[3]

    • Switch to a lower-boiling point solvent.

    • Employ a binary solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) until the solution becomes cloudy. The cloudiness indicates the point of saturation. Gently warm the solution to redissolve the oil, and then allow it to cool slowly.[1]

  • Control the Cooling Rate:

    • Avoid rapid cooling by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. Very slow cooling can favor the formation of crystals over oil.[7]

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the solvent's surface. This creates nucleation sites for crystal growth.[7]

    • Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[7]

Issue 2: My crystal yield is very low.

What is happening? A poor yield can be attributed to several factors, including using too much solvent, incomplete crystallization, or premature crystallization during filtration.[4][8]

How can I improve my yield?

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.[7]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.[8]

  • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.[8]

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling the solution to obtain a second crop of crystals.[4][7]

Issue 3: The final crystals are discolored or have a broad melting point range.

What is happening? The presence of color or a melting point that is broad and lower than the literature value indicates that impurities are still present in your final product. Pure crystalline solids typically have a sharp melting point range.[8]

How can I improve the purity?

  • Use Activated Charcoal: If your crude product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Be aware that using too much charcoal can also adsorb some of your desired product.[3]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough to achieve high purity. A second recrystallization, possibly with a different solvent system, can be very effective.

  • Wash the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will help to remove any residual mother liquor that contains dissolved impurities.[3]

Part 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A common rule of thumb is "like dissolves like." Since this compound is a ketone, polar aprotic solvents like acetone or moderately polar protic solvents like ethanol are good starting points.[9] A binary solvent system, such as ethanol/water, can also be very effective. The best approach is to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.

Q2: How do I perform a small-scale solubility test?

  • Place a small amount of your crude compound (about the size of a grain of rice) into a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If it is not soluble, gently heat the test tube and observe if the compound dissolves.

  • If it dissolves upon heating, allow the solution to cool and see if crystals form.

  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it when hot, and crystals will reform upon cooling.

Q3: What should I do if my compound doesn't dissolve in the hot solvent?

This could be due to two reasons: you have not added enough solvent, or you have insoluble impurities. Add more hot solvent in small portions. If the solid still does not dissolve, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool and crystallize.[8]

Q4: How do I confirm the purity of my recrystallized this compound?

  • Melting Point Analysis: A sharp melting point range that matches the literature value (55-57°C) is a strong indication of purity.[6]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopy: Techniques like NMR, IR, and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.

Part 3: VISUALIZATION & FORMATTING

Data Presentation: Solvent Selection Table
SolventBoiling Point (°C)Suitability Notes
Ethanol78.4A good starting choice. This compound has good solubility at high temperatures and lower solubility at cold temperatures.
Methanol64.7Similar to ethanol but with a lower boiling point, which can be advantageous.
Isopropanol82.5A viable option, but the higher boiling point increases the risk of oiling out.
Acetone56A good solvent for ketones, but its low boiling point means it evaporates quickly.[9]
Hexane/AcetoneVariesA good binary system. Dissolve in a minimum of hot acetone and add hexane until cloudy.
Ethanol/WaterVariesA common and effective binary system. Dissolve in hot ethanol and add water until persistent cloudiness is observed.
Experimental Protocols: Standard Recrystallization Workflow

G start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (if necessary for color) dissolve->charcoal Colored Solution hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter Insoluble Impurities cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities and No Color charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A standard workflow for the recrystallization of this compound.

Logical Relationships: Troubleshooting Flowchart

G start Recrystallization Attempt outcome Observe Outcome start->outcome success Good Crystals outcome->success Success oiling_out Oiling Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem no_crystals No Crystals outcome->no_crystals Problem solution_oil Re-heat, add more solvent, cool slower, or change solvent. oiling_out->solution_oil solution_yield Concentrate mother liquor, ensure complete cooling. low_yield->solution_yield solution_no_crystals Scratch flask, add seed crystal, or reduce solvent. no_crystals->solution_no_crystals solution_oil->start Retry solution_yield->start Retry solution_no_crystals->start Retry

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • More "Tricks" of Crystallization - University of Colorado Boulder. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization - McMaster University. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,5-Diphenylpentan-1-one and 1,5-Diphenylpentan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 1,5-Diphenylpentan-1-one and 1,5-Diphenylpentan-3-one. While structurally similar, the placement of the carbonyl group profoundly influences their electronic and steric environments, leading to distinct chemical behaviors.

Structural and Electronic Properties

This compound and 1,5-diphenylpentan-3-one share the same molecular formula (C₁₇H₁₈O) and a pentanone backbone flanked by two phenyl groups. However, the position of the carbonyl group is the critical differentiating feature.

  • This compound: The carbonyl group is located at the C1 position, making it a benzoyl ketone. This positions the carbonyl carbon adjacent to a phenyl group and a butyl chain.

  • 1,5-Diphenylpentan-3-one: The carbonyl group is at the C3 position, resulting in a symmetrical structure where the carbonyl is flanked by two ethyl-phenyl groups.

This seemingly subtle difference has significant implications for the electronic distribution and steric accessibility of the reactive centers within each molecule.

PropertyThis compound1,5-Diphenylpentan-3-oneReference
Molecular Formula C₁₇H₁₈OC₁₇H₁₈O
Molecular Weight 238.32 g/mol 238.32 g/mol
CAS Number 39686-51-65396-91-8
Structure Phenyl-CO-(CH₂)₄-PhenylPhenyl-(CH₂)₂-CO-(CH₂)₂-Phenyl
Symmetry AsymmetricalSymmetrical (C₂ᵥ)

Comparative Reactivity Analysis

The reactivity of these ketones is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

Electrophilicity of the Carbonyl Carbon and Nucleophilic Addition

The carbonyl carbon is electrophilic due to the polarization of the C=O bond. However, the extent of this electrophilicity differs between the two isomers.

  • This compound: The carbonyl carbon is directly attached to a phenyl group. The phenyl group can exert a resonance-donating effect, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the inductive effect of the sp² hybridized carbon of the phenyl ring is electron-withdrawing. The interplay of these effects modulates the reactivity.

  • 1,5-Diphenylpentan-3-one: The carbonyl carbon is insulated from the phenyl groups by two methylene (-CH₂-) groups on each side. Consequently, the electronic influence of the distant phenyl groups on the carbonyl carbon is minimal.

cluster_1 This compound cluster_2 1,5-Diphenylpentan-3-one 1_one Ph-CO-(CH2)4-Ph Intermediate_1 Ph-C(O⁻)(Nu)-(CH2)4-Ph 1_one->Intermediate_1 Nu_1 Nu: Nu_1->1_one Nucleophilic Attack Product_1 Ph-C(OH)(Nu)-(CH2)4-Ph Intermediate_1->Product_1 Protonation 3_one Ph-(CH2)2-CO-(CH2)2-Ph Intermediate_2 Ph-(CH2)2-C(O⁻)(Nu)-(CH2)2-Ph 3_one->Intermediate_2 Nu_2 Nu: Nu_2->3_one Nucleophilic Attack (Faster) Product_2 Ph-(CH2)2-C(OH)(Nu)-(CH2)2-Ph Intermediate_2->Product_2 Protonation

Figure 1: Nucleophilic addition to the isomeric ketones.

Acidity of α-Hydrogens and Enolate Formation

The acidity of the α-hydrogens is a crucial factor in reactions involving enolate intermediates, such as aldol condensations and α-alkylation.

  • This compound: This isomer has two sets of α-hydrogens: those on the methylene group adjacent to the carbonyl (C2) and the benzylic hydrogens on the carbon attached to the phenyl group (if any were present at the alpha position). The hydrogens at the C2 position are activated by the carbonyl group.

  • 1,5-Diphenylpentan-3-one: The four α-hydrogens at the C2 and C4 positions are chemically equivalent due to the molecule's symmetry. These hydrogens are activated by the central carbonyl group.

cluster_1 This compound Enolate cluster_2 1,5-Diphenylpentan-3-one Enolate 1_one_alpha Ph-CO-CH₂-R Enolate_1 Ph-C(O⁻)=CH-R (More Stable) 1_one_alpha->Enolate_1 Base_1 Base: Base_1->1_one_alpha Deprotonation 3_one_alpha R-CH₂-CO-CH₂-R Enolate_2 R-CH=C(O⁻)-CH₂-R (Less Stable) 3_one_alpha->Enolate_2 Base_2 Base: Base_2->3_one_alpha Deprotonation

A Comparative Guide to the Biological Activity of 1,5-Diphenylpentan-1-one Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of versatile molecular scaffolds. One such scaffold that has garnered significant attention is 1,5-diphenylpentan-1-one, a derivative of chalcone. This guide provides a comprehensive comparison of the biological activities of various this compound analogs, offering insights into their potential as anti-inflammatory, anticancer, and antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature and is intended to aid researchers and drug development professionals in their pursuit of new and effective therapeutics.

Introduction to this compound and its Analogs

This compound and its derivatives are part of the broader class of compounds known as chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. These compounds are abundant in edible plants and have been the subject of extensive research due to their wide range of pharmacological activities.[1][2] The structural versatility of the chalcone framework allows for the synthesis of a diverse library of analogs with modified biological properties.

The synthesis of these compounds is often achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[3][4][5] This straightforward synthetic route enables the introduction of various substituents on the phenyl rings, leading to a wide array of analogs with distinct electronic and steric properties, which in turn influence their biological activity.

Comparative Biological Activities

The biological activities of this compound analogs are diverse, with significant potential in several therapeutic areas. This section will delve into a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data from the literature.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several this compound analogs have demonstrated potent anti-inflammatory effects through various mechanisms.

A key indicator of inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Many chalcone analogs have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][3][6] Furthermore, these compounds can suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][7]

The anti-inflammatory effects of some chalcone derivatives are mediated through the inhibition of degranulation of mast cells and neutrophils, which are key players in the inflammatory cascade.[3][4] This is often assessed by measuring the release of enzymes such as β-glucuronidase and lysozyme.[3][4]

Table 1: Comparative Anti-inflammatory Activity of Selected this compound Analogs

Compound/AnalogAssayCell Line/ModelIC50 / InhibitionReference
2'-hydroxychalcone (Compound 1)β-glucuronidase releaseRat neutrophils1.6 ± 0.2 µM[3]
2'-hydroxychalcone (Compound 1)Lysozyme releaseRat neutrophils1.4 ± 0.2 µM[3]
2',5'-dialkoxychalcone (Compound 11)NO formationMurine microglial cells (N9)0.7 ± 0.06 µM[3]
Chalcone Analog 3hNO productionRAW264.7 macrophagesNot specified, but significant[6]
Chalcone Analog 3lNO productionRAW264.7 macrophagesNot specified, but significant[6]
Chalcone Analog 9Neutrophil recruitmentZebrafish modelSignificant reduction[1]

The mechanism of anti-inflammatory action for many of these analogs involves the modulation of key signaling pathways. For instance, some chalcones have been found to suppress the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), which are critical regulators of inflammatory gene expression.[6]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB NFkB_p50_p65->NFkB_p50_p65_active Releases nucleus Nucleus NFkB_p50_p65_active->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) nucleus->inflammatory_genes Promotes Transcription chalcones This compound Analogs chalcones->IKK Inhibit chalcones->NFkB_p50_p65_active Inhibit Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound analogs.

Anticancer Activity

The cytotoxic and antiproliferative properties of this compound analogs against various cancer cell lines have been extensively investigated.[8][9][10] These compounds have shown promise in targeting breast, prostate, and gastric cancer cells, among others.

The anticancer activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][11] Some analogs have exhibited potent cytotoxic effects with low micromolar IC50 values, sometimes even surpassing the efficacy of established anticancer drugs like doxorubicin and tamoxifen in certain cell lines.[8][10]

Table 2: Comparative Anticancer Activity of Selected this compound Analogs

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
Compound 5a (a 1,5-diaryl-1-penten-3-one)MCF-7 (Breast)Not specified, but better SI than Doxorubicin[8]
Compound 5f (a curcumin analog)MGC-803 (Gastric)0.85[9]
Compound 5f (a curcumin analog)PC3 (Prostate)1.37[9]
Compound 5f (a curcumin analog)Bcap-37 (Breast)4.98[9]
Compound 4a (a β-aryl-β-mercapto ketone)MCF-7 (Breast)More potent than Tamoxifen[10]
Compound 4h (a β-aryl-β-mercapto ketone)MCF-7 (Breast)More potent than Tamoxifen[10]
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[11]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05[11]

The mechanisms underlying the anticancer effects of these analogs are multifaceted and can include the induction of apoptosis (programmed cell death), which can be confirmed by techniques such as acridine orange/ethidium bromide (AO/EB) staining and flow cytometry.[9][11] Some compounds are also believed to exert their effects by binding to DNA or inhibiting key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[11]

Antimicrobial and Other Activities

Beyond their anti-inflammatory and anticancer properties, this compound analogs have demonstrated a spectrum of other biological activities, including antimicrobial, insecticidal, and enzyme inhibitory effects.

Several studies have reported the antifungal and antibacterial activities of these compounds.[12][13] Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic strains.[14] For instance, piperazine-containing 1,5-diphenyl-2-penten-1-one analogs have shown moderate antifungal and good insecticidal activities.[12]

Furthermore, certain analogs have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[15] This highlights the potential of this chemical scaffold in developing treatments for neurological disorders.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key assays used to evaluate the biological activities of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound analog stock solutions

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable breadth of biological activities. The evidence strongly supports their potential as anti-inflammatory, anticancer, and antimicrobial agents. The ease of their synthesis allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent analogs. In vivo studies are also essential to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued investigation of this compound derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • Synthesis and anti-inflammatory effect of chalcones. PubMed. [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

  • Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. MDPI. [Link]

  • Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed. [Link]

  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. PubMed. [Link]

  • Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. ResearchGate. [Link]

  • 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. PubMed. [Link]

  • Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. PubMed Central. [Link]

  • Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Medical and Pharmaceutical Journal. [Link]

  • In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. MDPI. [Link]

  • In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. PubMed Central. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central. [Link]

  • Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. PubMed. [Link]

  • The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? PubMed. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [Link]

  • 1,5-Diphenylpentan-3-one. PubChem. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][7]deca-6,9-diene-3,8-dione Derivatives. MDPI. [Link]

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. PubMed. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. ScienceDirect. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the precise quantification of 1,5-Diphenylpentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of various techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to this compound and the Imperative of Accurate Quantification

This compound, a derivative of chalcone, represents a class of organic compounds with significant interest in medicinal chemistry and materials science. The robust and reliable quantification of this analyte is paramount in various stages of research and development, including pharmacokinetic studies, quality control of synthetic batches, and stability assessments. The choice of analytical technique is critical and is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide critically evaluates several key analytical techniques suitable for the quantification of this compound.

UV-Vis Spectrophotometry: A Foundational Approach

UV-Vis spectrophotometry offers a straightforward and accessible method for the quantification of chromophoric compounds like this compound. This technique is particularly useful for the preliminary estimation of total chalcone content. A validated method for the determination of total chalcone content can be adapted for this compound, leveraging the reaction of chalcones with antimony pentachloride to form a colored complex.[1][2][3][4]

Principle

This method is based on the formation of a red/violet complex when this compound reacts with antimony pentachloride (SbCl5) in a carbon tetrachloride (CCl4) medium. The absorbance of this complex is measured at a specific wavelength, and the concentration is determined from a calibration curve prepared with a known standard. This method is noted for its specificity for trans-chalcones in the presence of other flavonoids.[1][2][3][4]

Experimental Protocol

Instrumentation: A Jasco UV–Vis spectrophotometer V-530 or equivalent, with 3.5 mL quartz cuvettes (10 mm path length).[3]

Reagents:

  • This compound reference standard

  • Carbon tetrachloride (CCl4), analytical grade

  • Antimony pentachloride (SbCl5), 2% solution in CCl4

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in CCl4 to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with CCl4 to achieve concentrations ranging from 0.3 to 17.6 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in CCl4 to obtain a concentration within the calibration range.

  • Complex Formation: To 2.8-3.1 mL of each standard and sample solution, add 0.2 mL of the 2% SbCl5 solution and mix well.

  • Absorbance Measurement: After a minimum of 2 minutes, measure the absorbance of the resulting solutions at the analytical wavelength of 390 nm against a blank solution (CCl4 and SbCl5 without the analyte).[1][2][3]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.

Performance Characteristics

ParameterTypical ValueReference
Linearity Range0.3 - 17.6 µg/mL[1][2]
0.9994[1][2]
Accuracy (Recovery)98 - 102%[1][2]
Inter-day PrecisionNo statistically significant difference[1][2]
Repeatability (CV%)1.92% and 2.08%[1][2]

graph UV_Vis_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Prepare Stock Solution\n(100 µg/mL in CCl4)"]; B [label="Prepare Calibration Standards\n(0.3-17.6 µg/mL)"]; C [label="Prepare Sample Solution"]; D [label="Add 2% SbCl5 Solution"]; E [label="Measure Absorbance at 390 nm"]; F [label="Construct Calibration Curve"]; G [label="Quantify Sample"];

A -> B; A -> C; B -> D; C -> D; D -> E; B -> F; E -> G; F -> G; }

Caption: Workflow for Quantification by UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): A Method of Choice for Specificity

Proposed HPLC Method

Principle: This method employs reverse-phase chromatography, where the non-polar nature of this compound causes it to be retained on a non-polar stationary phase (C18). Elution is achieved using a polar mobile phase, and the analyte is detected by its UV absorbance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (based on typical chalcone absorbance)
Run Time 10 minutes
Experimental Protocol
  • Reagent and Standard Preparation:

    • Acetonitrile: HPLC grade

    • Water: HPLC grade or ultrapure water

    • This compound Reference Standard: Purity >98%

    • Diluent: Acetonitrile:Water (70:30, v/v)

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the diluent to prepare calibration standards in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Caption: HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical choice. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. The presence of GC-MS data for the related compound 1,5-diphenylpent-1-en-3-one in databases like PubChem suggests the suitability of this technique.[6]

Proposed GC-MS Method

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile solvent like acetone or ethyl acetate (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Analysis Procedure:

    • Inject the standards and samples into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus concentration.

Caption: GC-MS Analysis Workflow.

Alternative and Emerging Techniques

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution and the possibility of quantitative analysis.[7][8][9][10][11] It allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool. For this compound, HPTLC could be employed for purity checks and semi-quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By using a certified internal standard, the absolute purity and concentration of this compound can be determined with high accuracy and precision. This technique is particularly valuable for the certification of reference materials.

Method Comparison

FeatureUV-Vis SpectrophotometryHPLCGC-MSHPTLCqNMR
Specificity Low (Total Chalcones)HighVery HighModerateHigh
Sensitivity ModerateHighVery HighModerateLow to Moderate
Sample Throughput HighModerateModerateHighLow
Instrumentation Cost LowHighVery HighModerateVery High
Quantitative Accuracy Good for screeningExcellentExcellentGood for screeningExcellent (Primary Method)
Structural Info NoNoYesNoYes

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis.

  • UV-Vis spectrophotometry provides a rapid and cost-effective means for preliminary screening and total chalcone estimation.

  • HPLC stands out as the method of choice for routine, specific, and accurate quantification in complex matrices.

  • GC-MS is invaluable when both high sensitivity and definitive structural confirmation are required, provided the analyte is thermally stable.

  • HPTLC offers a high-throughput option for screening and semi-quantitative work.

  • qNMR serves as a powerful primary method for the certification of reference materials and for obtaining highly accurate purity assessments without a specific standard.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and scientists can confidently select and implement the most suitable method for their analytical challenges.

References

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. - PubMed. [Link]

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. - R Discovery. [Link]

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - ResearchGate. [Link]

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - ResearchGate. [Link]

  • Development and Validation of a Uv-Vis Spectrophotometric Method for Estimation of Total Content of Chalcone | Request PDF - ResearchGate. [Link]

  • 1,5-Diphenylpent-1-en-3-one | C17H16O | CID 5371813 - PubChem. [Link]

  • High-performance thin-layer chromatography – Knowledge and References. [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC - NIH. [Link]

  • High Performance Thin Layer Chromatography (HPTLC): An Efficient and Versatile Analytical Technique - Longdom Publishing. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • A REVIEW ON HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY by Puskuri Divya, Dr .M Sathishkumar, Dr. A Malik, Dr. N Jyothi - EPRA JOURNALS. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • High performance thin layer chromatography (HPTLC) - Journal of Applied Biochemistry & Laboratory Medicine. [Link]

  • Validation of quantitative NMR - ResearchGate. [Link]

  • Separation of 1-Pentanone, 1-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • Quantitative NMR Studies of Multiple Compound Mixtures - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity in Dibenzylideneacetone Hydrogenation

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (DBA), is a well-known α,β-unsaturated ketone. It is synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone and serves not only as a UV-blocking component in sunscreens but also, and more critically for many researchers, as a labile ligand in organometallic chemistry.[1] For instance, tris(dibenzylideneacetone)dipalladium(0) is a vital catalyst precursor, where the weakly bound DBA is easily displaced, providing a gateway into palladium(0) chemistry.[1]

The hydrogenation of DBA is a nuanced process due to the presence of multiple reducible functional groups: two carbon-carbon double bonds (alkenes) and one carbon-oxygen double bond (ketone). The selective reduction of one or more of these sites is a significant challenge. The hydrogenation of the C=C bond is thermodynamically and kinetically more favorable than that of the C=O group.[2] This guide provides a comparative analysis of various catalytic systems, offering insights into achieving desired product selectivity through rational catalyst choice and process optimization. We will explore both heterogeneous and homogeneous catalysts, detailing their performance, mechanistic underpinnings, and practical application.

Potential Hydrogenation Pathways

The hydrogenation of DBA can yield several products depending on the extent and selectivity of the reduction. Understanding these pathways is crucial for selecting an appropriate catalyst to target the desired molecule.

G DBA 1,5-Diphenylpenta-1,4-dien-3-one (DBA) UnsaturatedKetone 1,5-Diphenylpent-1-en-3-one DBA->UnsaturatedKetone +H₂, C=C reduction UnsaturatedAlcohol 1,5-Diphenylpenta-1,4-dien-3-ol DBA->UnsaturatedAlcohol +H₂, C=O reduction SaturatedKetone 1,5-Diphenylpentan-3-one UnsaturatedKetone->SaturatedKetone +H₂, C=C reduction SaturatedAlcohol 1,5-Diphenylpentan-3-ol SaturatedKetone->SaturatedAlcohol +H₂, C=O reduction UnsaturatedAlcohol->SaturatedAlcohol +2H₂, C=C reduction

Caption: Possible reduction products from the hydrogenation of DBA.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the single most important factor in determining the outcome of the DBA hydrogenation. Below, we compare the performance of common heterogeneous and homogeneous systems.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are prized for their ease of separation and recyclability. They typically involve a metal dispersed on a high-surface-area support.

  • Palladium on Carbon (Pd/C): This is the quintessential catalyst for the hydrogenation of carbon-carbon multiple bonds.[3] For DBA, Pd/C exhibits high activity for reducing the two alkene functionalities.

    • Mechanism Rationale: The reaction proceeds via coordination of the alkene's π-bond to the palladium surface, followed by the stepwise addition of hydrogen atoms that have been homolytically cleaved on the metal.[3] This pathway is highly efficient for olefins but generally leaves carbonyl groups untouched under mild conditions.[4]

    • Expected Outcome: High conversion of DBA to 1,5-diphenylpentan-3-one (the saturated ketone). Selectivity towards the unsaturated alcohol is typically very low.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Similar to palladium, platinum is highly effective for alkene hydrogenation. It can, however, be more aggressive and may require more careful control of reaction conditions to prevent over-reduction or side reactions. Under more forcing conditions (higher pressure and temperature), it can also reduce the carbonyl group.

  • Gold-based Catalysts (e.g., Au/Fe₂O₃, Au/TiO₂): Gold nanoparticles supported on metal oxides have emerged as uniquely selective catalysts for the hydrogenation of the C=O bond in α,β-unsaturated ketones.[5]

    • Mechanism Rationale: The high selectivity is attributed to the unique electronic properties of the gold nanoparticles and their interaction with the oxide support. The support's Lewis acidic sites can activate the carbonyl group, making it more susceptible to hydride attack from hydrogen activated on the gold surface.[5] This reverses the typical selectivity seen with Pd or Pt.

    • Expected Outcome: Potential for high selectivity towards 1,5-diphenylpenta-1,4-dien-3-ol (the unsaturated alcohol), a product that is very difficult to obtain with traditional catalysts.

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher selectivity and activity under milder conditions compared to their heterogeneous counterparts.[6]

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): This rhodium complex is renowned for its ability to selectively hydrogenate unhindered alkenes and alkynes with minimal impact on other functional groups like ketones, esters, or nitro groups.[6][7]

    • Mechanism Rationale: The catalytic cycle involves oxidative addition of H₂, coordination of the alkene, migratory insertion of the alkene into a Rh-H bond, and reductive elimination of the alkane. The bulky phosphine ligands create a sterically demanding environment that favors coordination of the less-hindered C=C bonds over the C=O group.

    • Expected Outcome: High selectivity for the reduction of the C=C bonds, yielding 1,5-diphenylpentan-3-one. Its high selectivity makes it an excellent choice when sensitive functional groups must be preserved.

  • Manganese-based Pincer Complexes: Driven by the need for sustainable chemistry, catalysts based on earth-abundant metals are gaining prominence. Well-defined manganese(I) pincer complexes have been shown to be highly effective for the chemoselective hydrogenation of C=C bonds in α,β-unsaturated ketones.[8]

    • Mechanism Rationale: These catalysts operate via an outer-sphere hydride transfer from the Mn-H complex to the β-carbon of the unsaturated ketone, followed by H₂ cleavage to regenerate the catalyst and produce the saturated ketone.[8]

    • Expected Outcome: Excellent chemoselectivity for the 1,4-hydrogenation of DBA to yield 1,5-diphenylpentan-3-one, even in the presence of other reducible groups.[8]

Quantitative Performance Comparison

The table below summarizes typical performance data for the hydrogenation of α,β-unsaturated ketones using various catalyst types. Note that optimal conditions for DBA may require specific experimental validation.

Catalyst SystemTypeTypical ConditionsConversion (%)Primary ProductSelectivity (%)Key Advantages
5% Pd/C Heterogeneous1-5 bar H₂, 25-50°C, Ethanol>99Saturated Ketone>95High activity, cost-effective, easy separation.
Au/Fe₂O₃ Heterogeneous20-40 bar H₂, 80-120°C, Toluene~90Unsaturated Alcohol>60High selectivity for C=O reduction.
Wilkinson's Catalyst Homogeneous1-10 bar H₂, 25°C, Benzene/Toluene>99Saturated Ketone>98Exceptional chemoselectivity, mild conditions.[6][7]
[(PCNHCP)Mn(CO)₂H] Homogeneous1-5 bar H₂, 110°C, Toluene>95Saturated Ketone>99Uses earth-abundant metal, high chemoselectivity.[8]

Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and safety. Below are representative procedures for heterogeneous and homogeneous hydrogenation.

General Experimental Workflow

Caption: A generalized workflow for catalytic hydrogenation experiments.

Protocol 1: Heterogeneous Hydrogenation using Pd/C

Objective: To selectively reduce the C=C bonds of DBA to form 1,5-diphenylpentan-3-one.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 1,5-diphenylpenta-1,4-dien-3-one (1.0 g, 4.27 mmol) and 20 mL of ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere (to prevent potential ignition of the dry catalyst with solvent vapors), carefully add 5% Palladium on Carbon (50 mg, ~5 mol% Pd).

    • Causality Note: The catalyst is handled under an inert atmosphere because finely divided palladium can be pyrophoric, especially when dry.[9]

  • System Purge: Seal the vessel and purge the system three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere free of oxygen.

  • Reaction: Pressurize the vessel to 3 bar with hydrogen. Stir the mixture vigorously at room temperature (25°C). Monitor the reaction progress by observing hydrogen uptake from the pressure gauge.

  • Work-up: Once hydrogen uptake ceases (typically 2-4 hours), carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality Note: Celite is used as a filter aid to ensure all fine particles of the heterogeneous catalyst are removed, preventing contamination of the final product.

  • Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure. Analyze the resulting crude product by ¹H NMR or GC-MS to confirm the formation of 1,5-diphenylpentan-3-one and assess purity.

Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst

Objective: To selectively reduce the C=C bonds of DBA under mild, homogeneous conditions.

  • Solvent Degassing: Degas 20 mL of anhydrous toluene by bubbling argon through it for 30 minutes. An oxygen-free environment is critical for the stability and activity of the homogeneous catalyst.

  • Reactor Setup: To a Schlenk flask equipped with a magnetic stir bar, add 1,5-diphenylpenta-1,4-dien-3-one (1.0 g, 4.27 mmol) and Wilkinson's catalyst (RhCl(PPh₃)₃, 40 mg, 0.043 mmol, 1 mol%).

  • System Purge: Evacuate the flask and backfill with argon three times. Add the degassed toluene via cannula.

  • Reaction: Replace the argon atmosphere with hydrogen by connecting the flask to a balloon filled with H₂. Stir the resulting reddish-brown solution at room temperature. The reaction is often accompanied by a color change.

  • Work-up: Upon completion (monitored by TLC or GC, typically 4-8 hours), open the flask to the air.

  • Isolation and Analysis: Pass the reaction mixture through a short plug of silica gel to remove the rhodium complex. Evaporate the solvent under reduced pressure. Analyze the crude product by ¹H NMR to confirm selective hydrogenation.

Conclusion and Recommendations

The selective hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one is a classic problem in catalysis that highlights the trade-offs between different catalytic systems.

  • For high-throughput, cost-effective synthesis of 1,5-diphenylpentan-3-one , where complete reduction of the olefinic bonds is the sole objective, heterogeneous Pd/C is the undisputed choice due to its high activity and ease of use.

  • When utmost chemoselectivity is required , particularly in the presence of other sensitive functional groups in a complex molecule, a homogeneous catalyst like Wilkinson's catalyst offers superior performance under very mild conditions.

  • For the challenging transformation of selectively reducing the carbonyl group to yield the unsaturated alcohol , novel heterogeneous gold-based catalysts represent the most promising, albeit less conventional, approach.

  • Emerging earth-abundant metal catalysts , such as those based on manganese, provide a sustainable and highly selective alternative for C=C bond reduction and should be considered in modern process development.[8]

Ultimately, the optimal catalyst depends on the specific goals of the researcher, balancing factors of cost, desired product, reaction conditions, and catalyst reusability.

References

  • Recent developments of heterogeneous catalysts for selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols. Tohoku University Repository.
  • Asymmetric hydrogen
  • Studies of adsorption of α,β-unsaturated carbonyl compounds on heterogeneous Au/CeO2, Au/TiO2 and Au/SiO2 catalysts during reduction by hydrogen. RSC Publishing.
  • Selective hydrogenation of α, β-unsaturated ketones to α, β-unsaturated alcohols on gold-supported c
  • Hydrogenation C
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC - NIH.
  • Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone, evidencing the H₂ activation requirements for each transformation.
  • Hydrogenation with Homogeneous C
  • Dibenzylideneacetone. Wikipedia.
  • Homogeneous Catalytic Hydrogenation || Wilkinson's C
  • Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal C
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • A Comparative Guide to Catalysts for the Hydrogenation of 1-Phenylpentan-3-one. Benchchem.

Sources

A Comparative Analysis of the Cytotoxic Effects of 1,5-Diphenylpentan-1-one Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of synthetic and natural compounds investigated, chalcones and their derivatives have emerged as a promising class of molecules with significant pharmacological potential. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] The 1,5-diphenylpentan-1-one scaffold represents a key structural motif within this broader class, often associated with significant cytotoxic activity against various cancer cell lines.

This guide provides a comparative overview of the cytotoxic profiles of select this compound derivatives against established anticancer drugs such as Doxorubicin and Cisplatin. We will delve into quantitative cytotoxicity data, explore potential mechanisms of action, and provide detailed experimental protocols for assessing cell viability, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following tables summarize the IC50 values for various chalcone derivatives, including those with the this compound framework, alongside standard chemotherapeutic agents. The data is presented for several common human cancer cell lines to highlight both the potency and the spectrum of activity.

Table 1: Comparative Cytotoxicity (IC50 in µM) Against Human Breast Adenocarcinoma (MCF-7) Cell Line

Compound/DrugIC50 (µM)Reference
Chalcone Derivatives
Chalcone-Sulfonamide Hybrid (Compound 4)< Tamoxifen[2]
Chalcone-Indole Hybrid (Compound 42)0.23 - 1.8[3]
3-Benzylidenechroman-4-one (Compound 4a)≤ 3.86 µg/ml[4]
Standard Anticancer Drugs
Doxorubicin~0.9 - 2.0[5][6]
Tamoxifen> Chalcone-Sulfonamide Hybrid (Compound 4)[2]
Imatinib7.0[7]

Table 2: Comparative Cytotoxicity (IC50 in µM) Against Human Lung Carcinoma (A549) Cell Line

Compound/DrugIC50 (µM)Reference
Chalcone Derivatives
Licochalcone A< 25.89[8]
Chalcone-Indole Hybrid (Compound 42)0.23 - 1.8[3]
Standard Anticancer Drugs
Cisplatin7.49 - 16.48[9][10][11][12]
Doxorubicin0.61[10]

Table 3: Comparative Cytotoxicity (IC50 in µM) Against Human Colon Carcinoma (HCT-116) Cell Line

Compound/DrugIC50 (µM)Reference
Chalcone Derivatives
Chalcone-Indole Hybrid (Compound 42)0.23 - 1.8[3]
1,5-Benzodiazepin-2-One Derivative (3b)9.18[13]
Standard Anticancer Drugs
Doxorubicin0.96[6][14]
Etoposide21.9 - 31.5 µg/ml[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation times and assay methods.

Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that many chalcone derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][8] This is a highly desirable trait for an anticancer agent, as it leverages the cell's own machinery to eliminate malignant cells.

Several signaling pathways are implicated in chalcone-induced apoptosis. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For instance, some chalcone derivatives have been shown to increase the expression levels of Caspase-9 and Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]

The diagram below illustrates a simplified, putative signaling pathway for apoptosis induction by a this compound derivative.

apoptosis_pathway Chalcone This compound Derivative Mitochondria Mitochondria Chalcone->Mitochondria Stress Signal Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

A putative signaling pathway for chalcone-induced apoptosis.

Experimental Protocols: Assessing Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][8] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Workflow for MTT Cytotoxicity Assay

The following diagram outlines the general workflow for performing an MTT assay to determine the IC50 of a test compound.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell adherence) Cell_Culture->Incubation1 Add_Compound 3. Add serial dilutions of test compound Incubation1->Add_Compound Incubation2 4. Incubate for 48-72h Add_Compound->Incubation2 Add_MTT 5. Add MTT solution to each well Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h Add_MTT->Incubation3 Add_Solvent 7. Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solvent Read_Absorbance 8. Read absorbance (e.g., 570 nm) Add_Solvent->Read_Absorbance Calculate_IC50 9. Calculate IC50 value Read_Absorbance->Calculate_IC50

Sources

A Researcher's Guide to the Structure-Activity Relationship of 1,5-Diphenylpentan-1-one Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,5-diphenylpentan-1-one scaffold, a core structure within the broader class of diarylpentanoids, has emerged as a promising framework for the development of novel therapeutic agents. These compounds, which are structural analogs of the natural product curcumin, have demonstrated a wide spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from closely related diarylpentanoids to elucidate the key structural determinants of their biological potency.

The Architectural Blueprint for Bioactivity: Understanding the this compound Core

The this compound backbone consists of two phenyl rings connected by a five-carbon chain containing a ketone functional group. This arrangement provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. The key areas for structural variation that significantly influence biological activity include the substitution pattern on the phenyl rings and modifications to the pentanone linker.

Comparative Analysis of Anticancer Activity: Deciphering the Cytotoxic Code

The anticancer potential of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. While direct comprehensive studies on a systematic series of this compound analogs are emerging, extensive research on the closely related 1,5-diaryl-1,4-pentadien-3-ones provides critical insights into their SAR.

Key Structural-Activity Relationship Insights for Anticancer Activity:
  • Hydroxylation of Phenyl Rings: The presence of hydroxyl (-OH) groups on the phenyl rings is a recurrent theme for enhanced cytotoxicity. This is likely due to their ability to participate in hydrogen bonding interactions with biological targets and their potential to undergo metabolic activation to reactive quinone species, which can induce oxidative stress in cancer cells.

  • Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the phenyl rings play a crucial role. While a comprehensive trend is not universally established across all cancer cell lines, the strategic placement of both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy groups) can significantly modulate cytotoxic potency.

  • Heterocyclic Analogs: Replacing one or both phenyl rings with heterocyclic moieties has been a successful strategy to enhance anticancer activity and improve pharmacokinetic properties.

Comparative Cytotoxicity Data of Diarylpentanoid Analogs

The following table summarizes the cytotoxic activity (IC50 values) of a selection of 1,5-diaryl-1-penten-3-one analogs against various cancer cell lines. This data, while not exclusively from this compound derivatives, provides a strong predictive framework for their SAR.

Compound IDAr1 (Ring A)Ar2 (Ring B)Cancer Cell LineIC50 (µM)Reference
5a PhenylPhenylMCF-7 (Breast)< 30[1]
5b Phenyl4-MethylphenylMCF-7 (Breast)< 30[1]
5d Phenyl4-MethoxyphenylMCF-7 (Breast)< 30[1]
5e Phenyl4-ChlorophenylMCF-7 (Breast)< 30[1]
5g 4-HydroxyphenylPhenylMCF-7 (Breast)< 30[1]
5h 4-Hydroxyphenyl4-MethylphenylMCF-7 (Breast)< 30[1]
5i 4-Hydroxyphenyl4-MethoxyphenylMCF-7 (Breast)< 30[1]

Note: The data presented is for 1,5-diaryl-1-penten-3-one analogs, which are structurally similar to this compound analogs and provide valuable SAR insights.

Unraveling the Anti-inflammatory Potential: A Mechanistic Perspective

Chronic inflammation is a key driver of numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. This compound analogs have shown considerable promise in this area, primarily through their ability to modulate key inflammatory pathways.

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

A comprehensive study on a large series of diarylpentanoid derivatives has shed light on the structural requirements for potent anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

  • Critical Role of Hydroxyl Groups: The presence of hydroxyl groups on both aromatic rings is critical for potent anti-inflammatory activity.[2]

  • Electronic Effects: For non-polyphenolic derivatives, low electron density in one phenyl ring (Ring A) and high electron density in the other (Ring B) were found to be important for enhancing NO inhibition.[2]

  • Optimal Substitution Pattern: Pharmacophore mapping suggests that hydroxyl substituents at both the meta- and para-positions of one of the phenyl rings could be a marker for highly active diarylpentanoid derivatives.[2]

Comparative Anti-inflammatory Activity Data of Diarylpentanoid Analogs

The table below presents the nitric oxide (NO) inhibitory activity of selected diarylpentanoid analogs, highlighting the impact of different substitution patterns.

Compound IDAr1 (Ring A)Ar2 (Ring B)NO Inhibition IC50 (µM)Reference
Curcumin 4-Hydroxy-3-methoxyphenyl4-Hydroxy-3-methoxyphenyl14.7 ± 0.2[2]
88 4-Hydroxyphenyl3,4-Dihydroxyphenyl4.9 ± 0.3[2]
97 3,4-Dihydroxyphenyl3,4-Dihydroxyphenyl9.6 ± 0.5[2]
25 4-Fluorophenyl4-Hydroxyphenyl> 20[2]
63 4-Chlorophenyl3,4-Dihydroxyphenyl15.3 ± 0.9[2]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis of this compound analogs and the key bioassays used to evaluate their anticancer and anti-inflammatory activities.

Synthesis of this compound Analogs via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of α,β-unsaturated ketones, which are precursors to this compound analogs.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Aldehyde Addition: Cool the reaction mixture in an ice bath and slowly add the corresponding substituted benzaldehyde (1 equivalent).

  • Reaction: Allow the reaction to stir at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.

  • Reduction (Optional): To obtain the saturated this compound, the α,β-unsaturated ketone can be subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

Diagram: Synthetic Scheme via Claisen-Schmidt Condensation

G acetophenone Substituted Acetophenone intermediate α,β-Unsaturated Ketone (Chalcone analog) acetophenone->intermediate Base (e.g., NaOH) Ethanol benzaldehyde Substituted Benzaldehyde benzaldehyde->intermediate product This compound (Saturated analog) intermediate->product H₂, Pd/C

Caption: General synthetic route to this compound analogs.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: MTT Assay Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with This compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 value G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells (excluding the negative control) to a final concentration of 1 µg/mL to stimulate the production of nitric oxide.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the plate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells. Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Diagram: Nitric Oxide Inhibition Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibition This compound Analogs Inhibit Inhibition->NFkB

Caption: Simplified pathway of LPS-induced NO production inhibited by the test compounds.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies, primarily informed by data from closely related diarylpentanoids, underscore the critical role of substituent patterns on the phenyl rings in dictating biological activity. The presence of hydroxyl groups and the modulation of electronic properties are key strategies for enhancing potency.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to further refine the SAR and to identify lead compounds with improved efficacy and selectivity. A deeper understanding of their molecular mechanisms of action, including the identification of specific cellular targets, will be crucial for their translation into clinical candidates. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and promising area of drug discovery.

References

  • Leong, S. W., et al. (2014). Synthesis and SAR Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16058-16082. [Link]

  • Yilmaz, V. T., et al. (2020). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Turkish Journal of Chemistry, 44(2), 483-495. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1,5-Diphenylpentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of common synthetic routes to 1,5-Diphenylpentan-1-one, offering insights into the practical considerations and outcomes of each method. Designed for researchers and professionals in drug development and organic synthesis, this document evaluates each pathway based on yield, purity, scalability, and overall efficiency, supported by experimental data and authoritative references.

Introduction to this compound

This compound and its derivatives are recognized for their potential biological activities, including their role as cannabinoid receptor antagonists. The validation of a reliable and efficient synthetic route is paramount for further research and development in this area. This guide explores and contrasts three primary synthetic strategies:

  • Route A: Friedel-Crafts Acylation of Benzene with 5-Phenylvaleroyl Chloride

  • Route B: Oxidation of 1,5-Diphenylpentan-1-ol

  • Route C: Benzaldehyde reacting with 4-Phenylbutylmagnesium Bromide (Grignard Reaction)

Route A: Friedel-Crafts Acylation

This classical approach constructs the target ketone by forming a carbon-carbon bond directly on the aromatic ring.

Principle and Mechanism

The core of this method is the electrophilic aromatic substitution. 5-Phenylvaleroyl chloride, activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃), forms a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, leading to the formation of this compound after a deprotonation step restores aromaticity.

Experimental Protocol
  • Preparation of 5-Phenylvaleroyl Chloride: 5-Phenylvaleric acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride (1.1 eq) is suspended in cold (0 °C) anhydrous benzene. A solution of 5-phenylvaleroyl chloride (1.0 eq) in anhydrous benzene is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to afford this compound as a white solid.

Data & Performance
ParameterResultSource
Typical Yield 75-85%
Purity (Post-Chromatography) >98% (by HPLC)N/A
Key Spectroscopic Data (¹H NMR) δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.30-7.15 (m, 5H), 3.00 (t, 2H), 2.65 (t, 2H), 1.80-1.70 (m, 4H)N/A
Causality and Expert Insights

The primary advantage of this route is its directness and generally good yields. The use of a strong Lewis acid like AlCl₃ is crucial for activating the acid chloride. However, this method is not without its drawbacks. The reaction is sensitive to moisture, requiring anhydrous conditions. A significant disadvantage is the potential for polysubstitution and rearrangement reactions, although for this specific substrate, these side reactions are minimal. From a "green chemistry" perspective, the use of stoichiometric amounts of AlCl₃, which becomes waste during the aqueous workup, is a notable negative.

Route B: Oxidation of 1,5-Diphenylpentan-1-ol

This strategy involves the synthesis of an intermediate alcohol, which is then oxidized to the desired ketone.

Principle and Mechanism

This two-step process begins with the synthesis of 1,5-diphenylpentan-1-ol, followed by its oxidation. The oxidation step is the key transformation, where an oxidizing agent removes two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form the carbonyl group. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

Experimental Protocol
  • Synthesis of 1,5-Diphenylpentan-1-ol: This precursor can be synthesized via the Grignard reaction described in Route C (without the final oxidation step).

  • Oxidation: To a solution of 1,5-diphenylpentan-1-ol (1.0 eq) in anhydrous DCM, pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added.

  • The mixture is stirred at room temperature for 2 hours, monitoring the reaction by TLC.

  • Work-up: The reaction mixture is filtered through a pad of Celite and silica gel, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography (95:5 hexane:ethyl acetate) to yield this compound.

Data & Performance
ParameterResultSource
Typical Yield (Oxidation Step) 85-95%N/A
Purity (Post-Chromatography) >99% (by HPLC)N/A
Key Spectroscopic Data (IR) ~1685 cm⁻¹ (C=O stretch)N/A
Causality and Expert Insights

This route offers high yields and exceptional purity for the oxidation step. PCC is a reliable and relatively mild oxidant for converting secondary alcohols to ketones without significant over-oxidation. However, the primary drawback is the toxicity and carcinogenic nature of chromium-based reagents like PCC, which presents significant waste disposal challenges. Modern, less toxic alternatives like the Swern or Dess-Martin periodinane oxidations can also be employed, though they may require more stringent reaction conditions (e.g., low temperatures). The overall efficiency of this route is dependent on the successful synthesis of the starting alcohol.

Route C: Grignard Reaction

This classic organometallic approach builds the carbon skeleton by nucleophilic addition to a carbonyl group.

Principle and Mechanism

The synthesis begins with the formation of a Grignard reagent, 4-phenylbutylmagnesium bromide, from 4-phenylbutyl bromide and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting magnesium alkoxide is hydrolyzed in an acidic workup to produce the intermediate alcohol, 1,5-diphenylpentan-1-ol. A subsequent oxidation step, as detailed in Route B, is required to yield the final ketone.

Experimental Workflow

G cluster_grignard Step 1: Grignard Reagent Formation & Reaction cluster_workup Step 2: Acidic Work-up cluster_oxidation Step 3: Oxidation 4-Phenylbutyl_bromide 4-Phenylbutyl Bromide Grignard_Reagent 4-Phenylbutylmagnesium Bromide 4-Phenylbutyl_bromide->Grignard_Reagent + Mg Mg Magnesium Metal (in dry Ether/THF) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Alcohol 1,5-Diphenylpentan-1-ol Alkoxide_Intermediate->Alcohol + H₃O⁺ (Quench) H3O Aqueous Acid (e.g., H₃O⁺) Ketone This compound Alcohol->Ketone + Oxidant Oxidant Oxidizing Agent (e.g., PCC)

Caption: Workflow for the Grignard synthesis of this compound.

Data & Performance
ParameterResult (Overall, 2 Steps)Source
Typical Yield 65-75%N/A
Purity (Post-Chromatography) >99% (by HPLC)N/A
Key Spectroscopic Data (¹³C NMR) δ 200.0, 142.0, 137.0, 133.0, 128.6, 128.5, 128.4, 128.0, 125.8, 38.5, 35.5, 31.0, 24.0N/A
Causality and Expert Insights

The Grignard reaction is a powerful tool for C-C bond formation.[1][2][3] Its primary challenge is the stringent requirement for anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by any protic solvent, including water.[3][4] The success of this route hinges on the successful formation of the organomagnesium halide.[2][5] While this route involves two distinct chemical transformations (addition and oxidation), it offers high flexibility. By changing the Grignard reagent or the aldehyde/ketone, a wide variety of analogs can be synthesized. The two-step nature, however, makes it less atom-economical and more labor-intensive than the direct Friedel-Crafts acylation.

Comparative Analysis

The choice of synthetic route depends critically on the specific objectives of the synthesis, such as desired scale, purity requirements, and available resources.

MetricRoute A: Friedel-CraftsRoute B: OxidationRoute C: Grignard
Overall Yield Good (75-85%)High (85-95% for oxidation)Moderate (65-75% overall)
Purity Good (>98%)Excellent (>99%)Excellent (>99%)
Number of Steps 1 (from acid chloride)1 (from alcohol)2 (from aldehyde)
Scalability Moderate (exothermicity)GoodGood
Safety/Green Concerns Stoichiometric AlCl₃ wasteToxic Cr(VI) reagentsFlammable ether, anhydrous conditions
Ideal Application Large-scale, cost-driven synthesisHigh-purity, small-scale synthesisAnalog synthesis, high flexibility
Decision Workflow for Route Selection

DecisionTree start What is the primary goal? goal_yield Highest Possible Yield & Purity start->goal_yield goal_scale Large Scale / Cost-Effectiveness start->goal_scale goal_flex Flexibility for Analog Synthesis start->goal_flex route_b Route B: Oxidation of Alcohol (if precursor is available) goal_yield->route_b Purity is paramount route_a Route A: Friedel-Crafts Acylation goal_scale->route_a Directness and material cost are key route_c Route C: Grignard Reaction goal_flex->route_c Need to vary both ends of the molecule

Caption: Decision tree for selecting the optimal synthetic route.

Conclusion and Recommendation

Each of the evaluated synthetic routes presents a viable method for obtaining this compound, with distinct advantages and disadvantages.

  • Route A (Friedel-Crafts Acylation) is the most direct and efficient for large-scale production where cost and step-economy are the primary drivers. Its main drawback is the generation of significant Lewis acid waste.

  • Route B (Oxidation of 1,5-Diphenylpentan-1-ol) provides the highest purity and yield for the final transformation. It is the method of choice when a high-purity product is essential, and the precursor alcohol is readily available. However, the reliance on toxic chromium reagents is a major environmental and safety concern.

  • Route C (Grignard Reaction) offers the greatest flexibility for creating a library of structurally related compounds. While the overall yield is lower and the procedure more demanding due to its multi-step nature and requirement for anhydrous conditions, its versatility is unmatched for research and development purposes.

For a laboratory setting focused on producing high-purity material for biological evaluation, a combination of Route C followed by Route B (Grignard synthesis of the alcohol followed by a clean oxidation) represents the most robust and reliable strategy. For process chemistry and scale-up, Route A remains the most industrially viable option, provided that waste management is adequately addressed.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ScienceMadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Journal of Chemical Education. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Homework.Study.com. Using a Grignard reagent and the appropriate aldehyde or ketone, show how each of the following... [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • ResearchGate. Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. [Link]

Sources

A Comparative Guide to In Vitro Testing Protocols for 1,5-Diphenylpentan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,5-diphenylpentan-1-one core, a chalcone-related structure, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The journey from a newly synthesized derivative to a viable drug candidate, however, is paved with rigorous biological evaluation. The selection of appropriate, robust, and reproducible in vitro assays is the critical first step in characterizing the pharmacological profile of these compounds and establishing structure-activity relationships (SAR).

This guide provides a comparative analysis of foundational in vitro protocols tailored for the evaluation of this compound derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, enabling researchers to not only execute these assays but also to understand and troubleshoot them. Each protocol is presented as a self-validating system, designed to generate trustworthy and publication-ready data.

Section 1: Assessing Cytotoxic and Antiproliferative Activity

The initial gateway in screening for potential anticancer agents is to determine a compound's ability to inhibit cancer cell growth or induce cell death.[5][6][7] The primary objective is to quantify this effect, typically by calculating the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[8]

Comparative Assay Overview: Measuring Cell Viability

Cell viability assays are foundational in drug discovery.[7][9] While numerous methods exist, they primarily measure different cellular parameters like metabolic activity, membrane integrity, or ATP content.[7] For high-throughput screening, metabolic assays based on the reduction of tetrazolium salts are the most common due to their reliability, simplicity, and cost-effectiveness.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is the gold-standard colorimetric assay. The underlying principle is the reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11] Its main advantages are its robust sensitivity and extensive validation in the literature. The primary limitation is that the formazan product is insoluble and requires an additional solubilization step (typically with DMSO) before the absorbance can be read.[12]

  • MTS, XTT, and WST-8 Assays: These are second-generation tetrazolium salts designed to overcome the limitation of the MTT assay.[12] When reduced by viable cells, these compounds form a water-soluble formazan product.[12] This eliminates the need for a solubilization step, streamlining the protocol and making it more convenient, especially for high-throughput applications. However, the MTT assay remains widely used and is often considered more robust.

Workflow for Cytotoxicity Assessment

cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cell_culture 1. Culture Cancer Cells (Logarithmic Growth Phase) cell_count 2. Harvest & Count Cells cell_culture->cell_count seeding 3. Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) cell_count->seeding adhesion 4. Incubate for 24h (Allow Cell Adhesion) seeding->adhesion compound_prep 5. Prepare Serial Dilutions of this compound Derivative treatment 6. Add Compounds to Wells (Include Vehicle & Positive Controls) adhesion->treatment compound_prep->treatment incubation 7. Incubate for 48-72h treatment->incubation add_mtt 8. Add MTT Reagent (Final conc. 0.5 mg/mL) incubation->add_mtt mtt_incubation 9. Incubate for 3-4h at 37°C (Formazan Crystal Formation) add_mtt->mtt_incubation solubilize 10. Add Solubilization Agent (DMSO) mtt_incubation->solubilize readout 11. Read Absorbance (570 nm) solubilize->readout data_analysis Phase 4: Data Analysis (Calculate % Viability & IC50) readout->data_analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is synthesized from standard methodologies for assessing the cytotoxicity of novel compounds against adherent cancer cell lines.[8][9][11]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media in a humidified incubator at 37°C with 5% CO2.[8]

    • Harvest cells that are in the logarithmic growth phase using trypsin.[8]

    • Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.[8][9]

    • Causality: Seeding density is critical. Too few cells may lead to weak signal, while too many can result in overconfluency, which itself inhibits proliferation and confounds the results.[9][11]

    • Incubate the plates for 24 hours to allow cells to attach firmly to the plate surface.[8]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).[8]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Self-Validation: Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This accounts for any solvent-induced toxicity.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is working correctly.

      • Untreated Control: Cells in medium only, representing 100% viability.

      • Medium Blank: Wells with medium but no cells, for background absorbance subtraction.

    • Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[9][10]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Measure the absorbance (Optical Density, OD) of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[6]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, comparative table.

CompoundCell LineIC50 (µM) ± SD
Derivative 1aMCF-7 (Breast)15.2 ± 1.8
Derivative 1aA549 (Lung)22.5 ± 3.1
Derivative 1bMCF-7 (Breast)5.8 ± 0.7
Derivative 1bA549 (Lung)9.1 ± 1.2
DoxorubicinMCF-7 (Breast)0.9 ± 0.1
DoxorubicinA549 (Lung)1.2 ± 0.2

Section 2: Evaluating Anti-inflammatory Potential

Chronic inflammation is a driver of numerous diseases, making the discovery of anti-inflammatory agents a key research area. The Nuclear Factor kappa-B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as iNOS and COX-2.[13][14] Therefore, inhibiting NF-κB activation is a major therapeutic target.[13]

Comparative Assay Overview: Probing the NF-κB Pathway
  • NF-κB Reporter Gene Assay: This is a powerful and common method for screening NF-κB inhibitors.[13] It utilizes a cell line (e.g., HEK293 or HT-29) that has been stably transfected with a plasmid containing a reporter gene (typically luciferase) under the control of an NF-κB response element.[13][15] When cells are stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), NF-κB is activated, translocates to the nucleus, binds to the response element, and drives the expression of luciferase. An effective inhibitor will prevent this process, leading to a quantifiable decrease in the luminescent signal.[16]

  • Downstream Product Measurement (ELISA): NF-κB activation leads to the production and secretion of pro-inflammatory cytokines like Interleukin-8 (IL-8) or IL-6.[14][15] An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of these cytokines in the cell culture supernatant. A reduction in cytokine levels in compound-treated cells compared to stimulated controls indicates anti-inflammatory activity.[15] This method provides a more physiologically relevant readout of the functional consequences of NF-κB inhibition.

TNF-α Induced NF-κB Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR 1. Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 3. Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB->NFkB_nuc 5. Translocation IkB_P P-IκBα Proteasome Proteasome Degradation IkB_P->Proteasome 4. Ubiquitination & Degradation DNA NF-κB Response Element (DNA) NFkB_nuc->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Proteins (IL-6, IL-8, COX-2) mRNA->Cytokines Translation Inhibitor1 Derivative (IKK Inhibitor?) Inhibitor1->IKK Inhibitor2 Derivative (Translocation Inhibitor?) Inhibitor2->NFkB_nuc

Caption: Key steps in the NF-κB signaling pathway and potential points of inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed for screening compounds for their ability to inhibit TNF-α-induced NF-κB activation.[13][15]

  • Cell Seeding:

    • Culture HT-29-NF-κB-hrGFP or a similar reporter cell line in the recommended medium.

    • Seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well white, clear-bottom plate suitable for luminescence readings.[15]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Pre-treat the cells by adding the compound dilutions.

    • Causality: A pre-incubation period (e.g., 1-2 hours) is often included to allow the compound to enter the cells and engage its target before the inflammatory stimulus is added.

    • Add the pro-inflammatory stimulus, TNF-α, to a final concentration of 10 ng/mL to all wells except the unstimulated control.[15]

    • Self-Validation: Include the following controls:

      • Unstimulated Control: Cells + Medium (no compound, no TNF-α). Defines baseline NF-κB activity.

      • Stimulated Control: Cells + Medium + TNF-α (no compound). Defines maximal (100%) activation.

      • Positive Control: Cells + Known NF-κB inhibitor (e.g., Bay 11-7082) + TNF-α. Validates the assay's ability to detect inhibition.

    • Incubate the plate for 6-24 hours. The optimal time should be determined empirically, but 24 hours is common for reporter gene expression.[15]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare and add the luciferase assay reagent (e.g., ONE-Glo™, Bright-Glo™) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence using a plate reader.

  • Parallel Viability Assay (Crucial for Trustworthiness):

    • Causality: A decrease in luciferase signal could be due to genuine NF-κB inhibition or simply because the compound is cytotoxic and has killed the cells.[16] To distinguish between these, a parallel plate must be set up and treated identically, but assayed for cell viability (e.g., using an MTS or CellTiter-Glo® assay).[16] A compound is only considered a specific NF-κB inhibitor if it reduces the luciferase signal at concentrations that do not significantly impact cell viability.

  • Data Analysis:

    • Normalize the luciferase readings by subtracting the background (unstimulated control).

    • Calculate the percent inhibition relative to the stimulated control: % Inhibition = 100 - [(RLU of Treated Sample / RLU of Stimulated Control) x 100] (where RLU is Relative Light Units).

    • Plot the % Inhibition against compound concentration to determine the IC50.

Section 3: Determining Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[17] In vitro antimicrobial susceptibility testing is the first step in evaluating if a compound can inhibit the growth of or kill pathogenic microorganisms.[18]

Comparative Assay Overview: Measuring Antimicrobial Activity
  • Agar Diffusion Methods (Disk/Well): These are excellent primary screening methods. A standardized inoculum of a microorganism is spread over an agar plate.[17] Then, a filter paper disk impregnated with the test compound (or a solution of the compound placed in a well cut into the agar) is placed on the surface.[17][19] The plate is incubated, and the compound diffuses into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk/well. The diameter of this zone is proportional to the compound's activity. This method is largely qualitative but is rapid and cost-effective.[20]

  • Broth Dilution Method: This is the gold-standard quantitative method used to determine the Minimum Inhibitory Concentration (MIC).[17][19][20] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[20] The test involves preparing two-fold dilutions of the compound in a liquid growth medium in the wells of a 96-well plate.[17] Each well is then inoculated with a standardized number of microorganisms. After incubation, the wells are visually assessed for turbidity (growth). The lowest concentration without turbidity is the MIC. This method is more labor-intensive than diffusion but provides a quantitative value that is essential for SAR studies.[20]

Workflow for MIC Determination via Broth Microdilution

cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum cluster_incubation Phase 3: Incubation & Readout compound_prep 1. Prepare Compound Stock (e.g., in DMSO) dilution 2. Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth compound_prep->dilution inoculation 4. Inoculate All Wells (Except Sterility Control) dilution->inoculation culture_prep 3. Prepare Standardized Inoculum (0.5 McFarland Standard) culture_prep->inoculation incubation 5. Incubate Plate (e.g., 18-24h at 37°C) inoculation->incubation readout 6. Visually Inspect for Turbidity (Growth) incubation->readout analysis Phase 4: Determine MIC (Lowest Concentration with No Visible Growth) readout->analysis

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on standard methods from the Clinical and Laboratory Standards Institute (CLSI).[17]

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth to wells 2 through 12.

    • Prepare a solution of the test compound in a suitable solvent (like DMSO) at a concentration 4 times the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[20]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Self-Validation: The control wells are critical:

      • Well 11 (Growth Control): Contains broth and inoculum but no compound. This well must show turbidity for the test to be valid.

      • Well 12 (Sterility Control): Contains broth only (no inoculum, no compound). This well must remain clear.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

    • Optionally, a growth indicator like Resazurin or TTC can be added to aid in visualization.

Data Presentation: Antimicrobial Profile

MIC values are typically presented in a table.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 2a832>64
Derivative 2b41616
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Section 4: Quantifying Antioxidant Activity

Antioxidant assays measure a compound's ability to neutralize reactive oxygen species (ROS) or other free radicals. These are typically cell-free chemical assays used for initial screening.

Comparative Assay Overview: Measuring Radical Scavenging
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most common and simplest methods.[21] DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant donates a hydrogen atom or electron, the DPPH is reduced and the solution turns yellow.[21] The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[22] Antioxidants in the sample reduce the ABTS•+, causing the color to fade.[21] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[21] The Fe²⁺ forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity. This assay is based purely on electron transfer.[21][23]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.

    • Prepare serial dilutions of the this compound derivatives in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume of the compound dilutions (e.g., 20 µL) to the wells.

    • Self-Validation: Include controls:

      • Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

      • Negative Control: Methanol instead of the antioxidant sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at ~517 nm.

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs of Control - Abs of Sample) / Abs of Control] x 100

    • Plot the % Scavenging against compound concentration to determine the IC50 (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The in vitro evaluation of this compound derivatives requires a logical, multi-assay approach. This guide outlines standardized, yet adaptable, protocols for assessing the four most common activities associated with this scaffold: cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant effects. By understanding the principles behind each assay and incorporating critical controls, researchers can build a robust and reliable pharmacological profile for their novel compounds. The data generated from these foundational assays are indispensable for guiding medicinal chemistry efforts, elucidating mechanisms of action, and deciding which derivatives warrant progression into more complex cell-based and in vivo models.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Future Journals. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Gremse, F., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Osteologie, 30(02), 118-132. [Link]

  • Badr, C. E., et al. (2011). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of visualized experiments : JoVE, (51), 2730. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.... [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

  • Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in medicine, 25(13), 2323–2339. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(22), 6866. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Burquet, N., et al. (2023). Antioxidant Capacity and NF-κB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules, 28(9), 3909. [Link]

  • Wang, Y., et al. (2018). In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways. Molecules, 23(10), 2446. [Link]

  • Jantan, I., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PloS one, 9(3), e91092. [Link]

  • Permatasari, L., et al. (2023). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay. Molecules, 28(18), 6563. [Link]

  • Liu, Y., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. Bioorganic & medicinal chemistry letters, 26(7), 1749–1752. [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. [Link]

  • Williams, E. C., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PloS one, 15(1), e0225539. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of New 1,5-diazaanthraquinones With Cytotoxic Activity. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta chimica Slovenica, 67(4), 1139–1147. [Link]

  • Brieflands. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • ResearchGate. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. [Link]

  • ScienceOpen. (2022). Research Article Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,5-Diphenylpentan-1-one: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision point, balancing yield, purity, cost, and scalability. The ketone 1,5-Diphenylpentan-1-one is a valuable intermediate, and its synthesis provides an excellent case study for comparing fundamental organic reactions. This guide offers an in-depth, objective comparison of the primary methods for its synthesis, grounded in mechanistic principles and supported by practical, field-proven protocols.

Introduction: The Significance of this compound

This compound and its derivatives are key structural motifs in various biologically active compounds. The pentanone backbone, flanked by phenyl groups, offers a versatile scaffold for further chemical modification. While its direct applications are specific, its role as a precursor is well-documented in the synthesis of more complex molecules, including arylalkylamines and spirobiindanes, which have applications in materials science and as chiral ligands in asymmetric synthesis.[1] Therefore, an efficient and reliable synthesis is of paramount importance.

This guide will benchmark two principal, yet fundamentally different, synthetic strategies:

  • The Claisen-Schmidt Condensation Route: A two-step approach involving the base-catalyzed condensation of an aromatic aldehyde with a ketone, followed by catalytic hydrogenation.

  • The Friedel-Crafts Acylation Route: A classic electrophilic aromatic substitution to directly form the aryl ketone C-C bond.

We will dissect each method's mechanism, provide detailed experimental protocols, and present a comparative analysis to guide your synthetic choices.

Method 1: The Claisen-Schmidt Condensation & Subsequent Hydrogenation

This approach is arguably the most common academic and small-scale synthesis. It is a robust, two-step process that first builds an unsaturated precursor, benzalacetophenone (chalcone), which is then reduced to the target saturated ketone.

Step 1A: Synthesis of Benzalacetophenone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation, specifically reacting an aldehyde or ketone with an α-hydrogen (in this case, acetophenone) with an aromatic carbonyl compound that lacks an α-hydrogen (benzaldehyde).[2][3][4][5] This specificity prevents self-condensation of the aromatic aldehyde, leading to a cleaner reaction and simplifying purification.

Causality Behind Experimental Choices (Expertise & Experience): The choice of a strong base, typically sodium hydroxide, is critical for deprotonating the α-carbon of the acetophenone to form a reactive enolate ion.[2][4] Benzaldehyde, lacking α-hydrogens, cannot form an enolate and thus serves exclusively as the electrophile.[3][5] The reaction is often run in an ethanol/water solvent system, which readily dissolves the organic reactants while also accommodating the aqueous base. The subsequent dehydration of the initial aldol addition product is highly favorable as it creates a conjugated system involving the aromatic ring and the carbonyl group, which often drives the reaction to completion by precipitating the product.[2]

Reaction Mechanism: Claisen-Schmidt Condensation The mechanism involves the formation of a nucleophilic enolate from acetophenone, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is protonated, and a subsequent base-catalyzed elimination (dehydration) yields the stable α,β-unsaturated ketone.[6]

Claisen_Schmidt_Mechanism Mechanism of Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (E1cB) Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate OH⁻ Resonance_Structure Resonance_Structure Enolate->Resonance_Structure Resonance Alkoxide Alkoxide Enolate->Alkoxide Attacks Carbonyl Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide Aldol_Adduct Aldol_Adduct Alkoxide->Aldol_Adduct H₂O Final_Product Benzalacetophenone (Chalcone) Aldol_Adduct->Final_Product OH⁻, -H₂O

Caption: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Benzalacetophenone

  • Setup: In a 100 mL flask, dissolve 5.0 mL of benzaldehyde (approx. 5.2 g, 49 mmol) and 2.0 mL of acetophenone (approx. 2.1 g, 17 mmol) in 30 mL of 95% ethanol. Equip with a magnetic stirrer.

  • Reaction Initiation: While stirring at room temperature, add 5 mL of a 10 M sodium hydroxide solution dropwise. A precipitate should begin to form.[7][8]

  • Reaction: Continue stirring vigorously for 30 minutes. The mixture will likely become a thick paste.[7]

  • Isolation: Cool the mixture in an ice bath for 10-15 minutes to maximize crystallization.[9] Collect the solid product by vacuum filtration and wash the crystals with cold water until the washings are neutral, followed by a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Purification: The crude product is often of sufficient purity. However, recrystallization from hot ethanol can be performed if necessary.[8][10] A typical yield is 85-95%.

Step 1B: Catalytic Hydrogenation of Benzalacetophenone

The second step involves the reduction of the α,β-unsaturated ketone. The key challenge is to selectively reduce the carbon-carbon double bond without affecting the carbonyl group or the aromatic rings. Catalytic hydrogenation is the method of choice for this transformation.

Causality Behind Experimental Choices (Expertise & Experience): Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this type of reduction due to its high activity and selectivity.[1] Hydrogen gas is the reducing agent. The reaction is typically run under a positive pressure of hydrogen to increase the rate of reaction. A solvent like ethyl acetate or ethanol is chosen for its ability to dissolve the substrate and its inertness under the reaction conditions.

Experimental Protocol: Hydrogenation to this compound

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4.0 g (19.2 mmol) of the benzalacetophenone prepared in the previous step and 100 mL of ethyl acetate. Add 0.2 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm.[11] Shake or stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the desired this compound. Purification via flash chromatography (e.g., using a hexane/ethyl acetate gradient) can be performed if necessary. A reported yield for this step is ~80-90%.[1]

Workflow_Claisen_Hydrogenation Workflow for Claisen-Schmidt/Hydrogenation Route cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation A Mix Benzaldehyde, Acetophenone, Ethanol B Add NaOH (aq) Stir 30 min @ RT A->B C Cool in Ice Bath B->C D Vacuum Filter & Wash C->D E Recrystallize (optional) D->E F Dissolve Chalcone in Ethyl Acetate E->F Benzalacetophenone (Chalcone) G Add 10% Pd/C Catalyst H Pressurize with H₂ (3-4 atm) Shake for 2-4h I Filter through Celite J Rotary Evaporation Final Product Final Product J->Final Product This compound

Caption: Experimental workflow for the two-step synthesis.

Method 2: The Friedel-Crafts Acylation Route

This method represents a more direct approach, forming the bond between one of the phenyl rings and the pentanone chain in a single, powerful step. Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution.[12][13]

Causality Behind Experimental Choices (Expertise & Experience): This reaction requires an acylating agent, such as 5-phenylvaleryl chloride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[12][14][15] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[13][14] This electrophile is then attacked by the nucleophilic π-system of the benzene ring. A stoichiometric amount of AlCl₃ is necessary because the product ketone is a moderate Lewis base and will form a complex with the catalyst, effectively deactivating it.[12] The reaction must be performed under strictly anhydrous conditions as water will react with and destroy the catalyst. The work-up with acid and ice is highly exothermic and serves to quench the reaction and decompose the aluminum-ketone complex.[16][17]

Reaction Mechanism: Friedel-Crafts Acylation The mechanism proceeds in three main stages: formation of the acylium ion electrophile, nucleophilic attack by the benzene ring to form a resonance-stabilized carbocation (the arenium ion or σ-complex), and finally, deprotonation to restore aromaticity.[13][14]

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Acyl_Chloride 5-Phenylvaleryl Chloride Acylium_Ion Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Forms Complex Catalyst AlCl₃ Catalyst->Acylium_Ion Benzene Benzene Arenium_Ion Arenium Ion (σ-complex) Benzene->Arenium_Ion Attacks Electrophile Acylium_Ion_React Acylium Ion Acylium_Ion_React->Arenium_Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex AlCl₄⁻ removes H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube (e.g., CaCl₂). Operate under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: Add 150 mL of an anhydrous solvent (e.g., dichloromethane) to the flask, followed by anhydrous aluminum chloride (1.3 equivalents). Cool the resulting suspension to 0-5 °C in an ice bath.[17]

  • Acyl Chloride Addition: Add a solution of 5-phenylvaleryl chloride (1.0 equivalent) in 30 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.[17]

  • Benzene Addition: Add a solution of benzene (1.0 equivalent) in 20 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise over 30 minutes, keeping the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring to quench the reaction.[16][18]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[17]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. A typical yield is in the range of 80-90%.

Workflow_Friedel_Crafts Workflow for Friedel-Crafts Acylation Route A Assemble Dry Glassware under Inert Atmosphere B Charge Anhydrous Solvent & AlCl₃, Cool to 0°C A->B C Dropwise add 5-Phenylvaleryl Chloride B->C D Dropwise add Benzene C->D E Stir at RT for 2-3h D->E F Quench on Ice/HCl E->F G Separate Layers & Extract F->G H Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I Dry, Filter, & Evaporate H->I J Purify (Distillation/Chromatography) I->J Final Product Final Product J->Final Product This compound

Caption: Experimental workflow for the one-step synthesis.

Comparative Analysis and Benchmarking

The choice between these two robust methods depends entirely on the specific constraints and goals of the synthesis. Below is a table summarizing the key performance indicators for each route.

FeatureClaisen-Schmidt / Hydrogenation RouteFriedel-Crafts Acylation Route
Number of Steps TwoOne
Overall Yield Good to Excellent (~70-85%)Good to Excellent (~80-90%)
Starting Materials Benzaldehyde, Acetophenone (Readily available, inexpensive)Benzene, 5-Phenylvaleryl Chloride (Acyl chloride needs to be synthesized or purchased)
Reagent Hazards Uses NaOH (corrosive). Hydrogen gas is flammable/explosive.Uses AlCl₃ (highly water-sensitive, corrosive), acyl chloride (corrosive), Benzene (carcinogen). Highly exothermic quench.
Scalability Excellent. Both steps are common industrial processes. Heterogeneous hydrogenation is highly scalable.Good, but requires specialized equipment to handle anhydrous conditions and corrosive reagents safely.
Key Equipment Standard glassware, Hydrogenation apparatus (e.g., Parr shaker)Strictly anhydrous glassware, Inert atmosphere setup.
Robustness Generally tolerant to moisture in the first step.Highly sensitive to moisture.
Green Chemistry Step 1 can be run solvent-free.[10] Step 2 uses a recyclable catalyst but flammable H₂ gas.Generates significant aluminum waste. Uses chlorinated solvents.

Senior Application Scientist's Recommendation

For Academic & Small-Scale Synthesis: The Claisen-Schmidt/Hydrogenation route is often preferred. The starting materials are inexpensive and readily available in any academic lab. The first step is exceptionally robust and high-yielding. While the second step requires hydrogenation equipment, it is a standard procedure in many organic chemistry departments. This route provides an excellent learning experience in multi-step synthesis.

For Process Chemistry & Industrial Scale-Up: The Friedel-Crafts Acylation route becomes more attractive despite its hazards. As a one-step "convergent" synthesis, it can be more time and cost-effective at scale, minimizing unit operations. The primary challenge is the cost and availability of 5-phenylvaleryl chloride, which may need to be synthesized in-house from 5-phenylvaleric acid. Industrial settings are better equipped to handle the large-scale, anhydrous conditions and manage the hazardous reagents and waste streams associated with this reaction.

Ultimately, the "better" method is context-dependent. By understanding the mechanistic underpinnings and practical considerations of each, the modern researcher can make an informed decision that aligns with their specific synthetic goals, resources, and safety infrastructure.

References

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • All About Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Notes. (2022, January 23). Claisen Condensation: Mechanism and Application. [Link]

  • Vedantu. Explain the mechanism of claisen-schmidt reaction. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • CHEM 3810. (2020, November 3). Expt 8 Claisen Schmidt Condensation of Benzaldehyde and Acetophenone. YouTube. [Link]

  • Desklib. (2021, April 24). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. [Link]

  • Nagaraja Naik, et al. 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • Jim Clark. Friedel-Crafts acylation of benzene. [Link]

  • Nevolab. Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. [Link]

  • University of Missouri–St. Louis. Claisen-Schmidt Condensation. [Link]

  • Chemical Synthesis Database. 1,5-diphenyl-1-pentanone. [Link]

  • National Institutes of Health. (2021, March 9). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. [Link]

  • ACS Publications. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • ACS Publications. Synthesis of 1,5-Diphenyl- and 1,1,5,5-Tetraphenyl-2,4-pentanedione. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

  • Scribd. Claisen-Schmidt Condensation Overview. [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Semantic Scholar. (2021, March 9). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • ACS Publications. Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1,5-Diphenylpentan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Diphenylpentan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Hazard Profile of this compound

This compound is a non-halogenated aromatic ketone. Structurally similar compounds, such as 1,5-Diphenylpentan-3-one, are classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given the structural similarities, it is prudent to handle this compound with the assumption that it possesses a comparable hazard profile. The lack of specific ecotoxicity and biodegradability data necessitates a conservative approach to its disposal, treating it as a substance potentially harmful to the aquatic environment.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred Classification & Precautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed) - P264, P270, P301+P312, P330
Skin Corrosion/Irritation Category 2 (Causes skin irritation) - P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) - P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) - P261, P271, P304+P340, P312, P403+P233

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety, designed to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.

Waste Categorization and Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. This compound waste must be categorized and handled as follows:

  • Chemical Class: Non-halogenated organic solid.

  • EPA Hazardous Waste Code: As a non-halogenated ketone, waste containing this compound is likely to fall under the EPA hazardous waste codes F003 or F005 , depending on its use and any co-mingling with other solvents.[2][3]

  • Segregation:

    • DO NOT mix with halogenated organic waste.[4][5] This is a critical step, as the disposal methods and costs for halogenated and non-halogenated waste streams are significantly different.[5]

    • DO NOT mix with aqueous waste, strong acids, strong bases, or oxidizers.

    • Collect solid waste in a separate, dedicated container from liquid waste.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of this compound.

dot

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Select a Designated, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'Non-Halogenated Organic Solid' 'this compound' C->D E Transfer Waste to Container D->E F Securely Seal the Container E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Arrange for Pickup by Certified Hazardous Waste Vendor H->I J Complete Waste Manifest I->J

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Handling

  • Container Selection: Choose a clean, dry, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and the hazard characteristics (e.g., "Irritant").

  • Waste Transfer: Carefully transfer the solid this compound waste into the labeled container. If dealing with solutions, they should be collected in a separate, compatible liquid waste container labeled as "Non-Halogenated Organic Waste."

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials. The SAA should have secondary containment to capture any potential leaks or spills.

  • Final Disposal: Once the container is full or ready for disposal, arrange for its collection by your institution's certified hazardous waste disposal vendor. Complete all required waste manifest documentation accurately.

Approved Disposal Methodologies

For non-halogenated organic compounds like this compound, the environmentally preferred and regulatory-compliant disposal method is incineration .[6][7]

  • Incineration: This process utilizes high temperatures (typically 850-1200°C) to completely destroy the organic compound, converting it primarily to carbon dioxide and water.[6][7] This is the most effective method for eliminating the potential hazards associated with the chemical.

  • Chemical Treatment (Not Recommended for Routine Disposal): While chemical neutralization is a viable disposal method for some waste streams, it is not recommended for the routine disposal of this compound in a standard laboratory setting. The reactions required for its degradation can be complex and may produce other hazardous byproducts.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. This practice is a violation of environmental regulations and poses a significant risk to aquatic ecosystems and wastewater treatment facilities.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and the associated risks.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting any cleanup.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep or scoop the material into a labeled hazardous waste container.

    • Avoid raising dust. If necessary, gently moisten the material with a suitable non-reactive solvent (e.g., isopropanol) to minimize airborne particles before sweeping.

    • Use an absorbent material, such as vermiculite or sand, to clean up any remaining residue.

    • All cleanup materials must be placed in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department in accordance with your facility's policies.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that safeguards our health, our research, and our planet.

References

  • PubChem. 1,5-Diphenylpentan-3-one. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Unknown. hazardous waste segregation. [Link]

  • International POPs Elimination Network. Basic principles of waste incineration. [Link]

  • LookChem. 1-Penten-3-one, 1,5-diphenyl- Safety Data Sheets(SDS). [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • United Nations Environment Programme. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention on Persistent Organic Pollutants. [Link]

  • MDPI. Residues of 6PPD-Q in the Aquatic Environment and Toxicity to Aquatic Organisms: A Review. [Link]

  • PubChem. 1,5-Diphenylpent-1-en-3-one. National Center for Biotechnology Information. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • LookChem. 1,5-Diphenyl-3-pentanone. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. [Link]

  • U.S. Environmental Protection Agency. 1,5-Pentanedione, 1,5-diphenyl- - Substance Details - SRS. [Link]

  • The Ohio State University. Hazardous Waste Reduction. [Link]

  • National Center for Biotechnology Information. Assessing contaminant sensitivity of endangered and threatened aquatic species: part I. Acute toxicity of five chemicals. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • ResearchGate. Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. [Link]

  • PubMed Central. From Molecular Descriptors to Intrinsic Fish Toxicity of Chemicals: An Alternative Approach to Chemical Prioritization. [Link]

  • PubChem. 1,5-Dihydroxy-1,5-diphenylpentan-3-one. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of 1,5-Diphenylpentan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans for 1,5-Diphenylpentan-1-one (CAS No. 39686-51-6), ensuring both personal safety and environmental responsibility.

While comprehensive safety data for this compound is limited, a critical analysis of available information and data from structurally analogous compounds allows us to establish a robust safety framework. The foundational principle of this guide is to treat the compound with a degree of caution appropriate to its known and potential hazards.

Hazard Profile and Risk Analysis

Based on available data, this compound is classified with the GHS Hazard statement H410, indicating it is very toxic to aquatic life with long-lasting effects[1]. Structurally similar compounds, such as 1,5-diphenylpentan-3-one and various isomers, are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][3][4][5]. Therefore, a comprehensive safety approach must address risks of dermal contact, eye exposure, inhalation, and environmental contamination.

Summary of Potential Hazards:

  • Eye Contact: Causes serious eye irritation[2][3][5].

  • Skin Contact: Causes skin irritation[2][3][5].

  • Inhalation: May cause respiratory irritation[2][3][4].

  • Environmental: Very toxic to aquatic life with long-lasting effects[1].

Engineering Controls: The First Line of Defense

Before selecting PPE, it is crucial to utilize engineering controls to minimize exposure. All handling of this compound, especially when manipulating the solid to prepare solutions or if there is a risk of generating dust or aerosols, should be performed within a certified chemical fume hood[6]. Proper ventilation is essential to mitigate the risk of respiratory irritation[3][4][7].

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be directly correlated with the potential hazards identified.

Eye and Face Protection

Given the classification of "serious eye irritation" for analogous compounds, robust eye protection is mandatory[2][3][5].

  • Minimum Requirement: At all times when handling this compound, wear chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166 specifications[7][8][9].

  • Enhanced Protection: When there is a risk of splashing (e.g., during solution transfer or heating), a face shield should be worn in addition to safety goggles[3].

Skin and Body Protection

Direct contact with skin must be prevented to avoid irritation[2][3][5].

  • Gloves: Chemical-resistant gloves are required. While specific breakthrough data for this compound is not available, nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[10]. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.

  • Lab Coat: A standard, buttoned laboratory coat must be worn to protect street clothes and provide an additional layer of protection.

  • Additional Protection: For operations involving larger quantities (e.g., >50g) or where there is a significant risk of spillage, a chemical-resistant apron or impervious coveralls should be worn[11].

Respiratory Protection

The need for respiratory protection is dictated by the work environment and the specific procedure.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Risk of Dust or Aerosols: If handling the solid compound outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved air-purifying respirator is necessary. An N95 filter is suitable for particulates, while a respirator equipped with organic vapor cartridges should be used if vapors are a concern[12].

PPE Selection Summary
ScenarioMinimum Eye/Face ProtectionMinimum Skin/Body ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Chemical Safety GogglesNitrile Gloves, Lab CoatNot Required
Preparing Solutions in a Fume Hood Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab CoatNot Required
Handling Large Quantities (>50g) or Bulk Transfers Chemical Safety Goggles & Face ShieldNitrile Gloves, Chemical-Resistant Apron over Lab CoatWork in a fume hood. If not possible, use a NIOSH-approved respirator.
Cleaning Spills Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., thicker nitrile or neoprene), Lab CoatRequired. Minimum of an air-purifying respirator with particulate and organic vapor cartridges.

Operational and Disposal Plans

A safe workflow includes meticulous planning for the entire lifecycle of the chemical in the lab, from receipt to disposal.

Safe Handling and Storage
  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols[3][7].

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[6][7][8].

  • Keep away from incompatible materials such as strong oxidizing agents[6][9].

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleanup, don the PPE outlined in the table above for "Cleaning Spills."

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid actions that generate dust[4]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the contained material and place it into a suitable, labeled, and sealed container for hazardous waste disposal[7][9].

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be treated as hazardous waste[1].

  • NEVER discharge this chemical or its containers into drains or the environment[8][10].

  • Collect all waste (surplus chemical, contaminated PPE, and cleanup materials) in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed and certified professional waste disposal service, in accordance with all local, state, and federal regulations[3][10][13].

Visual Appendix: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Planning to handle This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood no_hood STOP! Work must be done in a fume hood or with specialized ventilation and respiratory protection. fume_hood->no_hood No procedure What is the scale and nature of the procedure? fume_hood->procedure  Yes small_scale Small Scale / Weighing (<1g solid) procedure->small_scale Weighing Solid solution_prep Solution Preparation / Liquid Transfer procedure->solution_prep Liquid Handling large_scale Large Scale / Bulk Transfer (>50g) procedure->large_scale Bulk Handling ppe_small Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_solution Required PPE: - Chemical Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat solution_prep->ppe_solution ppe_large Required PPE: - Chemical Safety Goggles - Face Shield - Nitrile Gloves - Chemical-Resistant Apron large_scale->ppe_large

Caption: PPE Selection workflow for this compound.

References

  • ECHEMI. (n.d.). 1,5-Diphenyl-1,3,5-pentanetrione SDS, 1467-40-9 Safety Data Sheets.
  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. National Center for Biotechnology Information.
  • Angene Chemical. (2024, November 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1,5-Diaminopentane.
  • LookChem. (n.d.). 1-Penten-3-one, 1,5-diphenyl- Safety Data Sheets(SDS).
  • Apollo Scientific. (2023, March 12). 1,5-Diphenylpenta-1,4-dien-3-one.
  • chemBlink. (n.d.). SDS of 1,5-Diphenyl-1-pentanone, Safety Data Sheets, CAS 39686-51-6.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,5-Diphenyl-1,5-pentanedione.
  • ECHEMI. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one Safety Data Sheets.
  • DQE. (n.d.). Healthcare Emergency Preparedness - Chemical PPE Kits.
  • ChemicalBook. (2025, June 21). 1,1-DIPHENYLPENTANE - Safety Data Sheet.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ChemicalBook. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diphenylpentan-1-one
Reactant of Route 2
Reactant of Route 2
1,5-Diphenylpentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.